Product packaging for 2-(5-Isoxazolyl)phenol(Cat. No.:CAS No. 61348-47-8)

2-(5-Isoxazolyl)phenol

Cat. No.: B1296880
CAS No.: 61348-47-8
M. Wt: 161.16 g/mol
InChI Key: DBDXTIAEVFSDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(5-Isoxazolyl)phenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1296880 2-(5-Isoxazolyl)phenol CAS No. 61348-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXTIAEVFSDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425715
Record name Phenol, 2-(5-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61348-47-8
Record name Phenol, 2-(5-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Isoxazolyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(5-Isoxazolyl)phenol" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(5-Isoxazolyl)phenol

Chemical Identity and Nomenclature

IUPAC Name: 2-(1,2-oxazol-5-yl)phenol[1]

Synonyms:

  • This compound[1][2]

  • 5-(2-Hydroxyphenyl)isoxazole[3]

  • 2-(Isoxazol-5-yl)phenol[1][4][5]

  • 5-Isoxazol-2-ylphenol[3][6]

  • (6Z)-6-(2H-1,2-oxazol-5-ylidene)cyclohexa-2,4-dien-1-one[2]

Physicochemical Properties

This section summarizes the key quantitative data for this compound, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1][2][3][7]
Molecular Weight 161.16 g/mol [1][3][7]
CAS Number 61348-47-8[1][2][3][7]
Melting Point 182-188 °C[3][7]
Appearance Pale yellow crystals[3][7]
Purity ≥ 98% (HPLC)[3][7]
PubChem CID 578506[1][3][7]
MDL Number MFCD00218653[3][7]
Storage Conditions Store at 0-8°C[3][7]

Biological Activity and Applications

This compound is a versatile heterocyclic compound with significant biological activity, making it a compound of interest in pharmaceutical and agrochemical research.[3][6] Its isoxazole ring is a key structural feature that facilitates interactions with biological systems.[3][6]

Key research applications include:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and neurodegenerative diseases.[3][7] Research has highlighted its potential in developing novel therapeutic agents with anti-inflammatory and antimicrobial properties.[3][6]

  • Agrochemicals: The compound is utilized in the formulation of agrochemicals for pest control and crop protection.[3][7]

  • Organic Synthesis: Due to its stability and reactivity, it is a valuable building block in organic synthesis for creating more complex molecules.[3]

  • Biological Research: Researchers use it to investigate biological pathways and mechanisms, which can offer insights into cellular processes and identify potential therapeutic targets.[3]

Experimental Protocols

Synthesis of Related Isoxazole Derivatives

A general two-step method for the synthesis of novel isoxazole derivatives carrying a phenol moiety has been described.[8] This process provides a framework for creating a library of related compounds for further study.

Step 1: Claisen-Schmidt Condensation

  • 2-Hydroxyacetophenone is reacted with various aromatic aldehydes.

  • This reaction proceeds via a Claisen-Schmidt condensation to produce α,β-unsaturated ketones (chalcones).[8]

Step 2: Cyclization

  • The resulting chalcones are then cyclized with hydroxylamine hydrochloride in an ethanol solvent.

  • This step yields the final isoxazole derivatives.[8]

  • The structures of the synthesized compounds are typically confirmed using spectral analysis techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[8]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization cluster_2 Analysis A 2-Hydroxyacetophenone C α,β-Unsaturated Ketones (Chalcones) A->C B Aromatic Aldehydes B->C E Final Isoxazole Derivatives C->E D Hydroxylamine Hydrochloride D->E F IR, 1H NMR, MS E->F

Synthesis workflow for isoxazole derivatives.
Antimicrobial Activity Assay

The antimicrobial efficacy of synthesized isoxazole derivatives can be evaluated using established methods.[8]

Method: Cup-Plate Agar Diffusion Method

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the target microorganism (e.g., B. subtilis, S. aureus, E. coli, C. albicans, A. niger).

  • Create uniform wells (cups) in the agar using a sterile borer.

  • Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells.

  • Include positive controls (standard antibiotics/antifungals) and a negative control (solvent alone).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Logical Relationships and Applications

The core structure of this compound serves as a foundation for diverse applications, stemming from its inherent chemical properties and biological activity.

G cluster_applications Key Application Areas A This compound Core Structure B Pharmaceutical Development A->B Anti-inflammatory, Antimicrobial Activity C Agrochemical Formulation A->C Pest Control & Crop Protection D Organic Synthesis Intermediate A->D Versatile Building Block

Applications derived from the core structure.

References

An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61348-47-8

Chemical Structure:

  • Molecular Formula: C₉H₇NO₂

  • SMILES: c1ccc(c(c1)O)c2ccno2

  • InChI Key: DBDXTIAEVFSDNN-UHFFFAOYSA-N

This guide provides a comprehensive overview of 2-(5-Isoxazolyl)phenol, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and putative biological activities.

Physicochemical Properties

This compound is a solid, pale yellow crystalline substance at room temperature.[1] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 61348-47-8[1]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Melting Point 182-188 °C[1]
Appearance Pale yellow crystals[1]
Purity ≥ 98% (HPLC)[1]

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for isoxazole derivatives involves a two-step process.[3] This process begins with a Claisen condensation reaction, followed by cyclization with hydroxylamine. A patent also describes a general method for preparing this compound derivatives by treating a precursor compound with a hydroxylamine salt.[4]

A generalized experimental workflow for the synthesis of a related isomer, which could be adapted for this compound, is presented below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chalcone_Intermediate α,β-Unsaturated Ketone (Chalcone Intermediate) 2-Hydroxyacetophenone->Chalcone_Intermediate Claisen Condensation Aryl_Aldehyde Aryl Aldehyde (or suitable electrophile) Aryl_Aldehyde->Chalcone_Intermediate Hydroxylamine_HCl Hydroxylamine Hydrochloride Target_Compound This compound Chalcone_Intermediate->Target_Compound Cyclization Hydroxylamine_HCl->Target_Compound

Caption: Generalized synthetic workflow for isoxazole derivatives.

Experimental Protocol (Adapted from related synthesis)

Step 1: Synthesis of α,β-Unsaturated Ketone (Chalcone Intermediate)

  • Dissolve 2-hydroxyacetophenone and a suitable aldehyde in ethanol.

  • Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone intermediate.

  • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of this compound

  • Reflux a mixture of the synthesized chalcone intermediate and hydroxylamine hydrochloride in ethanol.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude this compound by column chromatography or recrystallization.[3]

Potential Biological Activities

While specific quantitative data for the biological activities of this compound are limited in the available literature, the isoxazole and phenol moieties are present in numerous compounds with established pharmacological properties.[3][5] The compound is suggested to be an intermediate in the synthesis of pharmaceuticals targeting inflammatory and neurodegenerative diseases and is also explored for its potential anti-inflammatory and antimicrobial applications.[1]

Putative Anti-inflammatory Activity

Phenolic compounds are known to exhibit anti-inflammatory effects, with a key mechanism being the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, phenolic compounds can suppress the inflammatory response.

G cluster_0 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Inflammation Inflammation Proinflammatory_Genes->Inflammation Target_Compound This compound (Putative) Target_Compound->IKK inhibits (hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation) This assay provides a preliminary screening for anti-inflammatory activity.[3]

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Use a standard anti-inflammatory drug (e.g., Ibuprofen) as a positive control.

  • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Putative Antimicrobial Activity

Isoxazole derivatives have been widely studied for their antimicrobial properties against a range of bacterial and fungal strains.[3] The specific activity of this compound has not been detailed, but a general protocol for assessing antimicrobial efficacy is provided below.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-plate Method) This is a common method for screening the antimicrobial activity of compounds.[3]

  • Prepare nutrient agar plates and seed them with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells (cups) in the agar using a sterile cork borer.

  • Add a defined concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Summary and Future Directions

This compound is a versatile heterocyclic compound with a confirmed chemical structure and CAS number. While it is cited as a valuable intermediate in various chemical syntheses, detailed public data on its specific biological activities and mechanisms of action are currently sparse. The provided synthetic and biological assay protocols are based on established methods for structurally related compounds and offer a foundational framework for further investigation.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol for this compound.

  • Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antimicrobial activities, determining IC₅₀ and MIC values.

  • Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

  • Performing spectroscopic analysis, including ¹H and ¹³C NMR, to provide a complete characterization profile.

Such studies will be crucial in fully defining the therapeutic and industrial potential of this compound.

References

"2-(5-Isoxazolyl)phenol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol

Introduction

This compound, also known by its synonym 5-(2-Hydroxyphenyl)isoxazole, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a phenol ring linked to an isoxazole moiety, makes it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for its biological activities.[1][2] Researchers in pharmaceutical development and agrochemical formulation utilize this compound for its potential anti-inflammatory and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

General Properties
PropertyValueReference
CAS Number 61348-47-8[1][2][5]
Molecular Formula C₉H₇NO₂[1][2][5]
Molecular Weight 161.16 g/mol [1][2][5]
IUPAC Name 2-(1,2-oxazol-5-yl)phenol[5]
Synonyms 5-(2-Hydroxyphenyl)isoxazole, 2-(Isoxazol-5-yl)phenol[1][2][5]
PubChem CID 578506[1][2][5]
Physical Properties
PropertyValueReference
Appearance Pale yellow crystals[1][2]
Melting Point 182-188 °C[1][2][4]
Purity ≥ 97-98% (HPLC)[1][2]
Storage Conditions Store at 0-8°C or ambient temperature.[1][2]
Predicted Spectroscopic Data

While detailed experimental spectra are proprietary, predicted data provides insight into the structural features of the molecule.

Spectroscopic DataPredicted Values
XlogP 1.7
Monoisotopic Mass 161.047678466 Da
¹H NMR Aromatic protons (phenol & isoxazole rings): ~7-8 ppm; Phenolic -OH proton: ~3-8 ppm.[6][7]
¹³C NMR Carbon adjacent to -OH group: ~50-80 ppm.[7]
IR Spectroscopy Broad O-H stretch: ~3500 cm⁻¹; Aromatic C=C bands: ~1500-1600 cm⁻¹; C-O stretch: ~1000-1200 cm⁻¹.[6][7]

Predicted data from PubChem and general spectroscopic principles for phenols.[5]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

Hazard ClassGHS Classification
Signal Word Warning
Hazard Statements H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.

Data aggregated from GHS information provided to the ECHA C&L Inventory.[5]

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and analysis of this compound based on established chemical literature.

Synthesis Protocol: Two-Step Method

A common route for synthesizing isoxazole derivatives involves a Claisen-Schmidt condensation followed by a cyclization reaction.[3]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Dissolve 2-hydroxyacetophenone and a suitable aromatic aldehyde in ethanol.

    • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water and acidify to precipitate the α,β-unsaturated ketone (chalcone).

    • Filter, wash the solid with water, and dry.

  • Step 2: Isoxazole Formation (Cyclization)

    • Reflux the synthesized chalcone with hydroxylamine hydrochloride in a suitable solvent such as ethanol.[3]

    • A base (e.g., sodium acetate or pyridine) is often added to neutralize the HCl salt.

    • Monitor the reaction by TLC. Upon completion, cool the mixture.

    • The product, this compound, may precipitate upon cooling or after the addition of water.

    • Filter the solid, wash with a cold solvent, and dry.

A patented alternative involves treating a precursor compound with a hydroxylamine salt to form the isoxazole ring.[8]

Purification Protocol: Flash Column Chromatography

Crude this compound can be purified to high levels using standard chromatographic techniques.

  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

  • Column Packing : Prepare a silica gel column using a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading : Carefully load the adsorbed product onto the top of the packed column.

  • Elution : Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection : Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Methods

The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic and chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.[1][2] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at the compound's λmax.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its fragmentation patterns, further confirming its identity.

  • Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the phenolic -OH group and the aromatic rings.[3]

Applications and Biological Activity

This compound is a versatile building block in several areas of chemical research and development.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory and neurodegenerative diseases.[1][2][4] The isoxazole ring is a common motif in pharmacologically active compounds.

  • Agrochemicals : The compound is used in the formulation of pesticides and other crop protection agents.[1][2][4]

  • Biological Research : It is utilized as a tool to study various biological pathways and mechanisms, which can help identify new therapeutic targets.[1][2] Research has highlighted its potential in developing new anti-inflammatory and antimicrobial agents.[1][2][3]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis, analysis, and application logic for this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Hydroxy- acetophenone P1 Claisen-Schmidt Condensation R1->P1 R2 Aromatic Aldehyde R2->P1 R3 Hydroxylamine Hydrochloride P2 Cyclization Reaction R3->P2 I1 Crude Chalcone Intermediate P1->I1 I2 Crude This compound P2->I2 P3 Flash Column Chromatography FP Purified This compound P3->FP I1->P2 I2->P3

Caption: General workflow for the synthesis and purification of this compound.

G cluster_analysis Analytical Techniques cluster_results Confirmation Sample Purified Sample of This compound HPLC HPLC Sample->HPLC NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec. Sample->MS IR IR Spec. Sample->IR Purity Purity ≥ 98% HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the analytical validation of this compound.

G cluster_dev Drug Discovery & Development cluster_targets Potential Therapeutic Areas Start This compound (Scaffold) Deriv Chemical Derivatization Start->Deriv Screen Biological Screening Deriv->Screen Lead Lead Compound Identification Screen->Lead AntiInflam Anti-inflammatory Agents Lead->AntiInflam AntiMicro Antimicrobial Agents Lead->AntiMicro Neuro Neurodegenerative Disease Research Lead->Neuro

Caption: Conceptual pathway for the application of the scaffold in drug discovery.

References

Spectroscopic Profile of 2-(5-Isoxazolyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-Isoxazolyl)phenol, a molecule of interest to researchers in medicinal chemistry and drug development. Due to its structural motifs—a phenol ring linked to an isoxazole heterocycle—this compound presents a unique spectroscopic fingerprint. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification and characterization.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₇NO₂ and a molecular weight of approximately 161.16 g/mol .[1] The molecule consists of a phenol ring substituted at the 2-position with a 5-isoxazolyl group. This arrangement influences the electronic environment of the atoms and, consequently, their spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that experimentally obtained spectra for this specific molecule are not widely available in public databases. The data presented here is a combination of predicted values from reliable sources and characteristic spectral features expected based on the analysis of similar phenolic and isoxazole-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3d1HIsoxazole H-3
~7.5 - 7.2m2HAromatic CH
~7.0 - 6.8m2HAromatic CH
~6.5d1HIsoxazole H-4
~5.0 - 6.0br s1HPhenolic OH

Predicted data is based on structure-based chemical shift prediction tools and analysis of related compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170Isoxazole C-5
~155Phenolic C-OH
~150Isoxazole C-3
~130 - 115Aromatic CH
~118Aromatic C-C(isoxazole)
~102Isoxazole C-4

Predicted data is based on structure-based chemical shift prediction tools and analysis of related compounds.

Table 3: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (phenolic)
3150 - 3000MediumAromatic C-H stretch
~1620Medium-StrongC=N stretch (isoxazole)
1600 - 1450Medium-StrongAromatic C=C stretch
~1400MediumC-O stretch (isoxazole)
~1250StrongC-O stretch (phenolic)

Data is based on characteristic vibrational frequencies for phenolic and isoxazole moieties.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zPredicted Adduct
162.05[M+H]⁺
184.04[M+Na]⁺
160.04[M-H]⁻
161.05[M]⁺

Predicted data from PubChemLite indicates the expected mass-to-charge ratios for common adducts.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.

Mass Spectrometry (MS): Mass spectral analysis would likely be performed using a gas chromatography-mass spectrometry (GC-MS) system or through direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

A Technical Guide to 2-(5-Isoxazolyl)phenol: Physicochemical Properties and Methodologies for Solubility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-(5-Isoxazolyl)phenol, also known as 5-(2-Hydroxyphenyl)isoxazole, is a solid, pale-yellow crystalline substance.[1] Its structure, featuring both a phenol group and an isoxazole ring, makes it a valuable building block in the synthesis of more complex molecules, particularly for therapeutic agents targeting inflammatory and neurodegenerative diseases.[1] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 61348-47-8--INVALID-LINK--[2]
Molecular Formula C₉H₇NO₂--INVALID-LINK--[2]
Molecular Weight 161.16 g/mol --INVALID-LINK--[2]
Appearance Pale yellow crystals--INVALID-LINK--[1]
Melting Point 182-188 °C--INVALID-LINK--[1]
Purity ≥ 97-98% (by HPLC)--INVALID-LINK--, --INVALID-LINK--[1]
IUPAC Name 2-(1,2-oxazol-5-yl)phenol--INVALID-LINK--[2]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The definitive method for determining equilibrium solubility is the shake-flask technique. This protocol is adapted from standard methodologies used for other phenolic and isoxazole-containing compounds.[3][4][5]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound, solid

  • Selected solvent (e.g., water, ethanol, methanol, acetonitrile)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the suspension to settle for a sufficient time (e.g., 2-4 hours) at the same temperature. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved solids.

  • Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4][5] A standard calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

G start Start: Excess Solid + Known Volume of Solvent node1 Equilibrate in Thermostatic Shaker (24-72h) start->node1 Step 1 process process analysis analysis end_node End: Solubility Value (e.g., mg/mL) node2 Settle and Withdraw Supernatant node1->node2 Step 2 node3 Filter with Syringe Filter (e.g., 0.45 µm) node2->node3 Step 3 node4 Accurately Dilute Filtrate node3->node4 Step 4 node5 Quantify Concentration (HPLC / UV-Vis) node4->node5 Step 5 node5->end_node Step 6 G cluster_start Starting Materials reactant reactant intermediate intermediate product product reagent reagent A 2-Hydroxy- acetophenone R1 Base (e.g., NaOH) A->R1 B Aryl Aldehyde B->R1 C α,β-Unsaturated Ketone (Chalcone Intermediate) R2 Hydroxylamine Hydrochloride C->R2 R1->C Claisen-Schmidt Condensation D 2-(5-Aryl-isoxazol-3-yl)phenol (Final Product) R2->D Cyclization

References

The Rising Therapeutic Potential of Isoxazole-Phenol Hybrids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has spotlighted the significance of heterocyclic compounds, with isoxazole-phenol hybrids emerging as a particularly promising class of molecules. The strategic amalgamation of the versatile isoxazole ring and the biologically crucial phenol moiety has yielded a plethora of derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into isoxazole-phenol hybrids, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of Isoxazole-Phenol Hybrids: A Modular Approach

The construction of isoxazole-phenol hybrids predominantly follows a modular and efficient synthetic strategy, primarily centered around the initial formation of a chalcone intermediate.

1.1. Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The cornerstone of this synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (containing the phenolic hydroxyl group, often protected) and an aromatic aldehyde. This reaction forges the α,β-unsaturated ketone system characteristic of chalcones.

1.2. Step 2: Cyclization to the Isoxazole Ring

The synthesized chalcone is then subjected to a cyclization reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. This step proceeds via a 1,3-dipolar cycloaddition-like mechanism to form the stable five-membered isoxazole ring, yielding the final isoxazole-phenol hybrid.

Below is a generalized experimental workflow for the synthesis of isoxazole-phenol hybrids.

G cluster_synthesis Synthesis Workflow start Start claisen_schmidt Claisen-Schmidt Condensation (Substituted Acetophenone + Aromatic Aldehyde) start->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone cyclization Cyclization with Hydroxylamine Hydrochloride chalcone->cyclization isoxazole_hybrid Isoxazole-Phenol Hybrid cyclization->isoxazole_hybrid purification Purification (e.g., Recrystallization) isoxazole_hybrid->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end End characterization->end

A generalized workflow for the synthesis of isoxazole-phenol hybrids.

Biological Activities and Quantitative Data

Isoxazole-phenol hybrids have demonstrated significant potential across several key therapeutic areas. The following sections summarize their primary biological activities, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

A prominent area of investigation for isoxazole-phenol hybrids is their potent cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]

Compound ID/SeriesCancer Cell LineIC₅₀ (µM)Reference
Indole-isoxazole hybrid 5aHuh7 (Liver)0.7[4]
Indole-isoxazole hybrid 5aMahlavu (Liver)1.5[4]
Indole-isoxazole hybrid 5aSNU475 (Liver)1.4[4]
Indole-isoxazole hybrid 5rHepG2 (Liver)1.5[4]
Indole-isoxazole hybrid 5tHuh7 (Liver)4.7[4]
Isoxazole-carboxamide 8HepG2 (Liver)0.84[5]
Isoxazole-hydrazone 10aHepG2 (Liver)0.79[5]
Isoxazole-hydrazone 10cHepG2 (Liver)0.69[5]
Isoxazole-carboxamide 2eB16F1 (Melanoma)0.079[6]
Trifluoromethyl-isoxazole 2gMCF-7 (Breast)2.63[7]
Trifluoromethyl-isoxazole 5MCF-7 (Breast)3.09[7]
N-phenyl-5-carboxamidyl IsoxazoleColon 38 (Mouse)~3.6 (2.5 µg/mL)[8]
(2E)-1-(1,2-oxazol-5-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-oneProstate~10.4 (5.1 µg/mL)[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole-phenol hybrids have shown promising activity against a range of bacteria and fungi.[9][10] Their mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Reference
Isoxazole-oxazole hybrid 18aS. pyogenes0.50[11]
Isoxazole-oxazole hybrid 18a, 18bS. pneumoniae0.13[11]
Isoxazole-oxazole hybrid 18cH. influenzae0.13[11]
Isoxazole-oxazole hybrid 19S. aureus2[11]
Isoxazole-oxazole hybrid 19MRSA2[11]
Isoxazole-oxazole hybrid 19E. faecalis4[11]
Isoxazole-oxazole hybrid 19E. coli8[11]
4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f)S. aureus6.25[12]
4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f)E. coli12.5[12]
4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol (2f)C. albicans12.5[12]
Triazole-Isoxazole Hybrid 7bE. coli ATCC 2592215,000[13]
Triazole-Isoxazole Hybrid 7bP. aeruginosa30,000[13]
Antioxidant Activity

Oxidative stress is implicated in a multitude of chronic diseases. The phenolic hydroxyl group in these hybrids endows them with potent antioxidant properties, enabling them to scavenge free radicals and mitigate oxidative damage.[14][15]

Compound ID/SeriesAssayIC₅₀ (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamide 2aDPPH0.45 ± 0.21[14][16]
Fluorophenyl-isoxazole-carboxamide 2cDPPH0.47 ± 0.33[14][16]
α-Tocopherol-Isoxazole Hybrid 5cDPPH- (Highest antioxidant capacity)[7]
Phenolic Thiazole 5aABTSLower than Ascorbic Acid[17]
Phenolic Thiazole 5bABTSLower than Ascorbic Acid[17]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoxazole-phenol hybrids have demonstrated significant anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.[18][19]

Compound ID/SeriesAnimal Model% Inhibition of EdemaReference
4-(4-Phenyl-isoxazol-3-yl)-phenol (5c)Carrageenan-induced paw edema (rat)75.56 (at 3h)[18]
Isoxazole derivative 5bCarrageenan-induced paw edema (rat)76.71 (at 3h)[18]
Isoxazole derivative 5dCarrageenan-induced paw edema (rat)72.32 (at 3h)[18]
Indole-functionalized isoxazole 9dCarrageenan-induced paw edema67.74[20]
Indole-functionalized isoxazole 9iCarrageenan-induced paw edema77.42[20]
Isoxazole-oxazole hybrid 36T cell proliferation, IL-17 & IFN-γ productionIC₅₀ ≤ 0.01 µM[11]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoxazole-phenol hybrids stem from their interaction with various cellular targets and modulation of critical signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary anticancer mechanism of these hybrids is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.

G cluster_apoptosis Apoptosis Induction Pathway isoxazole Isoxazole-Phenol Hybrid bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) isoxazole->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The intrinsic pathway of apoptosis induced by isoxazole-phenol hybrids.
Inhibition of Inflammatory Pathways

The anti-inflammatory effects of isoxazole-phenol hybrids are often attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway leads to a reduction in the production of inflammatory mediators.

G cluster_nfkb NF-κB Inhibition Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Activation inflammatory_stimuli->ikk ikb_degradation IκBα Phosphorylation & Degradation ikk->ikb_degradation nfkb_translocation NF-κB (p65/p50) Nuclear Translocation ikb_degradation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) nfkb_translocation->gene_transcription isoxazole Isoxazole-Phenol Hybrid isoxazole->ikk isoxazole->ikb_degradation

Inhibition of the NF-κB signaling pathway by isoxazole-phenol hybrids.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of isoxazole-phenol hybrids, this section provides detailed methodologies for key experiments.

Synthesis of Isoxazole-Phenol Hybrids

4.1.1. General Procedure for Claisen-Schmidt Condensation

  • Dissolve equimolar amounts of a substituted hydroxyacetophenone and a substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (10-40%) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

4.1.2. General Procedure for Isoxazole Formation

  • Dissolve the synthesized chalcone in ethanol.

  • Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate or potassium hydroxide.

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield the final isoxazole-phenol hybrid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

G cluster_mtt MTT Assay Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of isoxazole-phenol hybrid cell_seeding->treatment incubation_24_48h Incubate for 24-48 hours treatment->incubation_24_48h mtt_addition Add MTT solution (0.5 mg/mL) to each well incubation_24_48h->mtt_addition incubation_4h Incubate for 4 hours (Formation of formazan crystals) mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization absorbance_measurement Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_measurement data_analysis Calculate % cell viability and determine IC₅₀ value absorbance_measurement->data_analysis

Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the isoxazole-phenol hybrid in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the isoxazole-phenol hybrid to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the isoxazole-phenol hybrid or a standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Perspectives

Isoxazole-phenol hybrids represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, antioxidant, and anti-inflammatory applications warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as elucidating the detailed molecular mechanisms of action for different biological targets. The development of advanced drug delivery systems for these hybrids could also improve their pharmacokinetic profiles and therapeutic outcomes. The comprehensive data and protocols presented in this guide aim to serve as a valuable resource to accelerate the journey of isoxazole-phenol hybrids from promising lead compounds to potential clinical candidates.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the heterocyclic compound 2-(5-Isoxazolyl)phenol. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes the existing research on structurally related isoxazole and phenol derivatives to elucidate its probable mechanisms of action and therapeutic potential. The primary focus is on its promising anti-inflammatory and antimicrobial activities. This guide details the potential molecular targets, summarizes quantitative biological activity data from related compounds, provides detailed experimental protocols for assessing these activities, and visualizes the key signaling pathways involved.

Introduction

This compound is a unique chemical entity that combines a phenol ring with an isoxazole heterocycle. This structural arrangement is of significant interest in medicinal chemistry, as both phenol and isoxazole moieties are present in numerous biologically active compounds. The isoxazole ring is a versatile scaffold known for its role in a wide range of therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The phenol group, a well-known pharmacophore, contributes to the antioxidant and antimicrobial activities of many natural and synthetic compounds.[2]

The convergence of these two pharmacophores in this compound suggests a high potential for multifaceted biological activity. This guide explores the most probable therapeutic targets of this compound based on the established activities of its close structural analogs. The primary therapeutic areas of focus are inflammation and microbial infections.

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, asthma, cardiovascular diseases, and neurodegenerative disorders.[3] The anti-inflammatory potential of this compound can be inferred from the activities of its derivatives, which have been shown to target key enzymes in the inflammatory cascade.

Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation through their role in prostaglandin synthesis.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX enzymes. Several novel isoxazole derivatives have been identified as potent and selective COX-2 inhibitors, suggesting that this compound may also share this mechanism.[5]

5-Lipoxygenase (5-LOX)

The 5-lipoxygenase (5-LOX) pathway is another important branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[6] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions such as asthma.[1] Studies on isoxazole derivatives have demonstrated significant inhibitory activity against 5-LOX, indicating that this enzyme is a plausible target for this compound.[1][6]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] Phenolic compounds are known to inhibit NF-κB activation through various mechanisms, including their antioxidant properties.[8] Given its phenolic moiety, this compound is likely to modulate this critical inflammatory pathway.

Potential Therapeutic Targets in Microbial Infections

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Both isoxazole and phenol-containing compounds have a long history of use as antimicrobial agents.

Bacterial Cell Wall and Membrane Integrity

Phenolic compounds can exert antimicrobial effects by disrupting bacterial cell membranes and denaturing essential proteins.[2] The isoxazole ring can also contribute to antimicrobial activity. Derivatives of this compound have shown activity against a range of bacteria, suggesting that the parent compound could act by compromising bacterial structural integrity.

Specific Bacterial Enzymes

While broad-spectrum membrane disruption is a likely mechanism, more specific enzymatic targets within bacteria may also be affected. The exact intracellular targets would require further investigation but could include enzymes involved in essential metabolic pathways.

Quantitative Biological Activity Data of Structurally Related Compounds

Table 1: In Vitro COX-2 Inhibitory Activity of Isoxazole Derivatives [5]

Compound IDStructureCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
C3Pyrimidinone-isoxazole derivative0.93 ± 0.0124.26
C5Furan-isoxazole-pyrimidinone derivative0.85 ± 0.0441.82
C6Phenyl-isoxazole-pyrimidinone derivative0.55 ± 0.0361.73

Table 2: In Vitro 5-LOX Inhibitory Activity of Isoxazole Derivatives [1][6]

Compound IDStructure5-LOX IC₅₀ (µM)
C3Isoxazole derivative8.47
C5Isoxazole derivative10.48
C6Isoxazole derivativeNot specified, but noted as most potent

Table 3: In Vitro Antimicrobial Activity of an Isoxazolylnaphthoquinone Imine [9]

CompoundMicroorganismMIC (µg/mL)
2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imineStaphylococcus aureus ATCC 25923> 128 (Resistant)
2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imineStaphylococcus aureus ATCC 29213Inhibited
2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imineClinical isolates of Staph. aureus (30)Inhibited

Note: The exact MIC value for the inhibited strains was not specified in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Anti-inflammatory Assays
  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and store in aliquots at -80°C.

    • Prepare a 10x stock solution of the test compound (this compound) in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of Arachidonic Acid (substrate) by reconstituting in ethanol, followed by dilution in assay buffer.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound to the sample wells of a 96-well white opaque plate.

    • Add 10 µL of assay buffer to the Enzyme Control wells and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the Inhibitor Control wells.

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition of the test compound relative to the Enzyme Control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against a range of test compound concentrations.

  • Reagent Preparation:

    • Reconstitute the 5-LOX enzyme and store in aliquots at -20°C.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare the Reaction Mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

    • Prepare the LOX Substrate solution.

  • Assay Procedure:

    • Add 2 µL of the test compound solution to the wells of a 96-well white plate.

    • Add 2 µL of solvent for the "Solvent Control" and 2 µL of a known 5-LOX inhibitor (e.g., Zileuton) for the "Inhibitor Control".

    • Add 38 µL of LOX Assay Buffer to each well.

    • Add 40 µL of the Reaction Mix to each well and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the LOX Substrate solution to each well.

    • Immediately read the fluorescence (Excitation = 500 nm, Emission = 536 nm) in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence curve.

    • Determine the percent inhibition and calculate the IC₅₀ value as described for the COX assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.

    • Seed the cells into a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.

  • Assay Procedure:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations.

    • After a 1-hour pre-incubation with the test compound, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

    • Lyse the cells using a lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • Measure the β-galactosidase activity for normalization of transfection efficiency.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Calculate the percent inhibition of NF-κB activation by the test compound relative to the stimulated control.

    • Determine the IC₅₀ value.

Antimicrobial Assays
  • Preparation of Reagents and Inoculum:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final testing concentration.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

  • Preparation of Agar Plates and Inoculum:

    • Prepare nutrient agar plates.

    • Prepare a standardized bacterial inoculum (0.5 McFarland).

    • Evenly spread the bacterial inoculum over the surface of the agar plates.

  • Assay Procedure:

    • Create uniform wells (cups) in the agar using a sterile borer.

    • Add a fixed volume of the test compound solution at a known concentration into the wells.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

    • A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

COX-2 and 5-LOX Inflammatory Pathways cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_lox 5-LOX Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX-2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX-2 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation_Pain Inflammation, Pain Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation_Asthma Inflammation, Asthma Leukotrienes->Inflammation_Asthma 2-5-Isoxazolylphenol_Inhibition_COX This compound (Potential Inhibition) 2-5-Isoxazolylphenol_Inhibition_COX->COX-2 2-5-Isoxazolylphenol_Inhibition_LOX This compound (Potential Inhibition) 2-5-Isoxazolylphenol_Inhibition_LOX->5-LOX

Caption: Potential inhibition of COX-2 and 5-LOX pathways by this compound.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibition IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB_translocation NF-κB Translocation to Nucleus NFkB_p50_p65->NFkB_translocation Release Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Phenolic_Inhibition This compound (Potential Inhibition of NF-κB Activation) Phenolic_Inhibition->IKK_Complex

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflows

Antimicrobial MIC Determination Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound in a 96-well plate Start->Prepare_Compound Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Compound->Prepare_Inoculum Inoculate_Plate Inoculate the 96-well plate with bacteria Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Visually determine the MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for drug discovery, with potential therapeutic applications in the treatment of inflammatory diseases and microbial infections. The most likely molecular targets include key enzymes in the inflammatory cascade, such as COX-2 and 5-LOX, and the central inflammatory signaling pathway, NF-κB. Furthermore, its chemical structure is conducive to antimicrobial activity.

To fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies on this compound to determine its IC₅₀ and MIC values against a panel of inflammatory markers and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its impact on specific signaling pathways and enzyme kinetics.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in relevant animal models of inflammation and infection.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The convergence of promising biological activities and a synthetically accessible scaffold makes this compound a compelling starting point for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 2-(5-Isoxazolyl)phenol Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-(5-Isoxazolyl)phenol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and chitin synthesis inhibitory activities.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves a two-step process initiated by a Claisen-Schmidt condensation, followed by the cyclization of the resulting chalcone intermediate.

General Synthesis Workflow

The overall synthetic scheme can be visualized as a two-stage process, starting from readily available precursors.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chalcone (α,β-Unsaturated Ketone) Chalcone (α,β-Unsaturated Ketone) 2-Hydroxyacetophenone->Chalcone (α,β-Unsaturated Ketone) Base (e.g., NaOH or KOH) Ethanol Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone (α,β-Unsaturated Ketone) 2-(5-Aryl-isoxazol-3-yl)phenol Derivative 2-(5-Aryl-isoxazol-3-yl)phenol Derivative Chalcone (α,β-Unsaturated Ketone)->2-(5-Aryl-isoxazol-3-yl)phenol Derivative Ethanol Reflux Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->2-(5-Aryl-isoxazol-3-yl)phenol Derivative

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize key quantitative data from various studies.

Anti-inflammatory Activity: COX Inhibition

A significant mechanism of anti-inflammatory action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.

Compound IDSubstituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
C1 4-F-Ph80.54 ± 2.110.85 ± 0.0494.75
C2 4-Cl-Ph65.43 ± 1.870.92 ± 0.0371.12
C3 4-Br-Ph22.56 ± 0.880.93 ± 0.0124.26
C4 2,4-di-Cl-Ph8.89 ± 0.541.10 ± 0.058.08
C5 2-Furyl35.56 ± 1.010.85 ± 0.0441.84
C6 2-Thienyl55.43 ± 1.540.90 ± 0.0261.59
Data presented as mean ± SEM (n=3). Selectivity index is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Chitin Synthesis Inhibition

Certain derivatives have been identified as potent inhibitors of chitin synthesis, a crucial process in insects.

Compound IDSubstituent (R at para-position of 3-phenyl ring)IC₅₀ (µM)
1 H0.13
2 F0.08
3 Cl0.07
4 Br0.09
5 I0.25
6 CH₃0.06
7 C₂H₅0.07
8 n-C₃H₇0.08
9 i-C₃H₇0.15
10 n-C₄H₉0.09
11 t-C₄H₉>10
12 OCH₃0.22
Activity measured against Chilo suppressalis.
Antimicrobial Activity

Various this compound derivatives have been screened for their activity against bacterial and fungal strains.

Compound IDSubstituentS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
TPI-2 4-OCH₃5050100100100
TPI-5 4-Cl5010050100100
TPI-14 2,4-di-Cl10050505050
MIC: Minimum Inhibitory Concentration.

Mechanism of Action: Signaling Pathways

Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of phenolic compounds, including this compound derivatives, are often attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Phosphorylated IκBα Phosphorylated IκBα IκBα->Phosphorylated IκBα Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induces Pro-inflammatory Cytokines (IL-6, TNF-α), COX-2 Pro-inflammatory Cytokines (IL-6, TNF-α), COX-2 Gene Transcription->Pro-inflammatory Cytokines (IL-6, TNF-α), COX-2 This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits This compound Derivative->Ubiquitination & Degradation Inhibits G cluster_workflow COX-2 Inhibition Assay Workflow A Prepare Reagents: - Dilute COX-2 Enzyme - Prepare Reaction Mix (Buffer, Probe, Heme) - Prepare Substrate (Arachidonic Acid) - Prepare Test Compound Dilutions B Plate Setup: - Add Reaction Mix to wells - Add Test Compound/Control to wells A->B C Pre-incubation: Incubate plate at 37°C for 10-15 min B->C D Initiate Reaction: Add Arachidonic Acid to all wells C->D E Kinetic Measurement: Read fluorescence (Ex/Em = 535/587 nm) for 5-10 min D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC₅₀ values E->F

Review of synthesis methods for isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isoxazole Compounds

Introduction

Isoxazoles, a class of five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, are a cornerstone in medicinal chemistry and drug discovery.[1][2] Their unique structural and electronic properties make them indispensable in the synthesis of biologically active molecules.[3] The isoxazole ring is a key pharmacophore in numerous approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[4][5] The versatility of the isoxazole scaffold allows for extensive structural modifications, enabling the development of novel therapeutic agents with a broad spectrum of activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the isoxazole core, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. It details the most prevalent and robust synthetic routes, provides specific experimental protocols, presents quantitative data for comparative analysis, and illustrates the core chemical transformations.

Core Synthetic Strategies

The construction of the isoxazole ring can be broadly categorized into two primary approaches: [3+2] cycloaddition reactions and condensation reactions. Recent advancements have also introduced novel catalytic and green chemistry methods to improve efficiency and sustainability.

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most widely used and versatile method for isoxazole synthesis.[6][7] This reaction forms two new bonds in a single step, providing direct access to 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles with high regioselectivity.[6][8]

A key challenge is the instability of nitrile oxides, which are prone to dimerization.[9] Therefore, they are almost always generated in situ from stable precursors. Common methods for generating nitrile oxides include:

  • Dehydrohalogenation of Hydroximoyl Chlorides: Treating hydroximoyl chlorides (generated from aldoximes and a chlorinating agent like N-chlorosuccinimide, NCS) with a non-nucleophilic base such as triethylamine (TEA).[9][10]

  • Oxidation of Aldoximes: Using oxidants like sodium hypochlorite (NaOCl) or chloramine-T.[6][7]

  • Dehydration of Primary Nitro Compounds: Effected by bases in the presence of the alkyne dipolarophile.[8]

The overall workflow involves the generation of the nitrile oxide intermediate which then undergoes a cycloaddition with an alkyne to form the isoxazole ring.

workflow_1_3_dipolar Start Precursor (e.g., Aldoxime, Nitroalkane) Step1 In situ Generation of Nitrile Oxide Start->Step1 Oxidation or Dehydration Intermediate Nitrile Oxide Intermediate Step1->Intermediate Step2 [3+2] Cycloaddition Intermediate->Step2 Alkyne Alkyne (Dipolarophile) Alkyne->Step2 Product Isoxazole Product Step2->Product

General workflow for 1,3-dipolar cycloaddition.

This cycloaddition is a powerful tool, with modern variations using copper(I) catalysts to control regioselectivity, particularly in "click chemistry" applications.[8][11]

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and fundamental method for synthesizing isoxazoles, often referred to as the Claisen isoxazole synthesis.[12][13] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[13][14]

claisen_synthesis Reactants 1,3-Dicarbonyl Compound + Hydroxylamine (NH2OH) Step1 Condensation Reactants->Step1 Intermediate Monoxime Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Intermediate2 5-Hydroxyisoxazoline Step2->Intermediate2 Step3 Dehydration (Acid Treatment) Intermediate2->Step3 Product Isoxazole Step3->Product

Condensation of 1,3-dicarbonyls with hydroxylamine.

A significant challenge with this method when using unsymmetrical 1,3-dicarbonyls is the potential formation of a mixture of regioisomers.[12] However, regiochemical control can often be achieved by carefully selecting the reaction conditions (e.g., solvent, use of Lewis acids) and the structure of the substrates.[12]

Reaction of α,β-Unsaturated Carbonyls with Hydroxylamine

The reaction of α,β-unsaturated ketones, particularly chalcones, with hydroxylamine hydrochloride provides another robust route to isoxazoles (specifically, 4,5-dihydroisoxazoles or isoxazolines, which can be aromatized).[7][15] The process involves a nucleophilic addition of hydroxylamine to the β-carbon of the unsaturated system, followed by cyclization and dehydration.[16][17]

chalcone_synthesis Reactants α,β-Unsaturated Ketone (e.g., Chalcone) + Hydroxylamine Step1 Nucleophilic Addition Reactants->Step1 Intermediate Adduct Intermediate Step1->Intermediate Step2 Cyclization & Dehydration Intermediate->Step2 Product Isoxazole/ Isoxazoline Step2->Product

Synthesis from α,β-unsaturated ketones.

This method is widely employed due to the ready availability of chalcones, which are easily synthesized via Claisen-Schmidt condensation.[16]

Green Synthetic Approaches

In line with the principles of sustainable chemistry, several eco-friendly methods for isoxazole synthesis have been developed. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents.[18][19]

  • Ultrasound-Assisted Synthesis: Sonochemistry can significantly accelerate reaction rates and improve yields under milder conditions.[18][19] Acoustic cavitation creates localized high-pressure and high-temperature spots, facilitating the chemical transformation.[19]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes compared to conventional heating.[19]

  • Aqueous Media: Performing reactions in water as a solvent avoids the use of volatile and often toxic organic solvents.[3][19]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported synthetic protocols, allowing for a direct comparison of their efficiency.

Table 1: 1,3-Dipolar Cycloaddition Approaches

Precursors Base/Catalyst Solvent Time Temp (°C) Yield (%) Reference
Hydroxyimidoyl chloride + Terminal alkyne Cu/Al₂O₃ Ball-milling (solvent-free) 60 min RT 65-95 [20]
Aromatic aldehyde + 4-Alkynyl sinomenine TEA / NCS DMF 12 h RT 75-92 [10]
Aldoxime + Alkyne NaOCl / TEA - 40 min RT - [6]

| Aldoxime + Propargyl ester | CuSO₄ / Na-ascorbate | - | - | Ambient | Good |[11] |

Table 2: Condensation and Green Chemistry Approaches

Reactants Method Catalyst/Medium Time Temp (°C) Yield (%) Reference
Chalcone + NH₂OH·HCl Conventional Reflux KOH / Ethanol 12 h Reflux 45-63 [16]
Aldehyde, β-ketoester, NH₂OH·HCl Ultrasound Vitamin B1 / Water 30 min 20 92 [19]
Aldehyde, β-ketoester, NH₂OH·HCl Conventional Stirring Vitamin B1 / Water 5 h 20 65 [19]
Aldehyde, β-ketoester, NH₂OH·HCl Ultrasound Pyruvic Acid / Water 45-60 min 60 88-95 [17]

| Chalcone-quinoxaline + NH₂OH·HCl | Ultrasound | NaOAc / Ethanol | 85 min | 50 | - |[17] |

Experimental Protocols

This section provides detailed methodologies for key synthesis experiments cited in the literature.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole from a Chalcone[16]

This protocol describes the synthesis of 3-(2-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)isoxazole.

  • Reactants: A mixture of the corresponding chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) is prepared in ethyl alcohol (30 mL).

  • Reaction: 40% potassium hydroxide (KOH) solution (5 mL) is added to the mixture. The solution is then refluxed for 12 hours.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and poured into crushed ice. The product is extracted with diethyl ether (3 x 30 mL).

  • Purification: The solvent is evaporated to yield the crude product. The final compound is purified by column chromatography using a gradient of n-hexane and ether as the eluent.

  • Yield: The reported yield for this specific compound was 63%.[16]

Protocol 2: Ultrasound-Assisted Green Synthesis in Water[19]

This protocol details the vitamin B1-catalyzed three-component synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.

  • Reactants: In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (thiamine hydrochloride, 0.1 mmol) in 10 mL of deionized water.

  • Reaction: Place the flask in an ultrasonic bath (e.g., 40 kHz, 300 W), ensuring the water level in the bath is the same as the level of the reaction mixture. Irradiate the mixture with ultrasound at 20°C for 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the solid product precipitates out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure compound.

  • Yield: The reported yield for a similar reaction with 4-chlorobenzaldehyde was 92%.[19]

Protocol 3: In situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition[10]

This protocol outlines the key steps for synthesizing a sinomenine isoxazole derivative.

  • Step 1 (Aldoxime formation): An aromatic aldehyde is treated with hydroxylamine hydrochloride and then a sodium carbonate solution to form the corresponding aldehyde oxime.

  • Step 2 (Hydroximoyl chloride formation): The aldehyde oxime is reacted with N-chlorosuccinimide (NCS) to afford the aryl hydroximino chloride intermediate.

  • Step 3 (Nitrile oxide generation and cycloaddition): The aryl hydroximino chloride is dissolved in DMF. Triethylamine (TEA) is added dropwise to generate the 1,3-dipole (nitrile oxide) in situ. The alkyne-substituted substrate (4-alkynyl sinomenine) is then added to the mixture, initiating the 1,3-dipolar cycloaddition reaction to yield the final isoxazole product.

Conclusion

The synthesis of isoxazoles is a well-established field with a rich variety of methodologies available to chemists. The classical [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyls or α,β-unsaturated ketones with hydroxylamine remain the most prevalent and reliable strategies.[6][7][12] These methods offer broad substrate scope and good yields. Furthermore, the emergence of green chemistry techniques, such as ultrasound- and microwave-assisted syntheses in aqueous media, presents a significant advancement, offering enhanced efficiency, reduced environmental impact, and operational simplicity.[18][19] The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the desired scale and sustainability of the process. The continued development of novel synthetic strategies promises to further expand the accessibility and application of this vital heterocyclic scaffold in drug discovery and materials science.[1][2]

References

The Versatile Scaffold: 2-(5-Isoxazolyl)phenol as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a continuous endeavor in medicinal chemistry, demanding the exploration of innovative molecular scaffolds that offer both structural diversity and potent biological activity. Among the privileged heterocyclic structures, the isoxazole ring has garnered significant attention. When coupled with a phenolic moiety, specifically in the form of 2-(5-isoxazolyl)phenol, it creates a versatile building block with a remarkable propensity for interacting with various biological targets. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, diverse biological activities, and its role as a foundational element in the design of next-generation therapeutics.

Synthesis of the this compound Core

The construction of the this compound scaffold and its derivatives is primarily achieved through a cyclocondensation reaction. A general and widely adopted method involves the reaction of a chalcone precursor with hydroxylamine hydrochloride.[1]

A typical synthetic workflow can be outlined as follows:

  • Chalcone Synthesis: The initial step involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone with an appropriate aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. This reaction yields an α,β-unsaturated ketone, commonly known as a chalcone.[1]

  • Isoxazole Ring Formation: The synthesized chalcone is then subjected to a cyclization reaction with hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent like ethanol, often with the addition of a base such as sodium acetate, to facilitate the formation of the isoxazole ring.[1][2]

This synthetic strategy offers the advantage of readily accessible starting materials and allows for a high degree of structural diversity by varying the substituents on both the phenolic and the aryl portions of the molecule.

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a broad array of pharmacological activities, positioning this scaffold as a valuable asset in drug discovery programs targeting a range of diseases.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key research focus. Several derivatives of this compound have exhibited significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

One of the primary mechanisms implicated is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.[3] Furthermore, evidence suggests that some isoxazole-containing compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][5] By inhibiting the activation of NF-κB, these compounds can suppress the expression of a cascade of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][6]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK Activates IL-1β IL-1β IL-1β->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation 2_5_Isoxazolylphenol This compound Derivative 2_5_Isoxazolylphenol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action. The this compound scaffold has emerged as a promising platform for the development of such agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][7]

The precise mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms. The phenolic hydroxyl group and the isoxazole ring are both known to contribute to antimicrobial activity, potentially through interactions with bacterial cell membranes or inhibition of key microbial enzymes.

Anticancer Activity

The development of targeted cancer therapies is a major focus of modern drug discovery. Derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, including those from breast, colon, and lung cancers.[8][9][10]

A key mechanism of action for some of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7][11][12] For example, certain isoxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[7][11][12] By inhibiting the constitutive activation of FLT3, these compounds can induce apoptosis in leukemic cells. Other kinase targets, such as p38 MAPK, have also been implicated.[13]

Kinase_Inhibition cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., FLT3) Downstream Downstream Signaling Proteins RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation 2_5_Isoxazolylphenol This compound Derivative 2_5_Isoxazolylphenol->RTK Inhibits

Quantitative Data on Biological Activities

To facilitate the comparison of the biological efficacy of various this compound derivatives, the following tables summarize key quantitative data from published studies.

Table 1: Anti-inflammatory Activity of 2-(Isoxazol-5-yl)phenyl 4-methylbenzene sulfonate Derivatives

CompoundSubstitution% Inhibition of Paw Edema (at 5h)
5b 4-Chloro68.75
5c 2,4-Dichloro65.62
5d 4-Nitro62.50
Indomethacin (Standard) -71.87

Data from a carrageenan-induced paw edema model in rats.[3]

Table 2: Antimicrobial Activity of 2-(Isoxazol-5-yl)phenyl 4-methylbenzene sulfonate Derivatives (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
5b 141619141319
5c 121815131017
5d 1315101208-
5e 182120162218
Ciprofloxacin (Standard) 25282624--
Fluconazole (Standard) ----2624

Data obtained using the disc diffusion method.[3]

Table 3: Anticancer Activity of Selected Isoxazole Derivatives (IC50 in µM)

CompoundCell Line: A549 (Lung)Cell Line: COLO 205 (Colon)Cell Line: MDA-MB 231 (Breast)Cell Line: PC-3 (Prostate)
4n <12<12<12<12
TTI-6 --1.91-

Compound 4n is a 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative.[10] TTI-6 is 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research findings. Below are methodologies for key experiments cited in the evaluation of this compound derivatives.

General Procedure for the Synthesis of 2-(Isoxazol-5-yl)phenyl 4-methylbenzene sulfonates[3]
  • Synthesis of Enaminones: A mixture of the appropriate o-hydroxy acetophenone (0.05 mol) and N,N-dimethylformamide dimethyl acetal (0.05 mol) in dry toluene (85 mL) is refluxed for 6-7 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered and concentrated under vacuum. The resulting crude solid is washed with cold toluene and recrystallized from ethanol.

  • Synthesis of 2-[3-(dimethylamino)-acryloyl]-phenyl-4-methylbenzene sulfonate: The enaminone (0.01 mol), p-toluenesulfonyl chloride (0.01 mol), and anhydrous K2CO3 (0.015 mol) are ground together in a mortar for 7-8 minutes. The mixture is left at room temperature for 1 hour. The resulting paste is poured into cold water and stirred for 10 minutes. The separated solid is filtered, washed with cold dilute sodium hydroxide solution and then with cold water, and finally recrystallized from ethanol.

  • Synthesis of 2-(isoxazol-5-yl)phenyl-4-methylbenzene sulfonates: A mixture of the 2-[3-(dimethylamino)-acryloyl]-phenyl-4-methylbenzene sulfonate (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in glacial acetic acid (20 mL) is refluxed on a water bath for 3-4 hours. The reaction mixture is then cooled and poured into ice-cold water. The separated solid is filtered, washed with water, dried, and recrystallized from ethanol.

Carrageenan-Induced Paw Edema in Rats[3][14]
  • Animal Model: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Treatment: The test compounds (e.g., 50 mg/kg) and a standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (2-Hydroxyacetophenone, Aldehyde) Chalcone Claisen-Schmidt Condensation Start->Chalcone Isoxazole Cyclization with Hydroxylamine HCl Chalcone->Isoxazole Product This compound Derivative Isoxazole->Product AntiInflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced paw edema) Product->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., Disc diffusion) Product->Antimicrobial Anticancer Anticancer Assay (e.g., MTT assay) Product->Anticancer

In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)[3]
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry and then placed on the surface of the inoculated agar plates.

  • Controls: A disc impregnated with the solvent alone serves as a negative control, while discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as positive controls.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the ease with which its structure can be modified allow for the generation of large and diverse compound libraries for high-throughput screening. The demonstrated broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscores the therapeutic potential of this molecular core.

Future research in this area should focus on several key aspects. A more detailed elucidation of the structure-activity relationships (SAR) will be crucial for the rational design of more potent and selective derivatives. Further investigation into the specific molecular targets and mechanisms of action, particularly in the context of signaling pathways, will provide a deeper understanding of their therapeutic effects and potential side effects. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be essential for translating the promising in vitro and in vivo activities into clinically viable drug candidates. The continued exploration of the this compound scaffold is poised to yield novel and effective therapeutic agents for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(5-Isoxazolyl)phenol, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the Claisen-Schmidt condensation of 2-hydroxyacetophenone and an appropriate aldehyde to yield a 2'-hydroxychalcone intermediate. This is followed by the cyclization of the chalcone with hydroxylamine hydrochloride in an alkaline medium to form the final isoxazole product. This protocol is designed to be a reliable guide for researchers, offering specific quantities, reaction conditions, and purification methods.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The this compound scaffold, in particular, serves as a key building block in the synthesis of a wide range of biologically active molecules, with applications as anti-inflammatory, antimicrobial, and anticonvulsant agents.[1] Its utility also extends to the development of agrochemicals and advanced materials.[2] The synthesis protocol detailed herein follows a robust and widely utilized pathway, making it accessible for both academic and industrial research settings.

Data Presentation

ParameterValueReference
Product Name This compound
Synonyms 5-(2-Hydroxyphenyl)isoxazole[2]
CAS Number 61348-47-8[2][3]
Molecular Formula C₉H₇NO₂[2][3]
Molecular Weight 161.16 g/mol [2][3]
Appearance Pale yellow crystals[2]
Melting Point 182-188 °C[2]
Purity ≥ 98% (HPLC)[2]
Storage Store at 0-8°C[2]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Isoxazole Formation (Cyclization) cluster_purification Purification A 2-Hydroxyacetophenone D 1-(2-Hydroxyphenyl)prop-2-en-1-one (2'-Hydroxychalcone) A->D Reacts with B Formaldehyde B->D Reacts with C Base (e.g., KOH) Ethanol C->D Catalyzed by E Hydroxylamine HCl G This compound D->G Reacts with E->G Reacts with F Base (e.g., KOH) Ethanol F->G In presence of H Work-up & Column Chromatography G->H Purified by I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the chalcone intermediate and its subsequent cyclization to the isoxazole.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)prop-2-en-1-one (2'-Hydroxychalcone)

This procedure is adapted from the general principles of the Claisen-Schmidt condensation.[4][5]

Materials:

  • 2-Hydroxyacetophenone (10 mmol, 1.36 g)

  • Formaldehyde (37% in water, 12 mmol, 1.0 mL)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-hydroxyacetophenone (10 mmol) in ethanol (20 mL).

  • Prepare a 10% solution of potassium hydroxide in ethanol.

  • Cool the flask containing the 2-hydroxyacetophenone solution in an ice bath.

  • Slowly add the ethanolic KOH solution (10 mL) to the flask with continuous stirring.

  • To this cooled and stirred mixture, add formaldehyde solution (12 mmol) dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 1-(2-hydroxyphenyl)prop-2-en-1-one can be used in the next step without further purification, or it can be recrystallized from ethanol if a higher purity is desired.

Step 2: Synthesis of this compound

This protocol is based on a general procedure for the cyclization of chalcones to form isoxazoles.

Materials:

  • 1-(2-Hydroxyphenyl)prop-2-en-1-one (crude product from Step 1, approx. 10 mmol)

  • Hydroxylamine hydrochloride (15 mmol, 1.04 g)

  • Potassium hydroxide (40% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., n-hexane and ethyl acetate mixture)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 1-(2-hydroxyphenyl)prop-2-en-1-one (10 mmol), hydroxylamine hydrochloride (15 mmol), and ethanol (30 mL).

  • To this mixture, add 5 mL of 40% aqueous potassium hydroxide solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

References

Application Notes & Protocols: Isoxazole Ring Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The isoxazole scaffold is a prominent five-membered heterocycle integral to numerous biologically active compounds and approved pharmaceuticals, including valdecoxib and leflunomide.[1][2] Its utility in medicinal chemistry often stems from its role as a non-classical bioisostere for amide or ester functionalities, enhancing metabolic stability and modulating physicochemical properties.[3] The 1,3-dipolar cycloaddition reaction, specifically between a nitrile oxide and an alkene or alkyne, stands out as a powerful and convergent strategy for constructing the isoxazole and isoxazoline core, respectively.[4][5] This [3+2] cycloaddition is highly efficient for creating diverse molecular libraries for drug discovery programs.[3][6]

This document provides detailed protocols, comparative data, and workflows for the synthesis of isoxazoles using this key reaction, with a focus on the critical in situ generation of the unstable nitrile oxide intermediate.

Reaction Principle: The [3+2] Cycloaddition

The core of the synthesis is the reaction between a 1,3-dipole (a nitrile oxide) and a dipolarophile (typically an alkyne for isoxazole synthesis or an alkene for isoxazoline synthesis).[7] The concerted, pericyclic reaction mechanism leads to the formation of the five-membered heterocyclic ring in a single step.[8] While the reaction is generally regioselective, mixtures of regioisomers can sometimes be observed depending on the electronic and steric nature of the substituents on both the dipole and the dipolarophile.[8][9]

Caption: General scheme of the 1,3-dipolar cycloaddition.

Key Challenge: Nitrile Oxide Instability

Nitrile oxides are highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole product.[10] To circumvent this, the most effective strategy is the in situ generation of the nitrile oxide in the presence of the dipolarophile, ensuring it is trapped in the cycloaddition reaction before it can dimerize.[10][11]

Several reliable methods exist for the in situ generation of nitrile oxides from stable precursors. The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.

Nitrile_Oxide_Generation Start Select Nitrile Oxide Precursor Aldoxime Aldoxime (R-CH=NOH) Start->Aldoxime Nitroalkane Primary Nitroalkane (R-CH2NO2) Start->Nitroalkane Hydroximoyl Hydroximoyl Halide (R-C(X)=NOH) Start->Hydroximoyl Oxidation Oxidation Aldoxime->Oxidation Dehydration Dehydration Nitroalkane->Dehydration Dehydrohalogenation Dehydrohalogenation Hydroximoyl->Dehydrohalogenation Reagents_Ox Reagents: - NaCl / Oxone - Iodobenzene diacetate - Sodium hypochlorite Oxidation->Reagents_Ox Product Nitrile Oxide (R-C≡N⁺–O⁻) + Dipolarophile Oxidation->Product Reagents_Dehy Reagents: - p-TsOH - Phenyl isocyanate - Chloramine-T Dehydration->Reagents_Dehy Dehydration->Product Reagents_Dehydro Reagents: - Triethylamine (Et3N) - Other organic bases Dehydrohalogenation->Reagents_Dehydro Dehydrohalogenation->Product

Caption: Decision workflow for in situ nitrile oxide generation.

Quantitative Data Summary

The following tables summarize representative yields for isoxazole synthesis under various conditions, highlighting the versatility of the 1,3-dipolar cycloaddition.

Table 1: Synthesis of Isoxazoles from Various Aldoximes and Alkynes

Entry Aldoxime Precursor Alkyne Dipolarophile Conditions Yield (%) Reference
1 4-Methylbenzaldoxime Phenylacetylene NaCl, Oxone, Na₂CO₃, Ball-milling, 60 min 85 [12]
2 4-Bromobenzaldoxime Phenylacetylene NaCl, Oxone, Na₂CO₃, Ball-milling, 60 min 80 [12]
3 3-Phenylpropanal oxime Phenylacetylene NaCl, Oxone, Na₂CO₃, Ball-milling, 60 min 82 [12]
4 Benzaldehyde oxime Ethyl propiolate Choline chloride/urea (DES), Et₃N, 60 °C, 2 h 92 [13]

| 5 | 4-Chlorobenzaldehyde oxime | 1-Hexyne | Choline chloride/urea (DES), Et₃N, 60 °C, 2 h | 82 |[13] |

Table 2: Synthesis of Isoxazolines from Aldoximes and Alkenes

Entry Aldoxime Precursor Alkene Dipolarophile Conditions Yield (%) Reference
1 Phenylglyoxime N-Phenylmaleimide Chloramine-T, EtOH, Reflux 78 [7]
2 Benzaldoxime Styrene NaCl, Oxone, Na₂CO₃, Ball-milling, 60 min 86 [12]
3 4-Methoxybenzaldehyde oxime Methyl acrylate NaCl, Oxone, Na₂CO₃, Ball-milling, 60 min 81 [12]

| 4 | Phenylaldoxime | Dimethyl-2-methylene glutarate | Diacetoxyiodobenzene, MW, 100W, 100 °C, 15 min | 70 |[14] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles[12]

This protocol describes a solvent-free, ball-milling approach for the cycloaddition, which is environmentally friendly and often results in shorter reaction times.

Materials:

  • Aldoxime (e.g., 4-methylbenzaldoxime, 1.0 equiv)

  • Alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Sodium Chloride (NaCl, 1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃, 1.5 equiv)

  • Stainless steel grinding jar with stainless steel balls

  • Planetary ball mill or mixer mill

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stainless steel grinding jar, add the aldoxime (0.1 mmol), alkyne (0.12 mmol), NaCl (0.11 mmol), Oxone® (0.11 mmol), and Na₂CO₃ (0.15 mmol).

  • Add the stainless steel balls to the jar.

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at 30 Hz for 60 minutes at room temperature.

  • After milling, open the jar and transfer the solid mixture to a flask.

  • Add ethyl acetate (10 mL) to the mixture and stir.

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Microwave-Assisted Synthesis of Isoxazolines[14]

This protocol utilizes microwave irradiation to accelerate the reaction, which is particularly useful for high-throughput synthesis.

Materials:

  • Aldoxime (e.g., Phenylaldoxime, 1.0 equiv)

  • Alkene (e.g., Dimethyl-2-methylene glutarate, 1.0 equiv)

  • Diacetoxyiodobenzene (1.1 equiv)

  • Dichloromethane (DCM)

  • Microwave reactor with sealed vessels

  • Ethyl acetate (EtOAc) / Cyclohexane for chromatography

Procedure:

  • In a microwave reaction vessel, dissolve the aldoxime (1.0 mmol) and the alkene (1.0 mmol) in DCM (5 mL).

  • Add diacetoxyiodobenzene (1.1 mmol) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C (100W power) for 15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Concentrate the reaction mixture by rotary evaporation.

  • Purify the crude residue by flash column chromatography (e.g., using 10% EtOAc/cyclohexane as eluent) to yield the pure isoxazoline product.

Workflow and Troubleshooting

Successful isoxazole synthesis via this method hinges on efficiently generating and trapping the nitrile oxide. Low yields are a common issue, primarily due to the dimerization side reaction.

Troubleshooting_Workflow Start Start Reaction Check Low Yield or Byproduct Formation? Start->Check Cause1 Probable Cause: Nitrile Oxide Dimerization Check->Cause1 Yes Cause2 Probable Cause: Low Reactivity Check->Cause2 Yes Success Successful Synthesis Check->Success No Solution1 Solution: - Ensure slow in situ generation - Use slow addition of oxidant/base - Check precursor purity Cause1->Solution1 Solution2 Solution: - Increase temperature (thermal/MW) - Add catalyst (e.g., Cu(I)) - Change solvent Cause2->Solution2 Solution1->Start Re-optimize Solution2->Start Re-optimize

Caption: A troubleshooting workflow for optimizing reaction yield.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Functionalization of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design. The functionalization of the isoxazole ring is therefore of critical importance for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C bond formation, enabling the introduction of diverse aryl, heteroaryl, and vinyl substituents onto the isoxazole core under relatively mild conditions.

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling reaction at the C3, C4, and C5 positions of the isoxazole ring, intended to guide researchers in the synthesis of novel isoxazole derivatives for drug discovery and development.

General Workflow for Suzuki-Miyaura Cross-Coupling of Halo-Isoxazoles

The general workflow for the Suzuki-Miyaura cross-coupling of a halo-isoxazole with a boronic acid or its derivative is depicted below. The key steps include the setup of the reaction under an inert atmosphere, the reaction itself (either via conventional heating or microwave irradiation), work-up, and purification of the desired product.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halo-isoxazole, Boronic Acid/Ester, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Solvent(s) catalyst->solvent inert Degas and place under Inert Atmosphere (Ar/N2) solvent->inert heating Heat with Stirring (Conventional or Microwave) inert->heating quench Quench Reaction heating->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling of halo-isoxazoles.

Functionalization at the C5-Position of the Isoxazole Ring

The C5 position of the isoxazole ring is a common site for functionalization. 5-Bromoisoxazoles are frequently used as starting materials.

Optimization of Reaction Conditions

A study on the lead optimization of isoxazole-containing influenza A virus M2-S31N inhibitors provides valuable data on the optimization of Suzuki-Miyaura coupling conditions for a 5-bromoisoxazole derivative. The results are summarized in the table below.

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1Pd(OAc)₂ (5)-Na₂CO₃ (2)Dioxane/H₂O1506032
2Pd₂(dba)₃ (5)-Na₂CO₃ (2)Dioxane/H₂O1506045
3Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)Dioxane/H₂O1506065
4Pd(PPh₃)₄ (5) -NaHCO₃ (1.4) Dioxane 150 60 78
5Pd(PPh₃)₄ (5)-NaHCO₃ (1.4)Toluene1506055
6Pd(PPh₃)₄ (5)-NaHCO₃ (1.4)DMF1506071
7Pd(PPh₃)₄ (5)-NaHCO₃ (1.4)Dioxane1206068
8Pd(PPh₃)₄ (5)-NaHCO₃ (1.4)Dioxane1503077

Data adapted from a study on isoxazole-containing influenza inhibitors. The model reaction was the coupling of N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with phenylboronic acid under microwave irradiation.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoisoxazoles

Materials:

  • 5-Bromoisoxazole derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.4 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the 5-bromoisoxazole derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), NaHCO₃ (1.4 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous 1,4-dioxane to the vial to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 150 °C for 60 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted isoxazole.

Functionalization at the C4-Position of the Isoxazole Ring

The C4 position of the isoxazole can be functionalized using 4-halo-isoxazoles, typically 4-iodo or 4-bromo derivatives.

General Protocol for Conventional Heating Suzuki-Miyaura Coupling of 4-Iodoisoxazoles

Materials:

  • 4-Iodoisoxazole derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-iodoisoxazole derivative (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to the tube via syringe.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 4-substituted isoxazole.

Synthesis of 3,4-Diarylisoxazoles

A convenient approach for the synthesis of 3,4-diarylisoxazoles, including the COX-2 inhibitor valdecoxib, utilizes the Suzuki-Miyaura coupling of an in situ generated (4-isoxazolyl)boronic acid with an aryl bromide.

Protocol for the Synthesis of Valdecoxib Analogues:

  • In situ generation of the boronic acid: A solution of 4-bromo-5-methyl-3-phenylisoxazole in anhydrous THF is cooled to -78 °C under an argon atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature.

  • Suzuki-Miyaura Coupling: To the freshly prepared solution of the (5-methyl-3-phenyl-4-isoxazolyl)boronic acid derivative, add the corresponding aryl bromide (e.g., 4-bromobenzenesulfonamide), an aqueous solution of Na₂CO₃, and Pd(PPh₃)₄. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Functionalization at the C3-Position of the Isoxazole Ring

The functionalization at the C3 position can be achieved starting from 3-halo-isoxazoles.

Catalytic System for Suzuki-Miyaura Coupling of 3-Chloroisoxazoles

For less reactive chloro-substrates, more active catalyst systems are often required. A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos can be effective.

Isoxazole SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)
3-Chloro-5-phenylisoxazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10085
3-Chloro-5-methylisoxazole2-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃DMF11078
3-BromoisoxazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10092

Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura couplings of heterocycles. Specific yields will vary depending on the exact substrates and reaction conditions.

General Protocol for Suzuki-Miyaura Coupling of 3-Haloisoxazoles with Conventional Heating

Materials:

  • 3-Haloisoxazole (e.g., 3-bromoisoxazole) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Water, 4:1)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 3-haloisoxazole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Logical Relationship of Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Functionalized Isoxazole Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Isoxazole-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of the isoxazole ring at the C3, C4, and C5 positions. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can efficiently synthesize a diverse library of substituted isoxazoles. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the development of novel isoxazole-based therapeutic agents.

Application Notes and Protocols: Claisen Condensation in the Synthesis of Isoxazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds, including the anti-inflammatory drug parecoxib and the antibiotic sulfamethoxazole. A robust and versatile method for the synthesis of isoxazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and provides an efficient pathway to these critical 1,3-dicarbonyl isoxazole precursors, such as β-diketones and β-keto esters.

This application note details the use of the Claisen condensation, particularly the mixed Claisen condensation, for the synthesis of β-diketones, which are subsequently cyclized to form substituted isoxazoles. We provide detailed experimental protocols for the synthesis of a model β-diketone, benzoylacetone, and its conversion to 3-methyl-5-phenylisoxazole.

Data Presentation: Synthesis of Isoxazole Precursors and Isoxazoles

The following table summarizes quantitative data for the synthesis of β-diketones via Claisen-type condensations and their subsequent cyclization to isoxazoles.

Precursor Synthesis StepKetone ReactantEster ReactantBaseSolventTime (h)Temp. (°C)Yield (%)Reference
Mixed Claisen Condensation AcetophenoneEthyl AcetateSodium EthoxideToluene2Reflux65-70
Cyclization Benzoylacetone--Ethanol4Reflux85-90
Claisen-Schmidt Condensation (Chalcone formation) AcetophenoneBenzaldehydeNaOHEthanol/Water42596[1]
Cyclization of Chalcone Chalcone-KOHEthanol12Reflux45-63

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylbutane-1,3-dione (Benzoylacetone) via Mixed Claisen Condensation

This protocol describes the base-catalyzed condensation of acetophenone and ethyl acetate to form the β-diketone, benzoylacetone.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Toluene, anhydrous

  • Acetophenone

  • Ethyl Acetate, anhydrous

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Solvent Exchange: Add 100 mL of anhydrous toluene to the flask and remove the ethanol by distillation. This leaves a solution of sodium ethoxide in toluene.

  • Condensation Reaction: To the stirred solution of sodium ethoxide, add a mixture of 12.0 g (100 mmol) of acetophenone and 13.2 g (150 mmol) of anhydrous ethyl acetate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous layer to pH 5 with a 10% HCl solution.

  • Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol-water to yield pure benzoylacetone. The expected yield is approximately 10.5-11.4 g (65-70%).

Characterization Data for Benzoylacetone:

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃): δ 2.20 (s, 3H, CH₃), 6.15 (s, 1H, enol CH), 7.40-7.50 (m, 3H, Ar-H), 7.90-8.00 (m, 2H, Ar-H), ~16.0 (br s, 1H, enol OH). Note: Benzoylacetone exists as a mixture of keto and enol tautomers.

  • ¹³C NMR (CDCl₃): δ 25.0 (CH₃), 96.0 (enol CH), 127.0, 128.5, 132.5, 135.0 (aromatic C), 185.0 (enol C-OH), 195.0 (keto C=O).[2]

Protocol 2: Synthesis of 3-Methyl-5-phenylisoxazole from Benzoylacetone

This protocol outlines the cyclization of the synthesized β-diketone with hydroxylamine hydrochloride to form the corresponding isoxazole.

Materials:

  • Benzoylacetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8.1 g (50 mmol) of benzoylacetone in 50 mL of ethanol.

  • To this solution, add 4.2 g (60 mmol) of hydroxylamine hydrochloride and 4.9 g (60 mmol) of sodium acetate.

  • Cyclization: Heat the reaction mixture to reflux with stirring for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • A solid precipitate of 3-methyl-5-phenylisoxazole will form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • The crude product can be recrystallized from ethanol to yield pure 3-methyl-5-phenylisoxazole as white crystals. The expected yield is approximately 6.8-7.2 g (85-90%).

Characterization Data for 3-Methyl-5-phenylisoxazole:

  • Appearance: White crystalline solid.[3]

  • Melting Point: 63-68 °C.[4]

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 6.50 (s, 1H, isoxazole H-4), 7.40-7.50 (m, 3H, Ar-H), 7.75-7.85 (m, 2H, Ar-H).

  • ¹³C NMR (CDCl₃): δ 11.5 (CH₃), 97.0 (isoxazole C-4), 126.0, 128.0, 129.0, 130.0 (aromatic C), 162.0 (isoxazole C-3), 170.0 (isoxazole C-5).

Visualizations

Claisen_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Ketone Ketone (e.g., Acetophenone) Condensation Claisen Condensation Ketone->Condensation Ester Ester (e.g., Ethyl Acetate) Ester->Condensation Base Strong Base (e.g., NaOEt) Base->Condensation Catalyst Precursor β-Diketone Precursor (e.g., Benzoylacetone) Condensation->Precursor Cyclization_step Cyclocondensation Precursor->Cyclization_step Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Cyclization_step Isoxazole Substituted Isoxazole (e.g., 3-Methyl-5-phenylisoxazole) Cyclization_step->Isoxazole

Caption: Experimental workflow for the synthesis of isoxazoles.

Claisen_Reaction_Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate + B⁻ Base Base (B⁻) Enolate->Ketone - B⁻ Ester Ester Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Ester->Tetrahedral Alkoxide Alkoxide (⁻OR) Diketone β-Diketone Product Tetrahedral->Diketone - ⁻OR

Caption: Reaction pathway of the Claisen condensation.

References

Application Note: High-Purity Isolation of 2-(5-Isoxazolyl)phenol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, organic synthesis, and pharmaceutical development.

Abstract: This application note provides a detailed protocol for the purification of 2-(5-Isoxazolyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis, using normal-phase flash column chromatography.[1][2] The methodology outlines a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a scalable automated flash chromatography procedure, ensuring high purity and recovery of the target compound.

Introduction

This compound is a versatile heterocyclic compound featuring a phenol ring attached to an isoxazole moiety.[1] Its structural properties make it a valuable building block in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final products.

Column chromatography is a fundamental technique for the purification of organic compounds.[3] For polar molecules like this compound, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is a highly effective method.[3][4] This note details a robust protocol for its purification using silica gel as the stationary phase.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇NO₂[1][2][5]
Molecular Weight 161.16 g/mol [1][2][5]
Appearance Pale yellow crystals[1][2]
Melting Point 182-188 °C[1][2]
Polarity PolarInferred
CAS Number 61348-47-8[1][2][5]

Experimental Protocols

This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is highly polar.[4][6] The separation is based on the differential adsorption and desorption of the sample components on the stationary phase as a non-polar mobile phase passes through the column.[7] Non-polar impurities will travel through the column more quickly, while the more polar this compound will have a stronger interaction with the silica gel, resulting in a longer retention time and effective separation from less polar and very highly polar impurities.[3][7]

  • Crude Sample: this compound (synthesis-grade)

  • Stationary Phase: Silica gel (flash grade, 40-63 µm particle size)

  • Solvents (HPLC Grade): n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol, Acetic Acid

  • Apparatus:

    • Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

    • Pre-packed silica gel columns or glass columns for manual packing

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • TLC developing tank

    • UV lamp (254 nm)

    • Rotary evaporator

    • Beakers, flasks, and other standard laboratory glassware

    • Sample vials and fraction collection tubes

Step 1: Method Development using Thin-Layer Chromatography (TLC)

The crucial first step is to identify an optimal solvent system that provides good separation of the target compound from impurities. The goal is to achieve a retention factor (Rƒ) of approximately 0.25-0.35 for this compound.[8]

  • Prepare Solvent Systems: Create a series of mobile phase mixtures with varying polarities. A common starting point is a mixture of n-Hexane and Ethyl Acetate.

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing tank containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Optimize: Calculate the Rƒ value for each spot. Adjust the ratio of the solvents to achieve the target Rƒ for the desired product. If significant streaking or "tailing" of the phenolic spot is observed, add 0.5% acetic acid to the mobile phase to suppress the ionization of the phenolic hydroxyl group.[8]

Table 2: Example TLC Solvent System Screening

Solvent System (v/v)Rƒ of this compoundObservations
90:10 Hexane:EtOAc0.10Low mobility, spot remains near baseline.
70:30 Hexane:EtOAc0.30 Good mobility and separation from impurities.
50:50 Hexane:EtOAc0.55High mobility, poor separation from faster-running impurities.

Step 2: Column Preparation and Sample Loading

  • Column Selection: Choose a pre-packed silica column size appropriate for the amount of crude material to be purified (refer to the manufacturer's guidelines).

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a polar solvent like methanol or DCM.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.

  • Loading: Transfer the dry-loaded sample to an empty solid load cartridge and attach it to the flash chromatography system. This method prevents issues with sample solubility in the initial, less polar mobile phase and often leads to better separation.

Step 3: Elution and Fraction Collection

  • System Setup:

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Program the flash system to run a linear gradient based on the TLC results. A typical gradient might be from 10% to 40% Ethyl Acetate in Hexane over 15-20 column volumes (CV).

  • Run the Purification: Start the run. The system will automatically inject the sample and begin the gradient elution, monitoring the eluate with a UV detector.

  • Fraction Collection: The system will automatically collect fractions based on the detected UV absorbance peaks.

Table 3: Recommended Flash Chromatography Parameters

ParameterRecommended Setting
Stationary Phase Silica Gel (40-63 µm)
Column Size Dependent on sample mass (e.g., 40 g column for 1-2 g crude)
Mobile Phase A n-Hexane (+ 0.5% Acetic Acid if needed)
Mobile Phase B Ethyl Acetate (+ 0.5% Acetic Acid if needed)
Flow Rate 30-40 mL/min (for a 40 g column)
Elution Profile Linear Gradient: 10% B to 40% B over 18 CV
Detection UV at 254 nm
Loading Method Dry loading with silica gel

Step 4: Post-Purification Analysis

  • Analyze Fractions: Spot every other collected fraction on a TLC plate and run it in the optimized solvent system to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the mobile phase using a rotary evaporator to yield the purified this compound as pale yellow crystals.[1][2][8]

  • Determine Purity and Yield: Assess the purity of the final product using HPLC and/or NMR spectroscopy. Calculate the final yield.

Visualization of Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purificaton_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Automated Purification cluster_analysis Phase 3: Analysis & Isolation TLC_Dev TLC Method Development (Optimize Solvent System, Rf ~0.3) Sample_Prep Sample Preparation (Dry Load onto Silica) TLC_Dev->Sample_Prep Column_Equil Equilibrate Column (Low Polarity Start) Sample_Prep->Column_Equil Load_Sample Load Sample Cartridge Column_Equil->Load_Sample Run_Flash Run Gradient Elution (Automated Flash System) Load_Sample->Run_Flash Collect_Frac Collect Fractions (UV-Triggered) Run_Flash->Collect_Frac TLC_Analysis Analyze Fractions by TLC Collect_Frac->TLC_Analysis Combine_Frac Combine Pure Fractions TLC_Analysis->Combine_Frac Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Frac->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a reliable and efficient method for purifying this compound from a crude reaction mixture. The initial investment in TLC for method development ensures a high probability of success on the automated flash chromatography system. Dry loading of the sample is highly recommended to achieve optimal resolution and peak shape. This method is scalable and suitable for producing high-purity material required for research and development in the pharmaceutical and chemical industries.

References

Application Notes: Recrystallization of 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5-Isoxazolyl)phenol is a heterocyclic compound incorporating both a phenol and an isoxazole moiety.[1][2][3] Compounds of this class are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities associated with both functional groups.[4][5] The purity of such compounds is critical for accurate biological evaluation and further synthetic applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[6][7] This document provides detailed protocols and guidelines for the recrystallization of this compound, aimed at researchers, scientists, and drug development professionals. The selection of an appropriate solvent system is crucial and is guided by the principles of "like dissolves like" and the differential solubility of the compound at varying temperatures.[8][9]

Principle of Recrystallization

The core principle of recrystallization is the purification of an impure solid by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[6] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

For this compound, the presence of the polar phenolic hydroxyl group and the heterocyclic isoxazole ring suggests that polar protic solvents may be suitable. Ethanol is frequently used for the recrystallization of isoxazole derivatives.[4][10] A mixed solvent system, such as ethanol-water, is also a viable option, particularly for modulating the solvent polarity to achieve optimal crystallization.[8]

Solvent Selection Strategy

A systematic approach to solvent selection is recommended:

  • Single Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal single solvents will show low solubility at room temperature and high solubility at their boiling point.[8]

  • Mixed Solvent System Development: If no single solvent is ideal, a mixed solvent system can be employed.[8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. The solution is then heated to redissolve the solid and subsequently cooled to induce crystallization.

Cautionary Note for Phenolic Compounds

The use of activated charcoal for decolorization should be approached with caution for phenolic compounds. Traces of iron in charcoal can form colored complexes with phenols, potentially contaminating the final product.[8] If colored impurities are present, use minimal amounts of high-purity, iron-free activated charcoal.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the procedure for recrystallizing this compound from a single solvent, such as ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to form a slurry.

  • Heating: Gently heat the mixture to the boiling point of the ethanol while stirring. Add more hot ethanol portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The melting point of pure this compound is reported to be 185°C.[1]

Protocol 2: Mixed Solvent Recrystallization (Ethanol-Water)

This protocol is suitable when this compound is too soluble in ethanol at room temperature.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution in "Good" Solvent: Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add deionized water dropwise until a slight, persistent turbidity appears.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash with a small amount of cold ethanol-water mixture, and dry the crystals as described in Protocol 1.

Data Presentation

The following table should be used to record and compare quantitative data from recrystallization experiments.

Experiment ID Initial Mass (g) Solvent System Volume of Solvent (mL) Final Mass (g) Yield (%) Melting Point (°C) Purity (e.g., by HPLC, %)
Exp-0011.00Ethanol150.8585.0184-18599.5
Exp-0021.00Ethanol/Water (3:1)200.9090.018599.8
Exp-0031.00Methanol120.8282.0183-18599.2

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection Start Start: Crude this compound Test_Solubility Test Solubility in Single Solvent (e.g., Ethanol, Methanol, Water) Start->Test_Solubility Is_Soluble_Hot Soluble in Hot Solvent? Test_Solubility->Is_Soluble_Hot Is_Insoluble_Cold Insoluble in Cold Solvent? Is_Soluble_Hot->Is_Insoluble_Cold Yes Try_Another_Solvent Try Another Single Solvent Is_Soluble_Hot->Try_Another_Solvent No Use_Single_Solvent Use Single Solvent Protocol Is_Insoluble_Cold->Use_Single_Solvent Yes Consider_Mixed Consider Mixed Solvent System Is_Insoluble_Cold->Consider_Mixed No Try_Another_Solvent->Test_Solubility Dissolve_Good Dissolve in 'Good' Solvent (e.g., Ethanol) Consider_Mixed->Dissolve_Good Add_Poor Add 'Poor' Solvent (e.g., Water) until Turbid Dissolve_Good->Add_Poor Use_Mixed_Solvent Use Mixed Solvent Protocol Add_Poor->Use_Mixed_Solvent

Caption: Flowchart for selecting a suitable recrystallization solvent system.

Experimental Workflow for Recrystallization

Recrystallization_Workflow Start Start with Crude Compound Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter 2. Hot Filtration (if needed) Dissolve->Hot_Filter Cool 3. Slow Cooling & Crystallization Hot_Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: General experimental workflow for the recrystallization process.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Screening of 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a significant focus of pharmaceutical research.

2-(5-Isoxazolyl)phenol belongs to the isoxazole class of heterocyclic compounds, a scaffold known to be present in various biologically active molecules. Several derivatives of isoxazole have demonstrated promising anti-inflammatory properties, suggesting that this compound may also possess the ability to modulate inflammatory pathways.

These application notes provide a comprehensive set of protocols for the initial in vitro screening of this compound to evaluate its potential as an anti-inflammatory agent. The described assays will assess the compound's ability to inhibit key inflammatory mediators and enzymes in a cell-based model of inflammation.

Materials and Reagents

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for Nitric Oxide assay)

  • Sodium nitrite (for standard curve)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • ELISA kits for Mouse TNF-α and IL-6

  • COX-1/COX-2 inhibitor screening assay kit

  • 5-Lipoxygenase (5-LOX) inhibitor screening assay kit

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Experimental Workflow

The following diagram outlines the general workflow for the in vitro anti-inflammatory screening of this compound.

G cluster_0 Initial Screening cluster_1 Anti-inflammatory Activity Assays cluster_2 Mechanism of Action Studies A Prepare this compound Stock Solution B Cell Viability/Cytotoxicity Assay (MTT) A->B C Determine Non-Toxic Concentration Range B->C D LPS-Stimulated RAW 264.7 Macrophages C->D Use Non-Toxic Concentrations E Nitric Oxide (NO) Production Assay D->E F Pro-inflammatory Cytokine Assays (TNF-α, IL-6) D->F G Enzyme Inhibition Assays H COX-1/COX-2 Inhibition Assay G->H I 5-LOX Inhibition Assay G->I

Experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This assay determines the cytotoxicity of this compound on RAW 264.7 cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Replace the old medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

Principle: The anti-inflammatory activity is assessed by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages. NO is a pro-inflammatory mediator, and its concentration in the culture supernatant is determined using the Griess reagent, which measures its stable metabolite, nitrite.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., L-NAME).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells using commercially available ELISA kits.

Protocol:

  • Follow steps 1-3 of the Nitric Oxide Production protocol.

  • After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Briefly, the supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curves provided in the kits.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is detected colorimetrically.

Protocol:

  • Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich).

  • Prepare the assay buffer, hemin, and enzymes (ovine COX-1 and human recombinant COX-2) as per the kit's instructions.

  • In a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme to the appropriate wells.

  • Add various concentrations of this compound to the inhibitor wells. Include a vehicle control and a known COX inhibitor as a positive control (e.g., indomethacin for non-selective, SC-560 for COX-1, and celecoxib for COX-2).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid (substrate) to all wells.

  • Monitor the appearance of the oxidized colorimetric probe (e.g., TMPD) at 590 nm over time using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay evaluates the inhibitory effect of this compound on the activity of 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. The assay spectrophotometrically measures the formation of hydroperoxides from linoleic acid.

Protocol:

  • Use a commercial 5-LOX inhibitor screening kit or prepare the reagents in-house.

  • The assay mixture typically contains phosphate buffer (pH 6.3), 5-LOX enzyme (from potato or soybean), and the test compound at various concentrations.

  • Pre-incubate the enzyme with this compound for a specified time (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, linoleic acid.

  • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides), for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction and determine the percentage of 5-LOX inhibition. A known 5-LOX inhibitor like zileuton or nordihydroguaiaretic acid (NDGA) should be used as a positive control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 6.1
2592.3 ± 5.9
5088.7 ± 6.3
10075.4 ± 7.1

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.1 ± 8.525.3 ± 4.1
LPS (1 µg/mL)25.8 ± 2.11250.6 ± 110.2850.4 ± 75.9
LPS + Compound (10 µM)18.5 ± 1.5980.3 ± 95.7650.1 ± 60.3
LPS + Compound (25 µM)12.1 ± 1.1650.9 ± 70.1420.8 ± 45.2
LPS + Compound (50 µM)8.3 ± 0.9420.5 ± 55.8280.6 ± 30.7

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibitory Effects of this compound on COX-1, COX-2, and 5-LOX Enzymes

Compound Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
15.2 ± 1.110.5 ± 2.38.1 ± 1.5
1015.8 ± 2.535.2 ± 3.125.6 ± 2.8
5030.1 ± 3.268.9 ± 4.555.3 ± 4.1
IC₅₀ (µM) >10035.745.2

Data are presented as mean ± SD from three independent experiments. IC₅₀ values are calculated from dose-response curves.

Signaling Pathway Diagrams

The following diagrams illustrate the key inflammatory signaling pathways that may be modulated by this compound.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes induces transcription of

Simplified NF-κB signaling pathway in inflammation.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes

Overview of the MAPK signaling pathway in inflammation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its cytotoxicity and its effects on key inflammatory mediators and enzymes, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. Positive results from these screening assays would warrant further investigation into its precise mechanism of action and its efficacy in more complex in vivo models of inflammation.

Application Notes and Protocols for Antimicrobial Activity Assay of 2-(5-Isoxazolyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of 2-(5-isoxazolyl)phenol derivatives. This class of heterocyclic compounds has garnered significant interest for its potential pharmacological activities, including antimicrobial effects.[1] The protocols outlined below are essential for the systematic screening and evaluation of these compounds in a drug discovery context.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antibacterial and antifungal properties.[2][3][4] The presence of the isoxazole ring, often synthesized from chalcone precursors, is a key feature in many clinically used antimicrobial agents.[2] The incorporation of a phenol moiety into the isoxazole scaffold can further enhance its biological activity. Phenolic compounds are known to exhibit antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of key cellular enzymes. This document provides standardized methods for determining the antimicrobial efficacy of novel this compound derivatives.

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound derivatives is a subject of ongoing research. However, based on the known activities of isoxazoles and phenolic compounds, several potential pathways can be hypothesized. Bactericidal agents often target the bacterial cell wall or membrane, while bacteriostatic agents typically interfere with protein synthesis or metabolic pathways.[2] Some isoxazole-containing antibiotics, like Cloxacillin, are known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] Phenolic compounds can disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components.[5] Another potential mechanism is the inhibition of essential enzymes, such as dihydropteroate synthase, which is targeted by sulfamethoxazole.[6]

Below is a diagram illustrating a hypothesized mechanism of action for this compound derivatives, integrating potential targets based on their structural components.

antimicrobial_mechanism cluster_compound This compound Derivative cluster_bacterium Bacterial Cell compound Derivative cell_wall Cell Wall Synthesis (Peptidoglycan) compound->cell_wall Inhibition of Transpeptidases (PBPs) cell_membrane Cell Membrane compound->cell_membrane Disruption of Membrane Integrity dna_synthesis DNA/Folate Synthesis compound->dna_synthesis Inhibition of Dihydropteroate Synthase death Cell Death (Bactericidal) cell_wall->death cell_membrane->death stasis Growth Inhibition (Bacteriostatic) dna_synthesis->stasis protein_synthesis Protein Synthesis protein_synthesis->stasis

Hypothesized antimicrobial mechanisms of this compound derivatives.

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of isoxazole derivatives against common bacterial and fungal strains. It is important to note that these are representative data for the broader class of isoxazole-containing compounds, as specific data for a wide range of this compound derivatives is not extensively available in the literature. These values serve as a benchmark for comparison when evaluating newly synthesized compounds.

Compound TypeTest OrganismMIC (µg/mL)Reference
N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamineEscherichia coli110[7]
N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamineEscherichia coli95[7]
N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamineStaphylococcus aureus95[7]
N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamineStaphylococcus aureus100[7]
Imidazole-bearing Isoxazole (Compound 4c)Escherichia coli-[8]
Imidazole-bearing Isoxazole (Compound 4h)Staphylococcus aureus-[8]
Imidazole-bearing Isoxazole (Compound 4c)Aspergillus niger-[8]
Imidazole-bearing Isoxazole (Compound 4f)Aspergillus niger-[8]
Imidazole-bearing Isoxazole (Compound 4g)Aspergillus niger-[8]
Cloxacillin (Standard)Escherichia coli120[7]
Cloxacillin (Standard)Staphylococcus aureus100[7]

Note: Some entries indicate activity was observed but do not provide a specific MIC value in the source material.

Experimental Protocols

The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound derivatives.

General Experimental Workflow

The overall workflow for screening the antimicrobial activity of this compound derivatives involves several key stages, from initial screening to the determination of bactericidal or bacteriostatic effects.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis compound_prep Prepare Stock Solutions of This compound Derivatives mic_assay Broth Microdilution Assay for MIC compound_prep->mic_assay media_prep Prepare Bacterial/Fungal Culture Media media_prep->mic_assay inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->mic_assay mbc_assay Subculturing for MBC mic_assay->mbc_assay From non-turbid wells data_analysis Determine MIC and MBC Values mbc_assay->data_analysis comparison Compare with Standard Antibiotics data_analysis->comparison

References

Application Note: Cell Viability Assessment of Isoxazole Compounds using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and cellular biology who are working with isoxazole-based compounds and need to assess their effects on cell viability.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Assessing the cytotoxic potential of these novel compounds is a critical step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[3]

This application note provides a detailed protocol for performing the MTT assay to evaluate the cytotoxicity of isoxazole compounds on cultured cell lines. It includes reagent preparation, step-by-step experimental procedures, data analysis, and special considerations for handling isoxazole compounds.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[3] The resulting insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 550-600 nm).[4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[5]

MTT_Principle cluster_cell Viable Cell Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble Crystals) Mito->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mito Enters Cell

Caption: Principle of the MTT reduction by viable cells.

Materials and Reagents

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line(s) (e.g., MCF-7, HeLa, Hep3B)[6]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Isoxazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[5]

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4[5]

  • Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl, or 4 mM HCl, 0.1% NP40 in isopropanol)[5][7][8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Protocols

This section details the step-by-step methodology for conducting the MTT assay with isoxazole compounds.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5][9]

    • Vortex or sonicate to ensure it is completely dissolved.[5]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[9][10]

    • Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5][9] Discard if the solution turns blue or green.[4]

  • Isoxazole Compound Stock Solutions:

    • Due to their generally polar nature, isoxazoles can often be dissolved in polar solvents.[11] Prepare a high-concentration stock solution (e.g., 10-100 mM) of each isoxazole compound in sterile DMSO.

    • Store stock solutions at -20°C or as recommended by the supplier.

  • Solubilization Solution:

    • Prepare one of the following:

      • DMSO: Use directly.

      • Acidic SDS: 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.

      • Acidic Isopropanol: 4 mM HCl, 0.1% NP40 in isopropanol.[7]

Experimental Workflow

The overall workflow involves cell seeding, treatment with isoxazole compounds, incubation, addition of MTT and solubilizing agent, and finally, absorbance reading.

MTT_Workflow arrow arrow A 1. Seed cells in a 96-well plate B 2. Incubate overnight (allow attachment) A->B C 3. Prepare serial dilutions of Isoxazole compounds B->C D 4. Treat cells with compounds and controls C->D E 5. Incubate for desired period (e.g., 24, 48, 72h) D->E F 6. Add MTT solution to each well E->F G 7. Incubate for 2-4 hours at 37°C F->G H 8. Add Solubilization Solution to dissolve formazan G->H I 9. Incubate (2-4h or overnight) in the dark H->I J 10. Read absorbance (e.g., 570 nm) I->J K 11. Analyze data and calculate % viability J->K

Caption: Step-by-step experimental workflow for the MTT assay.

Detailed Assay Procedure
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine the optimal cell seeding density by performing a cell titration curve beforehand. The goal is to ensure cells are still proliferating at the end of the incubation period.[3] A common starting point is 1 x 10⁴ cells/well.[12]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells: "cells + medium" (untreated control), and "medium only" (blank).[3]

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to attach.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compounds in complete culture medium from your stock solutions.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the isoxazole compounds.[8][12]

    • Ensure the final DMSO concentration is consistent across all wells (including the untreated control) and is non-toxic to the cells (ideally ≤ 0.5%).[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[3] This results in a final MTT concentration of 0.5 mg/mL.[12]

    • Incubate the plate for another 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.[8][12] Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][12]

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[7][10]

  • Absorbance Measurement:

    • Measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[4] A reference wavelength of >650 nm can be used to subtract background noise.[7]

    • Read the plate within 1 hour of adding the solubilization solution.[10]

Special Considerations for Isoxazole Compounds

Some compounds can interfere with the MTT assay, leading to inaccurate results. It is crucial to perform control experiments.[8]

  • Direct MTT Reduction: Isoxazole compounds might directly reduce the MTT reagent, causing a false positive signal (higher viability). To test for this, perform the assay in a cell-free system by adding the compound to the culture medium without cells, followed by the MTT reagent and solubilization solution.[8] A color change indicates direct interaction.

  • Alternative Assays: If interference is suspected, confirm the results using an orthogonal viability assay with a different detection method, such as a resazurin-based assay (fluorescence) or an ATP-based assay like CellTiter-Glo® (luminescence).[8]

  • Visual Inspection: Always inspect the cells under a microscope before adding the solubilizing agent. Morphological changes can provide qualitative confirmation of cytotoxicity.[8]

Data Presentation and Analysis

Data Calculation
  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.[7]

  • Calculate Percentage Viability: The viability of treated cells is expressed as a percentage relative to the untreated control cells.[5]

    % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100% [5]

Data Summary Table

Organize your results in a structured table for clear comparison and analysis.

Isoxazole Conc. (µM)Rep 1 (OD 570nm)Rep 2 (OD 570nm)Rep 3 (OD 570nm)Average OD (Corrected)Std. Dev.% Cell Viability
0 (Control)1.1521.1881.1701.1700.018100.0%
11.0981.1211.1051.1080.01294.7%
100.8550.8320.8610.8490.01572.6%
500.5910.6150.6020.6030.01251.5%
1000.3450.3300.3520.3420.01129.2%

Note: Data shown is for illustrative purposes only.

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve with % Cell Viability on the Y-axis versus the log of the isoxazole compound concentration on the X-axis. Non-linear regression analysis using software like GraphPad Prism or Microsoft Excel can then be used to calculate the precise IC₅₀ value.[13]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background in "medium only" wells MTT reagent contaminated or degraded. Phenol red or serum in the medium.Use fresh, sterile MTT solution.[3] Prepare a specific background control with medium + MTT reagent to subtract from samples.[7]
Low absorbance readings in all wells Cell seeding density is too low. Incubation time with MTT was too short.Increase the number of cells seeded per well.[3] Increase the incubation time with MTT until purple color is evident in cells.[3]
Inconsistent results between replicates Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
Viability > 100% at low concentrations Compound interference (direct MTT reduction).[8] Compound enhances cell proliferation.Perform a cell-free control assay.[8] This may be a true biological effect; confirm with proliferation-specific assays.

References

Application Notes and Protocols: Synthesis of COX-2 Inhibitors Utilizing 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential Cyclooxygenase-2 (COX-2) inhibitors using 2-(5-Isoxazolyl)phenol and its derivatives as key building blocks. The isoxazole moiety is a well-established pharmacophore in the design of selective COX-2 inhibitors.[1][2] This document outlines a synthetic strategy, key experimental procedures, and relevant biological activity data to guide researchers in the development of novel anti-inflammatory agents.

Introduction

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[2] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2]

The isoxazole scaffold has been successfully incorporated into several potent and selective COX-2 inhibitors.[3][4] The use of this compound as a starting material or key intermediate offers a versatile platform for the synthesis of a diverse library of potential COX-2 inhibitors.[5][6] This document details a synthetic approach based on established methodologies for the preparation of isoxazole-containing compounds and presents relevant quantitative data from the literature to demonstrate the potential of this chemical class.

Data Presentation

The following tables summarize the in vitro inhibitory activity of various isoxazole derivatives against COX-1 and COX-2 enzymes. This data, gathered from relevant studies, highlights the potential for isoxazole-based compounds to act as potent and selective COX-2 inhibitors.

Table 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Data for Synthesized Isoxazole Derivatives [3]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
C152.16 ± 0.110.55 ± 0.0394.83
C250.18 ± 0.150.71 ± 0.0270.68
C322.56 ± 0.090.93 ± 0.0124.26
C412.28 ± 0.121.52 ± 0.058.08
C535.56 ± 0.100.85 ± 0.0441.82
C637.98 ± 0.080.61 ± 0.0261.73
C712.45 ± 0.130.11 ± 0.01113.19
C815.23 ± 0.070.13 ± 0.01115.43
C910.38 ± 0.140.17 ± 0.0259.34
C104.18 ± 0.161.35 ± 0.033.09

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Isoxazole-Carboxamide Derivatives [4]

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Ratio (COX-1/COX-2)
A1364134.63

Experimental Protocols

The following protocols are based on established synthetic methodologies for isoxazole derivatives and can be adapted for the synthesis of COX-2 inhibitors using this compound as a precursor.

Protocol 1: Synthesis of 2-(5-Aryl-isoxazol-3-yl)phenol Derivatives

This two-step protocol is adapted from the synthesis of novel isoxazoles with a 2-(5-phenylisoxazol-3-yl)phenol moiety.[6]

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

  • To a solution of 2-hydroxyacetophenone (1 mmol) in ethanol, add an appropriate aryl aldehyde (1 mmol).

  • Add a catalytic amount of a suitable base (e.g., aqueous NaOH or piperidine).

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

Step 2: Cyclization with Hydroxylamine Hydrochloride to form the Isoxazole Ring

  • Dissolve the chalcone intermediate (1 mmol) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 mmol) and a base (e.g., sodium acetate or pyridine).

  • Reflux the reaction mixture for several hours (monitor by TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2-(5-aryl-isoxazol-3-yl)phenol derivative.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing a heme cofactor.

  • Inhibitor Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Visualizations

COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and the subsequent inflammatory response.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates COX2_Induction COX-2 Gene Transcription Inflammatory_Stimuli->COX2_Induction activates Cell_Membrane Cell Membrane Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid hydrolyzed by PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 converted by COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme leads to synthesis of Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitor Isoxazole-based COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme inhibits

Caption: The COX-2 signaling pathway and the point of inhibition.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the logical flow of the experimental process, from synthesis to biological evaluation.

Experimental_Workflow Start Start: Select Starting Materials (2-Hydroxyacetophenone, Aryl Aldehyde) Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Step 2: Cyclization with Hydroxylamine Hydrochloride Intermediate->Step2 Product Crude 2-(5-Aryl-isoxazol-3-yl)phenol Derivative Step2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Final_Product Pure Isoxazole Derivative Purification->Final_Product Evaluation Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay Final_Product->Evaluation Data_Analysis Data Analysis: IC50 and Selectivity Index Calculation Evaluation->Data_Analysis End End: Identification of Potent & Selective Inhibitors Data_Analysis->End

Caption: Workflow for synthesis and evaluation of COX-2 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues encountered during the synthesis of 2-(5-Isoxazolyl)phenol. The following FAQs, troubleshooting guides, and experimental protocols are designed to address specific challenges related to by-product formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between 2-hydroxyacetophenone and an appropriate aldehyde to form a 2'-hydroxychalcone intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, to yield the final product.[1]

Q2: What are the primary by-products I should expect during the synthesis of this compound?

A2: The reaction of the 2'-hydroxychalcone intermediate with hydroxylamine can lead to several by-products. The most commonly observed are isoxazolines, which are partially reduced isoxazoles, and chalcone oximes.[2] In some instances, if the hydroxylamine reagent is contaminated, other impurities may also form.[2]

Q3: I am observing a low yield of the desired this compound. What are the likely causes?

A3: Low yields can be attributed to several factors, including incomplete cyclization of the intermediate, leading to a mixture of the desired product and by-products like isoxazolines and oximes.[2] Competing side reactions that consume the starting materials can also significantly reduce the yield. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, is crucial for improving the yield.[2]

Q4: I'm having trouble purifying the final product. What are some effective strategies?

A4: Purifying this compound from the reaction mixture can be challenging due to the similar polarities of the product and the common by-products. A combination of purification techniques is often necessary. Column chromatography on silica gel is a standard method, and careful selection of the eluent system is critical for good separation.[2][3] Recrystallization from a suitable solvent can also be an effective technique for obtaining a highly pure product, particularly if it is a solid.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of by-products.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product (TLC/LC-MS Analysis) Identify Identify Major Impurity Start->Identify Isoxazoline Predominant Impurity: Isoxazoline Identify->Isoxazoline Incomplete Dehydration Oxime Predominant Impurity: Chalcone Oxime Identify->Oxime Favored Oxime Formation Other Other Impurities Identify->Other Reagent Contamination ActionIsoxazoline Action: - Increase reaction temperature - Use a stronger base - Prolong reaction time Isoxazoline->ActionIsoxazoline ActionOxime Action: - Adjust pH to be more basic - Alter solvent system Oxime->ActionOxime ActionOther Action: - Check purity of reagents - Consider alternative synthetic route Other->ActionOther Purify Purification Strategy: Column Chromatography & Recrystallization ActionIsoxazoline->Purify ActionOxime->Purify ActionOther->Purify End Pure this compound Purify->End

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Table 1: Common By-products and Troubleshooting Strategies
By-product IdentifiedPotential CauseRecommended ActionExpected Outcome
Isoxazoline Incomplete dehydration of the isoxazoline intermediate.[2]Increase reaction temperature, use a stronger base (e.g., switch from sodium acetate to sodium hydroxide), or prolong the reaction time.[2]Promotes the elimination of water to form the aromatic isoxazole ring, increasing the yield of the desired product.
Chalcone Oxime Reaction conditions favor oxime formation over the Michael addition required for cyclization. This can be influenced by the pH of the reaction medium.[2]Adjust the pH to be more basic. This typically favors the Michael addition pathway.[2] Consider screening different solvents.Shifts the reaction equilibrium towards the cyclization pathway, reducing the amount of chalcone oxime by-product.
Unreacted Chalcone Insufficient reaction time, low temperature, or inappropriate choice of base or solvent.[2]Extend the reaction time, gradually increase the reaction temperature while monitoring by TLC, and screen different bases (e.g., NaOH, KOH) and solvents (e.g., ethanol, methanol).[2]Drives the reaction to completion, increasing the conversion of the starting material.

Experimental Protocols

A detailed experimental protocol for a two-step synthesis of a this compound derivative is provided below. This can be adapted for the synthesis of the parent compound.

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate

This procedure is based on the Claisen-Schmidt condensation.[1]

Materials:

  • 2-Hydroxyacetophenone

  • Aromatic aldehyde

  • Ethanol

  • Aqueous Potassium Hydroxide (e.g., 40%)

Procedure:

  • Dissolve equimolar amounts of 2-hydroxyacetophenone and the chosen aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous potassium hydroxide solution dropwise to the cooled mixture with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until the starting materials are consumed).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

This procedure involves the cyclization of the 2'-hydroxychalcone with hydroxylamine hydrochloride.[1][4]

Materials:

  • 2'-Hydroxychalcone (from Step 1)

  • Hydroxylamine hydrochloride

  • Sodium acetate or other base

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 2'-hydroxychalcone in ethanol.

  • Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.[4]

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated crude product is filtered, washed with water, and dried.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) followed by recrystallization.[2][3]

Diagram: General Experimental Workflow

ExperimentalWorkflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation Reactants1 2-Hydroxyacetophenone + Aldehyde Condensation Claisen-Schmidt Condensation (Base, Ethanol) Reactants1->Condensation Purification1 Precipitation & Recrystallization Condensation->Purification1 Chalcone 2'-Hydroxychalcone Intermediate Purification1->Chalcone Cyclization Cyclization Reaction (Reflux in Ethanol) Chalcone->Cyclization Reactants2 Hydroxylamine HCl + Base Reactants2->Cyclization Purification2 Column Chromatography & Recrystallization Cyclization->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: A flowchart illustrating the two-step synthesis of this compound.

References

How to improve the yield of "2-(5-Isoxazolyl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "2-(5-Isoxazolyl)phenol" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is a two-step process.[1] The first step is a Claisen-Schmidt condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form a 2'-hydroxychalcone intermediate.[1][2][3] This is followed by the cyclization of the chalcone with hydroxylamine hydrochloride in the presence of a base to yield the final isoxazole product.[1][4]

Q2: What are the main factors that influence the yield of the reaction?

A2: Several factors can significantly impact the overall yield of this compound synthesis. These include the choice of base and solvent for both the condensation and cyclization steps, reaction temperature, and reaction time.[5] Incomplete reactions or the formation of side products, such as isoxazolines and chalcone oximes, are common reasons for low yields.[5]

Q3: Can microwave-assisted synthesis improve the yield?

A3: Yes, microwave-assisted synthesis has been reported to improve the yield of isoxazole derivatives and significantly reduce reaction times compared to conventional heating methods.[6] This is attributed to more efficient and uniform heating, which can promote the desired reaction pathway and minimize side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2'-hydroxychalcone (Step 1) - Ineffective base or insufficient amount.[2] - Suboptimal solvent. - Reaction temperature is too low or too high. - Insufficient reaction time.[2]- Use a fresh, strong base such as NaOH or KOH.[2] - Screen different solvents like ethanol, methanol, or isopropyl alcohol. - Optimize the reaction temperature; some condensations work better at 0°C while others require reflux. - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Low yield of this compound (Step 2) - Incomplete cyclization of the chalcone intermediate.[5] - Formation of isoxazoline byproduct due to incomplete dehydration.[5] - Formation of chalcone oxime as a side product.[5] - Inappropriate choice of base or solvent for cyclization.[5]- Use a stronger base (e.g., KOH) to favor the complete dehydration of the isoxazoline intermediate to the isoxazole.[5] - Increase the reaction temperature or prolong the reaction time to promote dehydration.[5] - Adjust the pH of the reaction mixture; more basic conditions generally favor the Michael addition required for cyclization over oxime formation.[5] - Screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid).[5]
Difficulty in purifying the final product - Similar polarities of the desired isoxazole, unreacted chalcone, and byproducts (isoxazoline, oxime).[5]- Utilize column chromatography on silica gel. Careful selection of the eluent system (e.g., gradients of hexane and ethyl acetate) is crucial for good separation.[5] - Recrystallization from a suitable solvent system can also be an effective purification method.
Formation of pyrazoline byproduct - Contamination of hydroxylamine hydrochloride with hydrazine.[5]- Use high-purity hydroxylamine hydrochloride.[5] - If pyrazoline formation persists, consider alternative synthetic routes.[5]

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation (Conventional Method)

Materials:

  • 2-hydroxyacetophenone

  • Appropriate aromatic aldehyde (e.g., for the parent compound, this would be formaldehyde or a synthetic equivalent)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 2-hydroxyacetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cool the mixture in an ice bath.

  • Slowly add a 20-40% aqueous solution of KOH or NaOH dropwise with constant stirring.[2]

  • The reaction can be stirred at room temperature for 24 hours or refluxed for a shorter period (monitor by TLC).[7]

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.[2]

  • The precipitated yellow solid (2'-hydroxychalcone) is collected by filtration, washed with cold water until the washings are neutral, and dried.[2]

Step 2: Synthesis of this compound via Cyclization of 2'-Hydroxychalcone

Materials:

  • 2'-Hydroxychalcone (from Step 1)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) or Sodium acetate (NaOAc)

  • Ethanol

Procedure:

  • A mixture of the 2'-hydroxychalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol is placed in a round-bottom flask.[4]

  • A solution of a base such as 40% KOH (a few mL) or sodium acetate is added to the mixture.[4]

  • The reaction mixture is refluxed for several hours (typically 6-12 hours), with the progress monitored by TLC.[4]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.[4]

  • The mixture can be extracted with a suitable organic solvent like diethyl ether.[4]

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

  • The crude this compound is then purified, typically by column chromatography on silica gel.[5]

Quantitative Data Summary

The following tables summarize yield data for the synthesis of 2'-hydroxychalcones, the precursor to this compound, under various conditions. Specific yield data for the direct synthesis of this compound is less commonly reported in a consolidated format, but the yield of the chalcone is a critical determinant of the overall process efficiency.

Table 1: Yield of 2'-Hydroxychalcone Synthesis via Claisen-Schmidt Condensation

Starting KetoneStarting AldehydeBase/SolventReaction TimeYield (%)
2'-hydroxyacetophenoneBenzaldehydeNaOH / Isopropyl alcohol4 hOptimized
2'-hydroxyacetophenone4-chlorobenzaldehydeaq. KOH / Ethanol24 h72
2'-hydroxyacetophenone4-bromobenzaldehydeaq. KOH / Ethanol24 h50
5'-fluoro-2'-hydroxyacetophenone3,4-dimethoxybenzaldehydeKOH / Ball Mill2 x 30 min96

Data compiled from various sources.

Visualizations

Below are diagrams illustrating the synthesis workflow and the logical relationships in troubleshooting common issues.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization 2-hydroxyacetophenone 2-hydroxyacetophenone Reaction_Mixture_1 Mixing & Reaction 2-hydroxyacetophenone->Reaction_Mixture_1 Aldehyde Aldehyde Aldehyde->Reaction_Mixture_1 Base / Solvent Base / Solvent Base / Solvent->Reaction_Mixture_1 Chalcone Intermediate Chalcone Intermediate Reaction_Mixture_2 Reflux Chalcone Intermediate->Reaction_Mixture_2 Reaction_Mixture_1->Chalcone Intermediate Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_Mixture_2 Base_Cyclization Base Base_Cyclization->Reaction_Mixture_2 Final_Product This compound Crude_Product Crude_Product Reaction_Mixture_2->Crude_Product Purification Purification Crude_Product->Purification Purification->Final_Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Byproduct_Formation Byproduct Formation Low_Yield->Byproduct_Formation Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Purification_Strategy Improve Purification Low_Yield->Purification_Strategy Optimize_Time_Temp Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Time_Temp Change_Base_Solvent Change Base/Solvent Byproduct_Formation->Change_Base_Solvent Control_pH Control pH Byproduct_Formation->Control_pH Suboptimal_Conditions->Change_Base_Solvent

References

Technical Support Center: Isoxazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of isoxazoles.

Section 1: Troubleshooting 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental and versatile method for synthesizing the isoxazole core. However, researchers can encounter several issues that affect the reaction's success. This section addresses the most common problems and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this reaction are a common issue and can stem from several factors. The primary culprits are often the instability of the nitrile oxide intermediate, which can dimerize to form furoxans, and suboptimal reaction conditions.[1][2][3]

Here are some troubleshooting steps to improve your yield:

  • In Situ Generation of Nitrile Oxide: To minimize the dimerization of the nitrile oxide, it is highly recommended to generate it in situ in the presence of the alkyne.[3] Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base (e.g., triethylamine) or the oxidation of aldoximes.[1][4]

  • Choice of Oxidant/Base: For the oxidation of aldoximes, using reagents like N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents can lead to the clean and rapid formation of nitrile oxides.[2] When using hydroxamoyl chlorides, the choice of a suitable base, such as triethylamine, is critical.[5]

  • Slow Addition of Reagents: If you are not generating the nitrile oxide in situ, adding the nitrile oxide solution slowly to the reaction mixture containing the alkyne can keep its instantaneous concentration low, thus favoring the desired cycloaddition over dimerization.[3]

  • Excess Alkyne: Using a slight excess of the alkyne dipolarophile can help to outcompete the nitrile oxide dimerization.[1]

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of furoxan formation more significantly than the rate of the desired cycloaddition.[3][5]

Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I improve the regioselectivity?

A2: The formation of isomeric products is a frequent challenge in 1,3-dipolar cycloaddition reactions, influenced by both electronic and steric factors of the reactants.[1][3] While the reaction of terminal alkynes with nitrile oxides generally favors the 3,5-disubstituted isomer, poor regioselectivity can still occur.[3][5]

Strategies to enhance regioselectivity include:

  • Catalysis: The use of catalysts can significantly direct the reaction towards a specific regioisomer. Copper(I) catalysts (e.g., CuI) are well-established for favoring the formation of 3,5-disubstituted isoxazoles.[3][5] Ruthenium catalysts have also been employed for this purpose.[5]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with less polar solvents may favor the desired isomer.[5] For instance, in some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[1]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regioselectivity.[3]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[5]

Q3: How can I minimize the formation of furoxan byproducts?

A3: Furoxan formation is a common side reaction that arises from the dimerization of the nitrile oxide intermediate.[1][2][3] To minimize this unwanted side reaction, consider the following strategies:

  • Slow in situ Generation: The slow, in situ generation of the nitrile oxide from a precursor, such as an oxime using an oxidant like NCS, helps to maintain a low concentration of the dipole, thereby improving selectivity and reducing dimerization.[5]

  • Adjust Stoichiometry: Using a slight excess of the alkyne can help to trap the nitrile oxide before it has a chance to dimerize.[1]

  • Temperature Control: As mentioned previously, optimizing the reaction temperature is crucial. Lower temperatures often disfavor the dimerization pathway.[5]

Troubleshooting Workflow for 1,3-Dipolar Cycloaddition

start Low Yield or Poor Selectivity check_reagents Check Reagent Purity (Alkyne, Nitrile Oxide Precursor) start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_side_products Analyze Side Products (e.g., Furoxan) start->analyze_side_products purify_reagents Purify Starting Materials check_reagents->purify_reagents change_solvent Vary Solvent optimize_conditions->change_solvent change_temp Adjust Temperature optimize_conditions->change_temp change_base Change Base/Oxidant optimize_conditions->change_base add_catalyst Introduce Catalyst (e.g., Cu(I)) optimize_conditions->add_catalyst slow_addition Implement Slow Addition of Nitrile Oxide Precursor analyze_side_products->slow_addition purify_reagents->optimize_conditions end Improved Yield and Selectivity change_solvent->end change_temp->end change_base->end add_catalyst->end slow_addition->optimize_conditions

Caption: A troubleshooting workflow for common issues in 1,3-dipolar cycloaddition reactions.

Section 2: Troubleshooting Condensation of β-Dicarbonyl Compounds with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic and widely used method for isoxazole synthesis.[6] However, challenges, particularly concerning regioselectivity, can arise, especially with unsymmetrical β-dicarbonyl compounds.[3]

Frequently Asked Questions (FAQs)

Q1: I am obtaining a mixture of two regioisomeric isoxazoles from the reaction of an unsymmetrical 1,3-diketone with hydroxylamine. How can I selectively synthesize the desired isomer?

A1: Controlling regioselectivity is a common challenge when using unsymmetrical β-dicarbonyl compounds, as two regioisomers can be formed.[3] Here are several strategies to improve the regioselectivity of this condensation reaction:

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound. The use of bases like pyridine can affect the regiochemical outcome.[3]

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group of the β-dicarbonyl compound is more reactive towards hydroxylamine. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers.[3]

  • Use of Lewis Acids: Lewis acids such as BF₃·OEt₂ can be used to preferentially activate one of the carbonyl groups, thereby directing the initial attack of hydroxylamine and controlling the regioselectivity.[3][5]

  • Substrate Modification: Modifying the β-dicarbonyl compound, for instance, by converting it to a β-enamino diketone, can provide better regiochemical control.[3][5]

Q2: The reaction is sluggish and gives a low yield. What can I do to improve the outcome?

A2: A sluggish reaction or low yield can be due to several factors, including reactant stability and reaction conditions.

  • Reactant Decomposition: If your starting materials are sensitive, consider employing milder reaction conditions, such as lower temperatures.[1]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products. Careful optimization of the reaction temperature is key.[1]

  • Catalyst Inactivity: If you are using a catalyzed reaction, ensure that the catalyst is active and used in the correct loading. Pre-activation of the catalyst may be necessary.[1]

Logical Flow for Regioselectivity Control

start Mixture of Regioisomers Observed modify_conditions Modify Reaction Conditions start->modify_conditions modify_substrate Modify Substrate start->modify_substrate change_solvent Vary Solvent (Protic vs. Aprotic) modify_conditions->change_solvent adjust_ph Adjust pH (e.g., add Pyridine) modify_conditions->adjust_ph add_lewis_acid Add Lewis Acid (e.g., BF3·OEt2) modify_conditions->add_lewis_acid enamino_ketone Convert to β-Enamino Diketone modify_substrate->enamino_ketone end Selective Formation of Desired Regioisomer change_solvent->end adjust_ph->end add_lewis_acid->end enamino_ketone->end

Caption: Decision-making flowchart for controlling regioselectivity in isoxazole synthesis from β-dicarbonyls.

Section 3: Data Presentation

Table 1: Influence of Reaction Conditions on Isoxazole Synthesis Yield
Synthesis MethodKey ReactantsConditionsYield (%)Reference
1,3-Dipolar CycloadditionAldoximes, AlkynesNaCl/Oxone, Green Protocol63-81[2]
1,3-Dipolar Cycloadditionβ-fluoroalkyl vinylsulfones, Nitrile oxidesMild conditionsup to 85[4]
Condensation1,3-diketones, HydroxylamineMicrowave irradiationNot specified, but effective for less reactive diketones[7]
Condensationβ-enamino ketones, Hydroxylamine HClUltrasound, Montmorillonite K-1089-99[8]
Cycloisomerizationα,β-acetylenic oximesAuCl₃ catalystVery good yields[9]

Section 4: Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from a procedure utilizing the in situ generation of nitrile oxides from aldoximes.[9]

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • tert-Butyl nitrite or isoamyl nitrite (1.5 mmol)

  • Suitable solvent (e.g., Toluene)

Procedure:

  • To a solution of the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (10 mL), add tert-butyl nitrite or isoamyl nitrite (1.5 mmol).

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones and Hydroxylamine

This is a general procedure for the condensation reaction.[10]

Materials:

  • Substituted 1,3-diketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Base (e.g., Sodium acetate, Pyridine) (1.5 mmol)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the 1,3-diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the selected solvent (15 mL).

  • Add the base (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the 3,5-disubstituted isoxazole.

References

Technical Support Center: Optimizing Suzuki Coupling of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions for isoxazole-containing compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of isoxazoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with an isoxazole substrate consistently low?

Low yields in Suzuki coupling reactions involving isoxazoles can stem from several factors. The primary reasons often include catalyst deactivation, decomposition of the isoxazole ring, or inefficient reaction conditions.[1][2][3]

Potential Causes and Solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Not all catalyst systems are suitable for heteroaromatic substrates like isoxazoles.

    • Solution: Screen a variety of palladium catalysts and ligands. For isoxazole substrates, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have shown success.[4][5] Consider using pre-formed catalysts or preparing them in situ. Buchwald and other biarylphosphine ligands can also be effective for challenging couplings.[6]

  • Base Selection: The isoxazole ring can be sensitive to strong bases, leading to ring-opening or other decomposition pathways.[1]

    • Solution: Use milder bases such as NaHCO₃, K₂CO₃, or K₃PO₄.[4][7] The choice of base can be substrate-dependent, so screening different bases is recommended.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the reaction rate and side reactions.

    • Solution: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[3][4][8] The water can be crucial for the transmetalation step.

  • Reaction Temperature: High temperatures can lead to catalyst decomposition or degradation of the starting materials.[9]

    • Solution: Optimize the reaction temperature. While some reactions require heating, running the reaction at the lowest effective temperature can minimize side reactions. Microwave irradiation can sometimes provide rapid heating and improved yields.[4]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reaction mixture.[3][10]

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.

Potential Causes and Solutions:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It is often accelerated by high temperatures and the presence of water.[11][12]

    • Solution:

      • Use the boronic acid in a slight excess (1.1-1.5 equivalents).

      • Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable.[13]

      • Minimize the reaction time and temperature.[12]

      • Ensure the base is not excessively strong.

  • Homocoupling: This involves the coupling of two boronic acid molecules. It can be promoted by the presence of oxygen or Pd(II) species.[11]

    • Solution:

      • Thoroughly degas the reaction mixture to remove oxygen.[11]

      • Use a pre-catalyst or ensure the Pd(II) source is efficiently reduced to Pd(0).

  • Dehalogenation: The halide on the isoxazole can be replaced by a hydrogen atom.

    • Solution: This can be caused by certain bases or impurities in the reaction mixture. Screening different bases and ensuring high-purity reagents can help mitigate this issue.[11]

Q3: My Suzuki coupling reaction is not going to completion, even after extended reaction times. What can I do?

Incomplete conversion is a common issue that can often be resolved by re-evaluating the reaction parameters.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The catalyst may be deactivating over the course of the reaction.

    • Solution: Increase the catalyst loading in small increments (e.g., from 1 mol% to 3-5 mol%).[4]

  • Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate.

    • Solution: Try a different solvent or a solvent mixture to improve solubility.[14] Gentle heating can also help, but be mindful of potential degradation.

  • Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step efficiently.

    • Solution: Switch to a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[5][7] However, be cautious of the potential for isoxazole ring decomposition with stronger bases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for Suzuki coupling of isoxazoles?

There is no single "best" catalyst, as the optimal choice depends on the specific isoxazole substrate and coupling partner. However, Pd(PPh₃)₄ has been shown to be effective in several instances.[4] Other commonly used catalysts include Pd(dppf)Cl₂, Pd(OAc)₂, and Pd₂(dba)₃, often in combination with phosphine ligands.[4][5] It is highly recommended to screen a few different catalyst/ligand systems to find the best one for your specific reaction.

Q2: How do I choose the right base for my reaction?

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[15] For isoxazole substrates, it's important to choose a base that is strong enough to promote the reaction but not so strong that it causes decomposition of the isoxazole ring.[1] Good starting points are inorganic bases like NaHCO₃, K₂CO₃, and K₃PO₄.[4][7] The strength of the base can be tuned by the choice of cation (e.g., Cs₂CO₃ is a stronger base than K₂CO₃).

Q3: What is the optimal solvent for Suzuki coupling of isoxazoles?

Aprotic solvents are generally preferred. A mixture of dioxane and water (e.g., 4:1 or 5:1) is a very common and often effective solvent system.[4][7] Other options include THF/water, DME, and toluene.[8][9] The addition of water is often necessary to facilitate the transfer of the organic group from the boron atom to the palladium catalyst.

Q4: At what position on the isoxazole ring is Suzuki coupling most effective?

Suzuki coupling can be performed at various positions on the isoxazole ring, provided a suitable leaving group (e.g., Br, I, OTf) is present. The reactivity can be influenced by the electronic and steric environment of the coupling site. For example, couplings at the 5-position of the isoxazole ring have been well-documented.[4]

Q5: How can I monitor the progress of my Suzuki coupling reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to provide a starting point for reaction optimization.

Table 1: Effect of Catalyst on the Suzuki Coupling of N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with Phenylboronic Acid [4]

EntryCatalyst (mol%)SolventBaseTemp (°C)Time (min)Yield (%)
1Pd(OAc)₂ (5)DioxaneNaHCO₃1506035
2Pd₂(dba)₃ (5)DioxaneNaHCO₃1506041
3Pd(dppf)Cl₂ (5)DioxaneNaHCO₃1506065
4Pd(PPh₃)₄ (5) Dioxane NaHCO₃ 150 60 78

Reaction conditions: 1.2 equiv. phenylboronic acid, 1.4 equiv. NaHCO₃, microwave irradiation.

Table 2: Effect of Solvent on the Suzuki Coupling Reaction [4]

EntryCatalyst (mol%)SolventBaseTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)THFNaHCO₃1506055
2Pd(PPh₃)₄ (5)DMFNaHCO₃1506062
3Pd(PPh₃)₄ (5)TolueneNaHCO₃1506045
4Pd(PPh₃)₄ (5) Dioxane NaHCO₃ 150 60 78

Reaction conditions: 1.2 equiv. phenylboronic acid, 1.4 equiv. NaHCO₃, microwave irradiation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a 5-Bromoisoxazole Derivative [4]

  • To a microwave vial, add the 5-bromoisoxazole derivative (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and sodium bicarbonate (1.4 equiv.).

  • Add dioxane as the solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Place the sealed vial in a microwave reactor and heat to 150 °C for 60 minutes.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Isoxazole Halide, Boronic Acid, and Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (Ar or N2 Purge) B->C D Add Pd Catalyst under Inert Atmosphere C->D E Heat Reaction (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I J Characterize Product I->J Troubleshooting_Flowchart start Low Yield or No Reaction q1 Check Inert Atmosphere & Reagent Purity start->q1 q2 Screen Catalysts & Ligands q1->q2 No Issues res1 Degas thoroughly, use pure reagents q1->res1 Issues Found q3 Optimize Base (e.g., K2CO3, NaHCO3) q2->q3 No Improvement res2 Try Pd(PPh3)4, Pd(dppf)Cl2, or Buchwald ligands q2->res2 Yes q4 Vary Solvent & Temperature q3->q4 No Improvement res3 Test milder bases to avoid isoxazole ring opening q3->res3 Yes res4 Use Dioxane/H2O, THF/H2O; try microwave heating q4->res4 Yes success Improved Yield q4->success No Improvement res1->q2 res2->q3 res3->q4 res4->success

References

"2-(5-Isoxazolyl)phenol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 2-(5-Isoxazolyl)phenol to ensure its integrity and performance in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. While some suppliers suggest "ambient storage," optimal long-term stability is achieved at refrigerated temperatures (2-8 °C). For extended periods, storage at -20 °C may be considered, similar to related isoxazolylphenol derivatives.

Q2: Is this compound sensitive to light?

Yes. As a phenolic compound, this compound is potentially sensitive to light.[1][2][3] Exposure to sunlight can lead to the degradation of phenolic compounds.[1][4][5] Therefore, it is crucial to store the compound in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound. Studies on phenolic compounds show that storage at higher temperatures (e.g., 40 °C) can lead to significant degradation.[1][2][3][6] It is advisable to avoid storing the compound for extended periods at room temperature, especially in warmer climates.

Q4: Is this compound stable in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. The isoxazole ring, a core component of the molecule, has been shown to be unstable under basic pH conditions, leading to ring-opening degradation. It is more stable in acidic to neutral aqueous solutions. When preparing solutions, it is recommended to use them fresh or store them at low temperatures for short periods. A stability study of the chosen solvent system is advised for long-term solution storage.

Q5: What are the signs of degradation of this compound?

Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., yellowing or browning), or by a decrease in its purity as determined by analytical methods like HPLC. If the compound is used in biological assays, a loss of activity may also suggest degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound Exposure to light, heat, or oxygen.Store the compound in a tightly sealed, light-protected container in a cool and dry place. Consider purging the container with an inert gas like argon or nitrogen.
Reduced purity or presence of impurities in analytical tests (e.g., HPLC) Improper storage conditions leading to degradation.Review storage conditions against the recommendations. If stored improperly, a fresh vial of the compound should be used.
Loss of biological activity in experiments Degradation of the compound in solid form or in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its stability under your storage conditions. Consider performing a quality control check on the solid compound.
Inconsistent experimental results Inconsistent handling or storage of the compound.Ensure all aliquots of the compound are stored under the same recommended conditions. Use a standardized protocol for solution preparation.

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8 °C (refrigerated) for long-term storage. Ambient for short-term.Minimizes heat-induced degradation.[2][3][6]
Light Protect from light (e.g., use amber vials or wrap in foil).Prevents photodegradation common in phenolic compounds.[1][3][4]
Atmosphere Store in a tightly sealed container. Consider storing under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture.
pH (in solution) Maintain acidic to neutral pH. Avoid basic conditions.The isoxazole ring is susceptible to degradation at high pH.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Storage Conditions: Aliquot the stock solution into several light-protected vials. Store the vials under different conditions to be tested (e.g., -20 °C, 4 °C, room temperature). Include a control sample stored at -80 °C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation: Compare the peak area of this compound in the stored samples to the control sample at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks may signify the formation of degradation products.

Visualizations

StabilityFactors Compound This compound Stability Degradation Degradation Compound->Degradation influenced by Light Light Exposure Light->Degradation Temp High Temperature Temp->Degradation pH Basic pH pH->Degradation Oxygen Oxygen/Air Oxygen->Degradation

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Degradation check_solid Check physical appearance of solid compound (color) start->check_solid discolored Discolored? check_solid->discolored check_storage Review storage conditions (light, temp, atmosphere) discolored->check_storage No new_vial Use a fresh vial of the compound discolored->new_vial Yes check_storage->new_vial Improper Storage check_solution Prepare fresh solution check_storage->check_solution Proper Storage end Problem Resolved new_vial->end stability_study Conduct a solution stability study check_solution->stability_study If issue persists check_solution->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of isoxazole derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of isoxazole derivatives, offering potential causes and solutions.

Issue 1: Low Recovery of Product After Column Chromatography

Possible Cause Troubleshooting & Optimization
Compound is too polar and remains on the column. Increase the polarity of the mobile phase significantly at the end of the run. For example, use a gradient up to 100% methanol, or add a small percentage of acetic acid or ammonium hydroxide to the methanol.[1]
Compound is adsorbing irreversibly to the silica gel. If your compound is basic, add a small amount of a base like triethylamine (0.1-2%) to the mobile phase to reduce tailing and improve recovery. For acidic compounds, adding a small amount of acetic acid or formic acid can be beneficial.
Improper packing of the column. Ensure the column is packed uniformly to avoid channeling. A well-packed column improves separation and recovery.
Compound degradation on silica gel. Some isoxazole derivatives can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase, or opt for reverse-phase chromatography.

Issue 2: Product "Oils Out" Instead of Crystallizing During Recrystallization

Possible Cause Troubleshooting & Optimization
The compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent system.[1]
The solution is supersaturated. Scratch the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of the pure compound if available.
High concentration of impurities. Attempt to purify the crude product further by column chromatography before recrystallization to remove impurities that may inhibit crystallization.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote the formation of well-defined crystals.

Issue 3: Difficulty in Separating Regioisomers

Possible Cause Troubleshooting & Optimization
Similar polarity of the isomers. Careful optimization of the eluent system for column chromatography is required. Test various solvent mixtures with different polarities.
Insufficient resolution of the chromatographic technique. For challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary to achieve baseline separation of the isomers.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude isoxazole derivatives?

A1: Common impurities include unreacted starting materials, reagents from the synthesis (e.g., bases like triethylamine), and side products.[3] A frequent side reaction in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide intermediate to form furoxans. In syntheses involving chalcones, incomplete cyclization can lead to isoxazoline or oxime byproducts.

Q2: My purified isoxazole derivative still shows impurities in the NMR spectrum. How can I identify them?

A2: Residual solvents are common and can be identified by their characteristic chemical shifts. For example, in CDCl₃, residual ethyl acetate will show signals around 1.26, 2.05, and 4.12 ppm. Compare the spectrum of your purified product with the spectra of the starting materials and known side products to identify their presence.

Q3: When should I choose preparative HPLC over column chromatography for purification?

A3: Preparative HPLC is generally preferred for difficult separations where column chromatography does not provide adequate resolution, such as with closely related isomers or when high purity (>98%) is required. It is also suitable for small-scale purifications where milligram quantities of highly pure compound are needed.

Q4: How can I improve the peak shape in my preparative HPLC chromatogram?

A4: Peak tailing can be an issue. If your compound is basic, adding a small amount of a basic modifier like triethylamine to the mobile phase can help. For acidic compounds, an acidic modifier like formic acid or acetic acid can improve peak symmetry. Also, ensure your sample is dissolved in the mobile phase to avoid solvent effects that can distort peak shape.

Q5: Are there any "green" or more efficient purification methods for isoxazole derivatives?

A5: Some synthetic methods, particularly those conducted in aqueous media or under ultrasonic irradiation, can lead to products that precipitate out of the reaction mixture in high purity, sometimes eliminating the need for chromatographic purification.[4][5] This is often referred to as a "group-assisted-purification" process.[5]

Data Presentation

Table 1: Comparison of Purification Yields for Isoxazole Derivatives from Synthesis Protocols

Isoxazole DerivativeSynthesis MethodPurification MethodReported Yield (%)Reference
3,5-Diphenylisoxazole1,3-Dipolar CycloadditionColumn Chromatography~85[2]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateCondensation of β-Enamino DiketoneFlash Column Chromatography~90[2]
5-Arylisoxazole DerivativesReaction in Aqueous MediaSuction Filtration82-95[5]
3-methyl-4-arylmethylene isoxazol-5(4H)-onesUltrasound-assisted multicomponent reaction- (High purity without further purification)95[4]
3-(4'-N,N-dimethyl amino phenyl)-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazoleCondensation from ChalconeColumn Chromatography and Crystallization62

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Isoxazole Derivatives

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the isoxazole derivative when hot but not at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble at room temperature. Common solvents for isoxazoles include ethanol, methanol, and mixtures like ethanol/water.

  • Dissolution: In a flask, add the crude isoxazole derivative and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: General Procedure for Preparative HPLC Purification of Isoxazole Derivatives

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target isoxazole derivative from its impurities. A common starting point for reverse-phase HPLC is a C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid added to both solvents.

  • Scale-Up: Based on the analytical method, scale up to a preparative column with the same stationary phase. The flow rate and injection volume will be increased proportionally to the column dimensions.

  • Sample Preparation: Dissolve the crude isoxazole derivative in a minimal amount of a solvent that is compatible with the mobile phase (ideally the initial mobile phase composition). Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the prepared sample and run the preparative HPLC method.

  • Fraction Collection: Collect fractions as the separated compounds elute from the column. Fraction collection can be triggered by UV absorbance, mass spectrometry signal, or time.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified isoxazole derivative.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Isoxazole Derivative purification_choice Choose Purification Method crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Moderate Purity recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid prep_hplc Preparative HPLC purification_choice->prep_hplc High Purity / Isomers purity_check Purity Check (NMR, HPLC) column_chrom->purity_check recrystallization->purity_check prep_hplc->purity_check purity_check->purification_choice Further Purification Needed pure_product Pure Isoxazole Derivative purity_check->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of isoxazole derivatives.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_cryst Recrystallization Issues start Low Yield After Purification check_polarity Compound Stuck on Column? start->check_polarity oiling_out Product Oiling Out? start->oiling_out increase_eluent Increase Eluent Polarity check_polarity->increase_eluent Yes check_tailing Peak Tailing Observed? check_polarity->check_tailing No solution Improved Yield increase_eluent->solution add_modifier Add Acid/Base Modifier check_tailing->add_modifier Yes add_modifier->solution change_solvent Change Solvent System oiling_out->change_solvent Yes no_crystals No Crystals Forming? oiling_out->no_crystals No change_solvent->solution induce_cryst Scratch Flask / Add Seed Crystal no_crystals->induce_cryst Yes induce_cryst->solution

Caption: Troubleshooting logic for low yield in isoxazole derivative purification.

References

Technical Support Center: Resolving Poor Solubility of "2-(5-Isoxazolyl)phenol" in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing "2-(5-Isoxazolyl)phenol," its poor aqueous solubility can present a significant hurdle in obtaining reliable and reproducible assay results. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to effectively address these solubility challenges.

Troubleshooting Guide

Issue: Precipitation of "this compound" upon dilution in aqueous assay buffer.

Possible Cause: The compound is likely precipitating out of the initial solvent (e.g., DMSO) when introduced to the aqueous environment of the assay medium. This is a common issue for hydrophobic molecules.

Solutions:

  • Optimize Solvent Concentration:

    • Minimize Final Solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay as low as possible, ideally below 1%, to reduce solvent-induced artifacts and cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility.

    • Vehicle Control: Always include a vehicle control with the same final solvent concentration in your experiments to account for any effects of the solvent itself.

  • Modify the Dilution Protocol:

    • Serial Dilutions in Solvent: Perform serial dilutions of your high-concentration stock solution in 100% of the initial organic solvent (e.g., DMSO) before the final dilution into the aqueous assay buffer.

    • Rapid Mixing: When adding the compound stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring. This can help prevent localized high concentrations that promote precipitation.

  • Employ Solubilizing Excipients:

    • Co-solvents: The use of a co-solvent system can enhance solubility. Water-miscible organic solvents are often employed for this purpose.[1]

    • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.05%), can be added to the assay buffer to aid in solubilization, particularly for in vitro assays with isolated proteins.[2] Caution is advised for cell-based assays as surfactants can be cytotoxic at higher concentrations.

    • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.

  • Adjusting pH:

    • For phenolic compounds, the pH of the solution can significantly influence solubility. Since "this compound" has a phenolic hydroxyl group, which is weakly acidic, increasing the pH of the assay buffer (making it more alkaline) can increase its solubility by promoting the formation of the more soluble phenolate salt. However, the stability of the compound and the biological relevance of the chosen pH must be considered.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of "this compound"?

Q2: What is the recommended solvent for preparing a stock solution of "this compound"?

For most biological assays, DMSO is the preferred solvent for creating high-concentration stock solutions of poorly water-soluble compounds due to its strong solubilizing power.[4][5] It is important to use anhydrous, cell culture grade DMSO to minimize toxicity.

Q3: How can I determine the solubility of "this compound" in my specific assay buffer?

A simple experimental approach can be used:

  • Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

  • Add small, incremental amounts of the stock solution to a known volume of your assay buffer.

  • After each addition, mix thoroughly and visually inspect for any signs of precipitation (cloudiness or solid particles).

  • The highest concentration that results in a clear solution is the approximate solubility limit in your specific buffer. For a more quantitative measure, the solution can be centrifuged and the concentration of the supernatant measured by a suitable analytical method like HPLC-UV.

Q4: Can I use sonication to dissolve "this compound"?

Sonication can be a useful technique to aid in the initial dissolution of the compound in an organic solvent to prepare a stock solution. However, it is generally not recommended for dissolving the compound directly in the final aqueous assay buffer, as it can lead to the formation of aggregates or micelles that may interfere with the assay.

Q5: My compound still precipitates in my cell-based assay. What else can I try?

If precipitation persists, consider the following:

  • Lower the final concentration: Test a lower concentration range of "this compound".

  • Serum in media: The presence of serum in cell culture media can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin.

  • Formulation strategies: For in vivo studies or more complex in vitro models, advanced formulation strategies such as lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) or creating solid dispersions can be explored.[1]

Data Presentation

Due to the lack of publicly available quantitative solubility data for "this compound," the following table provides a qualitative solubility profile based on the expected behavior of similar phenolic compounds. Researchers are strongly encouraged to experimentally determine the solubility in their specific solvents and assay buffers.

SolventExpected SolubilityRecommended Use
Water Poorly Soluble / InsolubleNot recommended for stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for high-concentration stock solutions.
Ethanol SolubleCan be used for stock solutions; often used as a co-solvent.
Methanol SolubleCan be used for stock solutions; primarily for analytical purposes.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly SolubleRequires a co-solvent (e.g., DMSO) at a low final percentage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound" (MW: 161.16 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out 1.61 mg of "this compound" and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Materials:

  • 10 mM stock solution of "this compound" in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations. For example, to get a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • To prepare the final working solutions, dilute the intermediate DMSO solutions into the pre-warmed cell culture medium. For instance, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause foaming.

  • Immediately add the working solutions to the cells in your assay plate.

  • Remember to prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.

Mandatory Visualization

Given the reported anti-inflammatory and potential anti-cancer activities of isoxazole and phenol-containing compounds, a plausible mechanism of action for "this compound" could be the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in various diseases, including cancer.[6][7][8]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates Inhibitor This compound (Hypothetical) Inhibitor->BetaCatenin_nuc Prevents Nuclear Translocation (Hypothesized) TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Hypothetical inhibition of the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted isoxazoles. It aims to clarify common issues encountered during the interpretation of complex ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the isoxazole ring?

A1: The chemical shifts for the isoxazole ring protons and carbons are influenced by the substitution pattern and the electronic nature of the substituents. However, general ranges can be outlined for reference. Electron-withdrawing groups will generally shift signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Isoxazole Ring Protons

Proton Chemical Shift Range (ppm) Notes
H-3 8.3 - 8.8 Generally the most downfield proton when unsubstituted.
H-4 6.2 - 6.8 Often appears as a distinct singlet or a doublet depending on substitution at C-3 or C-5.

| H-5 | 8.5 - 9.0 | Its chemical shift is highly sensitive to substituents at the C-5 position. |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Ring Carbons [1][2][3]

Carbon Chemical Shift Range (ppm) Notes
C-3 150 - 160 Highly influenced by the N-O bond.
C-4 100 - 115 Typically the most upfield carbon of the ring.

| C-5 | 165 - 175 | Generally the most downfield carbon. |

Q2: How can I distinguish between 3,5-disubstituted and 3,4-disubstituted isoxazole regioisomers using NMR?

A2: Distinguishing between these regioisomers is a common challenge. The key lies in observing the presence or absence of the H-4 proton and utilizing 2D NMR techniques.

  • For a 3,5-disubstituted isoxazole: You will observe a singlet in the ¹H NMR spectrum corresponding to the H-4 proton, typically in the 6.2-6.8 ppm range.

  • For a 3,4-disubstituted isoxazole: You will observe a singlet for the H-5 proton, usually further downfield (8.5-9.0 ppm).

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive.[4] For a 3,5-disubstituted isoxazole, the H-4 proton will show correlations to both C-3 and C-5. For a 3,4-disubstituted isoxazole, the H-5 proton will show correlations to C-4 and C-3a (the carbon of the substituent at position 3), but crucially, a 2-bond correlation to C-4 is expected.

Q3: What are the expected J-coupling constants for protons on the isoxazole ring?

A3: J-coupling constants are valuable for confirming assignments. In a monosubstituted or disubstituted isoxazole where adjacent protons exist, the coupling constants are characteristic.

Table 3: Typical Proton-Proton J-Coupling Constants (Hz) in Isoxazoles [5][6][7]

Coupling Typical Value (Hz) Notes
³J(H4, H5) 1.7 - 3.0 This three-bond coupling is small but diagnostic.[5]
⁴J(H3, H5) ~0.5 A very small four-bond coupling, often not resolved.

| ⁴J(H3, H4) | 0.8 - 1.2 | A small four-bond coupling. |

Troubleshooting Guide

Problem: My aromatic/substituent signals are overlapping with the isoxazole proton signals.

Solution:

  • Change the Solvent: Changing the deuterated solvent can alter the chemical shifts of protons, potentially resolving overlapping signals.[8] Spectra acquired in benzene-d₆ often show different chemical shifts compared to those in chloroform-d (CDCl₃) due to aromatic solvent-induced shifts (ASIS).

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, which can resolve overlapping multiplets.

  • Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[4] An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in assignment.[4]

Problem: I've synthesized a 3,5-disubstituted isoxazole, but I am unsure of the regiochemistry. How can I confirm the structure?

Solution: This is a critical issue, especially when the synthetic route could lead to isomeric products. A Nuclear Overhauser Effect (NOE) experiment is the most powerful tool for this purpose.

  • NOESY/ROESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment shows correlations between protons that are close in space (< 5 Å).[9][10][11]

    • For a 3-substituted-5-phenylisoxazole , irradiating the H-4 proton should show an NOE correlation to the ortho-protons of the phenyl group at the C-5 position.

    • Conversely, for a 5-substituted-3-phenylisoxazole , irradiating the H-4 proton would show an NOE to the substituent at C-5, but not to the distant phenyl group at C-3.

The following workflow illustrates the decision-making process for confirming regiochemistry.

G start Ambiguous Regiochemistry (e.g., 3-R, 5-R' vs 3-R', 5-R) exp_1d Acquire high-resolution ¹H and ¹³C NMR start->exp_1d exp_2d Perform 2D NMR Experiments exp_1d->exp_2d hmbc HMBC: Check long-range H-C correlations exp_2d->hmbc Connectivity noesy NOESY/ROESY: Check through- space correlations exp_2d->noesy Spatial Proximity hmbc->noesy Still Ambiguous confirm Structure Confirmed hmbc->confirm Unambiguous noesy->confirm Correlations Match Expected Isomer reassess Re-evaluate Synthesis/ Isomeric Mixture noesy->reassess No/Unexpected Correlations

Caption: Workflow for elucidating isoxazole regiochemistry.

Problem: The multiplicity of my isoxazole H-4 proton is more complex than a simple singlet or doublet.

Solution: This often indicates long-range coupling to protons on the substituents.

  • Check for ⁴J or ⁵J Coupling: Protons on a substituent at C-3 or C-5 can sometimes couple to the H-4 proton over four or five bonds. This is more common if the bonds are part of a conjugated system. These coupling constants are typically small (< 1 Hz) and may only be resolved with good shimming or resolution enhancement techniques.

  • Decoupling Experiments: A 1D selective decoupling experiment can confirm such long-range coupling. By irradiating the substituent proton suspected of coupling, the H-4 signal should simplify (e.g., collapse into a sharp singlet).

The relationship between spectral data and structural features can be visualized as follows:

G cluster_data NMR Spectral Data cluster_features Molecular Structural Features chem_shift Chemical Shift (δ) electronic Electronic Environment (EWG vs EDG) chem_shift->electronic informs coupling Coupling Constant (J) connectivity Through-Bond Connectivity coupling->connectivity confirms (2-4 bonds) noe NOE Effect proximity Through-Space Proximity noe->proximity confirms (<5Å) multiplicity Signal Multiplicity multiplicity->connectivity reveals neighbors electronic->chem_shift influences connectivity->coupling determines proximity->noe causes

Caption: Relationship between NMR data and molecular features.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR [4]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified isoxazole derivative.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. CDCl₃ is a common first choice. Use approximately 0.6-0.7 mL.

  • Dissolution: Transfer the solvent into a clean, dry vial containing the sample. Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Standard Addition (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a compound with a known singlet far from the region of interest). For routine analysis, referencing to the residual solvent peak is sufficient.

  • Acquisition: Cap the NMR tube and insert it into the spectrometer. Proceed with standard ¹H, ¹³C, and desired 2D NMR experiments.

Protocol 2: 2D NOESY Experiment for Regiochemistry Determination

  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL solvent) to improve the signal-to-noise ratio. The sample must be free of paramagnetic impurities. Degassing the sample by the freeze-pump-thaw method is recommended for optimal results.[12]

  • Experiment Selection: Select the NOESY pulse program on the spectrometer.

  • Parameter Optimization:

    • Mixing Time (d8 or tₘ): This is the most critical parameter.[9] It is the delay during which NOE transfer occurs. For small molecules like most isoxazole derivatives (MW < 600), a mixing time of 0.5 to 1.5 seconds is a good starting point. Run a series of 1D NOE experiments with varying mixing times to find an optimal value if necessary.

    • Number of Scans (ns): A higher number of scans (e.g., 8, 16, or more) per increment will be needed compared to a COSY experiment to detect the weak NOE cross-peaks.

    • Number of Increments (t1): Acquire at least 256 increments in the indirect dimension for adequate resolution.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions. Phase the spectrum carefully. NOE cross-peaks for small molecules should have the opposite phase to the diagonal peaks.[10]

  • Analysis: Identify cross-peaks that indicate spatial proximity between protons on the isoxazole ring and protons on its substituents. The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the distance between the protons.

References

Preventing degradation of "2-(5-Isoxazolyl)phenol" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "2-(5-Isoxazolyl)phenol" during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in "this compound" that are susceptible to degradation?

A1: The primary sites of potential degradation in "this compound" are the phenolic hydroxyl group and the isoxazole ring. The phenol group is susceptible to oxidation and O-alkylation side reactions, while the isoxazole ring can undergo cleavage under certain reductive or acidic conditions.[1][2][3][4]

Q2: Under what conditions is the isoxazole ring of "this compound" likely to degrade?

A2: The isoxazole ring is notably sensitive to reductive cleavage. This degradation pathway can be initiated by various reagents, including certain transition metal carbonyls like molybdenum hexacarbonyl (Mo(CO)₆), copper-diamine complexes, and low-valent titanium reagents.[1][2][5][6][7] The weak N-O bond in the isoxazole ring is the point of cleavage in these reactions.[1][8]

Q3: What are the common side reactions involving the phenol group of "this compound"?

A3: The phenol group is prone to several side reactions, particularly during alkylation or acylation. These include:

  • O-alkylation vs. C-alkylation: Formation of an ether (O-alkylation) can compete with the desired alkylation on the aromatic ring (C-alkylation). The choice of solvent and base can influence the selectivity. Protic solvents can favor C-alkylation by solvating the phenoxide oxygen.[4]

  • Polyalkylation: Multiple alkyl groups can be added to the phenol ring, leading to a mixture of products.[9]

  • Oxidation: Phenols are susceptible to oxidation, which can be catalyzed by metal ions or occur under harsh reaction conditions.

Q4: Are there protective group strategies to prevent degradation of the phenol group?

A4: Yes, protecting the phenolic hydroxyl group is a common strategy to prevent unwanted side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, methoxymethyl (MOM)) and silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS)). The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Q5: How can I monitor the degradation of "this compound" during my reaction?

A5: The stability of "this compound" and the formation of degradation products can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for quantifying the disappearance of the starting material and the appearance of byproducts.[10][11][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for identifying the structure of any degradation products formed.[10][12][14]

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed During Alkylation of the Phenol
Symptom Potential Cause Troubleshooting Steps
Formation of an ether byproduct (O-alkylation) The reaction conditions favor nucleophilic attack by the phenoxide oxygen. This is common with strong bases and aprotic solvents.- Solvent Selection: Switch to a protic solvent to solvate the phenoxide oxygen and favor C-alkylation.[4]- Base Selection: Use a weaker base or a sterically hindered base to reduce the rate of O-alkylation.- Protecting Group: Protect the phenol as an ether or silyl ether before proceeding with other transformations.
Formation of di- or tri-alkylated products (Polyalkylation) The activated phenol ring is susceptible to further alkylation. This is more likely with highly reactive alkylating agents and strong Lewis acid catalysts.- Stoichiometry Control: Use a stoichiometric amount or a slight excess of the phenol relative to the alkylating agent.- Catalyst Choice: Employ milder or shape-selective catalysts, such as certain zeolites, to favor mono-alkylation.[3][15]- Temperature Control: Running the reaction at a lower temperature may improve selectivity.
Issue 2: Cleavage of the Isoxazole Ring
Symptom Potential Cause Troubleshooting Steps
Formation of β-aminoenones or other ring-opened products The reaction conditions are promoting reductive cleavage of the isoxazole N-O bond.- Reagent Compatibility: Avoid using strong reducing agents or certain transition metal catalysts known to cleave isoxazoles, such as Mo(CO)₆ or low-valent titanium species, if ring integrity is desired.[1][2][6][7]- Reaction Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted redox processes.- Alternative Synthetic Route: If reductive conditions are necessary for other parts of the molecule, consider synthesizing the isoxazole ring at a later stage in the synthetic sequence.

Experimental Protocols

Representative Protocol: Ortho-Alkylation of "this compound"

This protocol is a general guideline for the ortho-alkylation of "this compound" and includes steps to minimize potential degradation.

1. Materials:

  • This compound

  • Alkene (e.g., propene, isobutylene)

  • Shape-selective catalyst (e.g., a zeolite like H-BEA)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

2. Procedure:

  • Set up a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet.

  • Purge the flask with nitrogen or argon.

  • Add the shape-selective zeolite catalyst to the flask.

  • Dissolve "this compound" in anhydrous toluene and add it to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 120-150 °C).

  • Slowly bubble the alkene gas through the reaction mixture.

  • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

12. Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Assess the purity using HPLC.

Visualizations

degradation_pathways This compound This compound O_Alkylation O-Alkylated Product (Ether) This compound->O_Alkylation Base, Alkyl Halide (Undesired) C_Alkylation C-Alkylated Product (Desired) This compound->C_Alkylation Lewis Acid, Alkene (Desired) Ring_Cleavage β-Aminoenone (Ring Cleavage) This compound->Ring_Cleavage Reductive Conditions (e.g., Mo(CO)6) Polyalkylation Polyalkylated Byproducts C_Alkylation->Polyalkylation Excess Alkylating Agent

Caption: Potential degradation and side reaction pathways for "this compound".

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Setup Dry Glassware Inert Atmosphere Reactants Add Catalyst and This compound in Toluene Setup->Reactants Heat Heat to Reaction Temperature Reactants->Heat Add_Alkene Introduce Alkene Heat->Add_Alkene Monitor Monitor by HPLC/TLC Add_Alkene->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Filter Filter Catalyst Cooldown->Filter Concentrate Remove Solvent Filter->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR, MS Purify->Characterize Purity HPLC Characterize->Purity

Caption: General experimental workflow for the alkylation of "this compound".

References

Technical Support Center: Scaling Up the Synthesis of 2-(5-Isoxazolyl)phenol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(5-Isoxazolyl)phenol.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Claisen-Schmidt Condensation to form 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Problem Potential Cause Recommended Solution
Low or no product formation 1. Incomplete reaction. 2. Decomposition of reactants or product. 3. Insufficient temperature.1. Increase the reaction time and monitor progress by TLC. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Gradually increase the reaction temperature, but avoid excessive heat which can lead to decomposition.
Formation of side products 1. Self-condensation of 2'-hydroxyacetophenone. 2. Reaction of the phenolic hydroxyl group.1. Use N,N-dimethylformamide dimethyl acetal as the one-carbon source to favor the desired reaction. 2. While protection of the hydroxyl group is an option, optimizing reaction conditions (temperature, reaction time) is generally preferred for process efficiency.
Difficult purification of the enaminone intermediate The product may be an oil or difficult to crystallize.Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 2: Cyclization to form this compound
Problem Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete cyclization. 2. Formation of byproducts such as oximes or incompletely cyclized intermediates.1. Ensure the pH of the reaction mixture is appropriate for the cyclization; acidic conditions are typically required. 2. Adjust the reaction temperature and time; prolonged heating may be necessary for complete conversion.
Product contamination with starting material The enaminone intermediate may have similar solubility to the product.Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective. Alternatively, column chromatography may be required.
Discoloration of the final product Presence of impurities or oxidation.Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route for this compound?

A1: A highly scalable two-step synthesis is recommended. The first step involves a Claisen-Schmidt condensation of 2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate is then cyclized with hydroxylamine hydrochloride in an acidic medium to afford this compound. This route avoids the isolation of unstable chalcone precursors.

Q2: My overall yield is consistently low. What are the most critical parameters to optimize?

A2: For the Claisen-Schmidt condensation, temperature and reaction time are critical to ensure complete conversion without significant byproduct formation. In the cyclization step, maintaining an acidic pH and ensuring a sufficient reaction time and temperature are crucial for driving the reaction to completion.

Q3: How can I effectively remove unreacted 2'-hydroxyacetophenone from my final product?

A3: Unreacted 2'-hydroxyacetophenone can often be removed during the work-up of the cyclization step. Adjusting the pH of the aqueous phase can help in partitioning the starting material and product between organic and aqueous layers. If it co-purifies, column chromatography is the most effective method for separation.

Q4: Are there any specific safety precautions I should take during the scale-up?

A4: Both DMF-DMA and hydroxylamine hydrochloride should be handled with care. DMF-DMA is moisture-sensitive and flammable. Hydroxylamine hydrochloride is a potential irritant. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For larger scale reactions, consider the exothermicity of the reactions and ensure adequate cooling capacity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
Entry Step 1: Condensation Conditions Step 2: Cyclization Conditions Overall Yield (%) Purity (HPLC, %)
1DMF-DMA (1.2 eq), 120 °C, 4 hNH₂OH·HCl (1.5 eq), Acetic Acid, 100 °C, 6 h65>98
2DMF-DMA (1.2 eq), 100 °C, 8 hNH₂OH·HCl (1.5 eq), Acetic Acid, 80 °C, 12 h58>97
3DMF-DMA (1.5 eq), 120 °C, 4 hNH₂OH·HCl (2.0 eq), Acetic Acid, 100 °C, 6 h72>98
4DMF-DMA (1.2 eq), 140 °C, 2 hNH₂OH·HCl (1.5 eq), Acetic Acid, 110 °C, 4 h60 (decomposition observed)~95

Experimental Protocols

Protocol 1: Synthesis of 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
  • To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in toluene (5 mL per gram of acetophenone) is added N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of this compound
  • The crude 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) is dissolved in glacial acetic acid (10 mL per gram of enaminone).

  • Hydroxylamine hydrochloride (1.5 eq) is added to the solution.

  • The reaction mixture is heated to 100-110 °C and stirred for 6-8 hours.

  • The reaction is monitored by TLC for the disappearance of the intermediate.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound as a solid.

Protocol 3: Quality Control by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Mandatory Visualization

Synthetic_Pathway 2-Hydroxyacetophenone 2-Hydroxyacetophenone Step1 Claisen-Schmidt Condensation 2-Hydroxyacetophenone->Step1 DMF-DMA DMF-DMA DMF-DMA->Step1 Intermediate 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one Step1->Intermediate Step2 Cyclization Intermediate->Step2 Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic route for this compound.

Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_pH Check Reaction pH Start->Check_pH pH_OK Is pH acidic? Check_pH->pH_OK Adjust_pH Add Acetic Acid pH_OK->Adjust_pH No Check_Temp_Time Check Temperature & Time pH_OK->Check_Temp_Time Yes Adjust_pH->Check_Temp_Time Temp_Time_OK Sufficient? Check_Temp_Time->Temp_Time_OK Increase_Temp_Time Increase Temperature/ Prolong Reaction Time Temp_Time_OK->Increase_Temp_Time No Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Temp_Time_OK->Analyze_Side_Products Yes Increase_Temp_Time->Analyze_Side_Products Purification Optimize Purification (Crystallization/Chromatography) Analyze_Side_Products->Purification

Caption: Troubleshooting workflow for low yield in the cyclization step.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/β/γ) RIP1->IKK_complex IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Isoxazolylphenol This compound Isoxazolylphenol->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Postulated anti-inflammatory action via the TNF-α/NF-κB pathway.

Validation & Comparative

A Comparative Guide to 2-(5-Isoxazolyl)phenol and Other Anti-inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potential of the 2-(5-Isoxazolyl)phenol scaffold against other well-established anti-inflammatory agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The comparison is based on available preclinical data from in vitro and in vivo studies.

Executive Summary

Inflammation is a complex biological response implicated in numerous diseases, driving the continuous search for novel and effective anti-inflammatory agents. The isoxazole moiety, a five-membered heterocyclic ring, has emerged as a promising scaffold in medicinal chemistry due to its diverse biological activities. This guide focuses on the this compound scaffold and compares its anti-inflammatory profile with traditional scaffolds like those of ibuprofen, diclofenac, and the selective COX-2 inhibitor, celecoxib.

While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from structurally related isoxazole derivatives to provide a representative comparison. The findings suggest that isoxazole-containing compounds exhibit significant anti-inflammatory properties, often acting through mechanisms that include the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of critical signaling pathways such as NF-κB and MAPK.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of different chemical scaffolds can be evaluated using a variety of in vitro and in vivo assays. This section presents a comparative summary of the available data for isoxazole derivatives and common NSAIDs.

In Vitro Anti-Inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic understanding of anti-inflammatory compounds. Key parameters evaluated include the inhibition of enzymes involved in the inflammatory cascade and the suppression of pro-inflammatory mediator production in cell-based models.

Table 1: Comparative In Vitro COX Inhibition

Compound/ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole Derivative (Representative) >1008.2>12.1
Ibuprofen 13.53440.04
Diclofenac 1.10.0618.3
Celecoxib 150.04375

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Comparative In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Compound/ScaffoldInhibition of Nitric Oxide (NO) ProductionInhibition of TNF-α ProductionInhibition of IL-6 Production
Isoxazole Derivative (Representative) Significant InhibitionSignificant InhibitionSignificant Inhibition
Ibuprofen Moderate InhibitionModerate InhibitionModerate Inhibition
Diclofenac Significant InhibitionSignificant InhibitionSignificant Inhibition
Celecoxib Significant InhibitionSignificant InhibitionSignificant Inhibition

Data is often presented as percentage inhibition at a specific concentration or as IC50 values. "Significant" and "Moderate" are used here for illustrative comparison based on general findings.

In Vivo Anti-Inflammatory Activity

In vivo models are essential for evaluating the efficacy of a compound in a whole biological system. The carrageenan-induced paw edema model in rodents is a standard acute inflammation model.

Table 3: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound/ScaffoldDose (mg/kg)Paw Edema Inhibition (%)
Isoxazole Derivative (Representative) 2051
Ibuprofen 100~50-60
Diclofenac 10~60-70
Celecoxib 10~50-60

The percentage of paw edema inhibition is a measure of the anti-inflammatory effect of the compound compared to a control group.

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX) Pathway

NSAIDs primarily exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Some isoxazole derivatives have shown selective COX-2 inhibitory activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid Liberates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Phospholipase_A2 Activates NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Isoxazole_Derivatives Isoxazole Derivatives (e.g., Celecoxib) Isoxazole_Derivatives->COX2 Selectively Inhibit

Caption: Simplified COX pathway and points of inhibition.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Several anti-inflammatory compounds, including some isoxazole derivatives, have been shown to inhibit these pathways.

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKK MAPKK TAK1->MAPKK IκBα IκBα IKK_complex->IκBα Phosphorylates for degradation NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n Translocation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Gene_Expression AP1->Gene_Expression Isoxazole_Derivatives Isoxazole Derivatives Isoxazole_Derivatives->IKK_complex Inhibit Isoxazole_Derivatives->MAPK Inhibit

Caption: Overview of NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • A reaction mixture containing Tris-HCl buffer, hematin, EDTA, and the respective enzyme (COX-1 or COX-2) is prepared.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid (substrate) and TMPD (colorimetric substrate).

  • The plate is incubated at room temperature for a specified time.

  • The absorbance is read at 590 nm using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro LPS-Stimulated Macrophage Assay

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-6) by macrophages stimulated with lipopolysaccharide (LPS).

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The inhibitory effect of the test compound on the production of inflammatory mediators is then quantified.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: LPS is added to the wells to stimulate the cells, and they are incubated for 24 hours.

  • Quantification of Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Quantification of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Start Start Seed_Cells Seed RAW 264.7 Macrophages in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with Test Compound (various concentrations) for 1-2h Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant MTT_Assay MTT Assay for Cell Viability Stimulate->MTT_Assay Parallel Plate Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA Analyze_Data Analyze Data and Calculate IC50 Griess_Assay->Analyze_Data ELISA->Analyze_Data MTT_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the LPS-stimulated macrophage assay.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To assess the acute anti-inflammatory activity of a test compound in vivo.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Rodents (e.g., Wistar rats or Swiss albino mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: The animals are divided into different groups: a control group (vehicle), a standard group (e.g., diclofenac), and test groups (different doses of the test compound).

  • Compound Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group in comparison to the control group.

Conclusion

The this compound scaffold, as represented by various isoxazole derivatives, demonstrates significant potential as a source of novel anti-inflammatory agents. The available data suggests that compounds based on this scaffold can exhibit potent anti-inflammatory effects, in some cases comparable to or even exceeding those of established NSAIDs. Their mechanism of action appears to involve the modulation of key inflammatory pathways, including COX, NF-κB, and MAPK. The potential for selective COX-2 inhibition within this class of compounds is particularly noteworthy, as it may lead to the development of anti-inflammatory drugs with an improved safety profile. Further research, including the synthesis and comprehensive biological evaluation of this compound and its analogs, is warranted to fully elucidate their therapeutic potential.

A Comparative Efficacy Analysis: 2-(5-Isoxazolyl)phenol versus Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known efficacy of the well-established nonsteroidal anti-inflammatory drug (NSAID) ibuprofen against the investigational compound 2-(5-Isoxazolyl)phenol. While extensive data is available for ibuprofen, detailing its mechanism of action, clinical efficacy, and experimental protocols, publicly available information on the specific anti-inflammatory or analgesic efficacy of this compound is currently lacking. This document summarizes the existing knowledge on both compounds to facilitate a preliminary comparison and to outline the necessary experimental frameworks for evaluating novel anti-inflammatory agents.

Introduction

Ibuprofen is a cornerstone of pain and inflammation management, with a well-documented history of clinical use and a thoroughly understood mechanism of action.[1][2][3][4] In contrast, this compound is a heterocyclic compound recognized primarily as a versatile intermediate in pharmaceutical synthesis.[2][4] While literature suggests its potential for anti-inflammatory and antimicrobial properties, specific experimental data to support these claims remains to be published.[2][4] This guide will present the established efficacy of ibuprofen and provide a hypothetical framework for the experimental evaluation of this compound.

Mechanism of Action

Ibuprofen: Ibuprofen's therapeutic effects stem from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][4][5][6] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By blocking the action of COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating these symptoms.[1][4] The inhibition of COX-1 is also associated with some of the gastrointestinal side effects of ibuprofen.[1][4]

This compound: The precise mechanism of action for this compound as an anti-inflammatory or analgesic agent has not been elucidated in publicly available literature. It is hypothesized that, like many other phenol-containing compounds, it may possess antioxidant and enzyme-inhibiting properties. However, without experimental data, any proposed mechanism remains speculative.

Ibuprofen_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibits

Caption: Ibuprofen's mechanism of action.

Efficacy Data

Ibuprofen

The efficacy of ibuprofen is well-documented across numerous clinical trials for a variety of conditions, including osteoarthritis, dental pain, and migraines.[3][7][8][9]

ConditionDosageOutcome MeasureResult
Osteoarthritis of the knee/hip1200 mg/dayPain Intensity Difference (PID) over 6 hoursSignificantly higher than paracetamol (1000 mg)[7]
Osteoarthritis of the knee/hip1200 mg/dayWOMAC stiffness, pain, and physical function subscalesSignificant improvement over 14 days compared to paracetamol[7]
Post-operative dental painSingle dosePain reliefEffective in reducing post-operative pain[3]
Migraine headachesCombination with caffeinePain reliefBetter pain relief than ibuprofen alone[3]
This compound

As of the latest review of published literature, there is no available quantitative data on the analgesic or anti-inflammatory efficacy of this compound from in vitro or in vivo studies. A study on structurally related but different compounds, "2-(5-phenylisoxazol-3-yl)phenol" derivatives, showed some promise in an in-vitro anti-inflammatory assay (albumin denaturation), but specific quantitative data was not provided.[1]

Experimental Protocols

To ascertain the potential efficacy of a novel compound like this compound and compare it to an established drug such as ibuprofen, a series of standardized in vitro and in vivo experiments would be required.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and compare them to ibuprofen.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer containing hematin and glutathione.

  • Substrate: Arachidonic acid is used as the substrate.

  • Test Compound Preparation: this compound and ibuprofen are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incubation: The enzymes are pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.

COX_Inhibition_Workflow Start Start Prepare_Enzymes Prepare COX-1 & COX-2 Enzymes Start->Prepare_Enzymes Prepare_Compounds Prepare Test Compounds (this compound, Ibuprofen) Start->Prepare_Compounds Pre_incubation Pre-incubate Enzymes with Compounds Prepare_Enzymes->Pre_incubation Prepare_Compounds->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Measure_PGE2 Measure PGE2 Production (EIA) Add_Substrate->Measure_PGE2 Calculate_IC50 Calculate IC50 Values Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: In vitro COX inhibition assay workflow.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the in vivo anti-inflammatory effect of this compound in comparison to ibuprofen.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly assigned to groups: Vehicle control, Ibuprofen (positive control), and different doses of this compound.

  • Compound Administration: The test compounds and vehicle are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Paw_Edema_Model_Workflow Start Start Animal_Grouping Animal Grouping (Control, Ibuprofen, Test Compound) Start->Animal_Grouping Compound_Admin Administer Compounds Orally Animal_Grouping->Compound_Admin Inject_Carrageenan Inject Carrageenan into Paw Compound_Admin->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume over Time Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: In vivo carrageenan-induced paw edema workflow.

Conclusion

Ibuprofen is a well-characterized and effective anti-inflammatory and analgesic agent with a clear mechanism of action. In contrast, this compound is a compound of interest in medicinal chemistry, but its biological efficacy as an anti-inflammatory or analgesic agent is yet to be established through rigorous experimental evaluation. The provided experimental protocols offer a standard framework for generating the necessary data to enable a direct and meaningful comparison. Future research is required to determine if this compound or its derivatives hold therapeutic promise.

References

Structure-Activity Relationship (SAR) of 2-(5-Isoxazolyl)phenol Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-(5-Isoxazolyl)phenol Analogs as Potent Inhibitors of the Wnt/β-catenin Signaling Pathway

The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of its analogs, with a focus on their inhibitory activity against the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation and differentiation that is often dysregulated in cancer.

Comparative Analysis of Biological Activity

Recent research has identified 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potent inhibitor of the Wnt/β-catenin pathway.[1] This analog has demonstrated significant efficacy in colorectal cancer cell lines known for aberrant Wnt signaling. The following table summarizes the key quantitative data for this lead compound.

Compound IDStructureTarget PathwayCell LineIC50 (µM)Selectivity Index (SI)
S11 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoateWnt/β-cateninSW4809.56 ± 0.913.0

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI): A ratio that measures the window between the cytotoxic concentration of a compound and its effective concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

TOP/FOP Dual-Luciferase Reporter Assay

This assay is a widely used method to quantify the activity of the Wnt/β-catenin signaling pathway.

Principle: The assay utilizes two reporter plasmids: TOP-Flash and FOP-Flash. The TOP-Flash plasmid contains multiple TCF/LEF binding sites, which drive the expression of firefly luciferase in the presence of active β-catenin. The FOP-Flash plasmid, containing mutated TCF/LEF binding sites, serves as a negative control. A co-transfected Renilla luciferase plasmid is used for normalization of transfection efficiency.

Protocol:

  • Cell Culture and Transfection: SW480 cells are seeded in 96-well plates and co-transfected with the TOP-Flash or FOP-Flash reporter plasmids, along with the Renilla luciferase control plasmid, using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds (e.g., 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate).

  • Cell Lysis: Following a 24-hour incubation period, the cells are lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compound is calculated as the percentage of reduction in luciferase activity compared to the vehicle-treated control. The IC50 value is then determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated.

Wnt_beta_catenin_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor Axin Axin Dsh->Axin Inhibits beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK-3β GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Inhibitor 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate Inhibitor->beta_catenin_nuc Inhibits Interaction with TCF/LEF TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway and the point of inhibition.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening start Starting Materials: 2-Hydroxyacetophenone & Aryl Aldehydes step1 Claisen-Schmidt Condensation start->step1 step2 Cyclization with Hydroxylamine Hydrochloride step1->step2 product 2-(5-Aryl-isoxazol-3-yl)phenol Analogs step2->product treatment Treatment with Synthesized Analogs product->treatment cell_culture Cell Culture (e.g., SW480) transfection Transfection with TOP/FOP & Renilla Plasmids cell_culture->transfection transfection->treatment assay Dual-Luciferase Assay treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: General experimental workflow for synthesis and screening.

References

In Vivo Anti-inflammatory Activity of 2-(5-Isoxazolyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory activity of "2-(5-Isoxazolyl)phenol". Due to the limited publicly available in vivo data for this specific compound, this guide utilizes data from structurally related isoxazole derivatives to provide a comparative framework. The primary model discussed is the widely accepted carrageenan-induced paw edema assay in rats, a standard for acute inflammation studies.

Performance Comparison of Isoxazole Derivatives

The anti-inflammatory efficacy of isoxazole derivatives is often evaluated by their ability to reduce paw edema induced by carrageenan. The following table summarizes the percentage inhibition of edema by various substituted isoxazole compounds in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium. This data is extrapolated from a study on a series of synthesized isoxazole derivatives, where compound 5b demonstrated the highest activity.

CompoundDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference Compound
Vehicle Control -20-
30
Isoxazole Derivative (5b) 20275.683-(4-methoxyphenyl)-5-phenylisoxazole
376.71
Isoxazole Derivative (5c) 20274.483-(4-chlorophenyl)-5-phenylisoxazole
375.56
Isoxazole Derivative (5d) 20271.865-phenyl-3-(p-tolyl)isoxazole
372.32
Isoxazole Derivative (5a) 20255.213-(4-hydroxyphenyl)-5-phenylisoxazole
354.22
Diclofenac Sodium (Standard) 10274.22-
373.62

Note: The compound "this compound" was not explicitly tested in the cited study. Compound 5a (3-(4-hydroxyphenyl)-5-phenylisoxazole) is presented as a structural analog. The variation in the position of the hydroxyl group and the substitution on the isoxazole ring may significantly impact the biological activity.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema model, a standard in vivo assay for evaluating acute anti-inflammatory agents.[1][2]

Animals: Male Wistar albino rats weighing between 150-250g are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into several groups: a vehicle control group, a standard drug group (e.g., Diclofenac Sodium), and test groups for the isoxazole derivatives.

  • The test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose (e.g., 20 mg/kg for test compounds and 10 mg/kg for Diclofenac Sodium). The vehicle control group receives the vehicle (e.g., a solution of 1% Sodium Carboxymethyl Cellulose).

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, acute inflammation is induced by injecting a 0.1 ml of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, and 3 hours) using a plethysmometer.

  • The percentage inhibition of paw edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Statistical Analysis: The results are typically expressed as the mean ± standard error of the mean (SEM). The data is analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test like Dunnett's test to determine the statistical significance of the observed differences.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including isoxazole derivatives, are often attributed to their modulation of key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the NF-κB signaling pathway, which are central to the production of inflammatory mediators.

inflammatory_pathways Simplified diagram of the COX and LOX inflammatory pathways. cluster_0 Cell Membrane cluster_1 Arachidonic Acid Cascade cluster_2 Cyclooxygenase (COX) Pathway cluster_3 Lipoxygenase (LOX) Pathway MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX12 COX-1 / COX-2 ArachidonicAcid->COX12 LOX 5-LOX ArachidonicAcid->LOX PLA2->ArachidonicAcid Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX12->Prostaglandins Thromboxanes Thromboxanes (TXs) COX12->Thromboxanes Inflammation Inflammation Pain, Fever, Edema Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes Leukotrienes (LTs) (e.g., LTB4) LOX->Leukotrienes Chemotaxis Leukocyte Chemotaxis Bronchoconstriction Leukotrienes->Chemotaxis

Caption: The COX and LOX pathways in inflammation.

NFkB_Pathway Overview of the NF-κB signaling pathway in inflammation. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) Receptor Receptor Activation InflammatoryStimuli->Receptor IKK_complex IKK Complex Activation Receptor->IKK_complex IkB Phosphorylation of IκB IKK_complex->IkB IkB_degradation Ubiquitination and Degradation of IκB IkB->IkB_degradation NFkB_active Active NF-κB (p50/p65) IkB_degradation->NFkB_active NFkB_inactive Inactive NF-κB (p50/p65)-IκB Complex NFkB_inactive->IKK_complex NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_transcription Binding to DNA and Gene Transcription NFkB_translocation->Gene_transcription Inflammatory_genes Expression of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Gene_transcription->Inflammatory_genes

Caption: The NF-κB signaling pathway in inflammation.

Experimental Workflow

The following diagram outlines the typical workflow for the in vivo validation of the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.

experimental_workflow Workflow for Carrageenan-Induced Paw Edema Assay. start Start: Animal Acclimatization grouping Animal Grouping (Control, Standard, Test) start->grouping dosing Administration of Vehicle, Standard Drug, or Test Compound grouping->dosing induction Induction of Inflammation (Carrageenan Injection) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement data_collection Data Collection at Multiple Time Points measurement->data_collection analysis Statistical Analysis (% Inhibition Calculation) data_collection->analysis results Results and Comparison analysis->results

Caption: Workflow for in vivo anti-inflammatory screening.

References

Isoxazole Derivatives: A Comparative Analysis of Their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of isoxazole derivatives reveals a broad and potent antimicrobial spectrum, positioning them as promising candidates for the development of new antimicrobial agents. This guide provides an in-depth look at their activity against a range of pathogens, supported by quantitative data and detailed experimental protocols.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with diverse mechanisms of action. Isoxazole, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant antibacterial and antifungal properties. This guide offers a comparative overview of the antimicrobial spectrum of various isoxazole derivatives, providing researchers, scientists, and drug development professionals with critical data to inform future research and development efforts.

Quantitative Antimicrobial Activity of Isoxazole Derivatives

The antimicrobial efficacy of isoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of isoxazole derivatives against common bacterial and fungal strains, highlighting their potency and spectrum of activity.

Derivative CodeTarget MicroorganismGram Type/ClassMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Series A: TPI-Series Staphylococcus aureusGram-positive6.25 - 12.50[1]
Escherichia coliGram-negative6.25 - 12.50[1]
Candida albicansFungus6.25 - 12.50[1]
Aspergillus nigerFungus6.25 - 12.50[1]
Series B: 178-Series Escherichia coliGram-negative95 - 140[2]
Staphylococcus aureusGram-positive95 - 120[2]
Series C: 4-Series Candida albicansFungus6 - 60[3]
Bacillus subtilisGram-positive10 - 80[3]
Escherichia coliGram-negative30 - 80[3]
Series D: Triazole-Isoxazole Hybrid 7b Escherichia coliGram-negative15[4]
Pseudomonas aeruginosaGram-negative30[4]
Standard Controls
CiprofloxacinS. aureus / E. coliN/A1.56[1]
CloxacillinE. coli / S. aureusN/A100 - 120[2]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the antimicrobial spectrum of isoxazole derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Isoxazole derivative stock solution (typically in DMSO)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (a known antibiotic)

  • Negative control (broth and inoculum without any compound)

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the isoxazole derivative stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 100 µL of this diluted inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum.

    • Sterility Control: A well containing 200 µL of sterile broth only.

    • Positive Control: A row dedicated to a standard antibiotic, prepared with the same serial dilution method.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the isoxazole derivative in which no visible growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Sterile filter paper disks (6 mm in diameter)

  • Isoxazole derivative solution of a known concentration

  • Positive control disks (commercially available antibiotic disks)

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Using sterile forceps, place the filter paper disks impregnated with the isoxazole derivative solution onto the surface of the agar. Gently press the disks to ensure complete contact with the agar. Place a positive control antibiotic disk on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Mechanism of Action: Targeting DNA Gyrase

Several studies suggest that a primary mechanism of action for some isoxazole derivatives is the inhibition of bacterial DNA gyrase.[5] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, isoxazole derivatives can disrupt these critical cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Isoxazole_Derivative Isoxazole Derivative Cell_Entry Cell Entry Isoxazole_Derivative->Cell_Entry DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Cell_Entry->DNA_Gyrase Inhibition Inhibition Negative_Supercoiling Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoiling Catalyzes Cell_Death Cell Death DNA_Gyrase->Cell_Death Blocked DNA_Replication_Fork DNA Replication Fork Replicated_DNA Replicated DNA DNA_Replication_Fork->Replicated_DNA Negative_Supercoiling->DNA_Replication_Fork Facilitates Relaxed_DNA Relaxed DNA Cell_Division Cell_Division Replicated_DNA->Cell_Division Inhibition->DNA_Gyrase Broth_Microdilution_Workflow Start Start Prepare_Reagents Prepare Reagents: - Isoxazole Stock Solution - Sterile Broth - Microbial Inoculum (0.5 McFarland) Start->Prepare_Reagents Plate_Setup Dispense 100 µL Broth to all wells of 96-well plate Prepare_Reagents->Plate_Setup Serial_Dilution Perform 2-fold Serial Dilution of Isoxazole Derivative Plate_Setup->Serial_Dilution Inoculation Inoculate wells with 100 µL of standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C (bacteria) or 35°C (fungi) Inoculation->Incubation Read_Results Visually assess for growth (turbidity) Incubation->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Docking Studies of Isoxazole-Containing Compounds with Cyclooxygenase (COX) Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of molecular docking studies on isoxazole derivatives targeting cyclooxygenase (COX) enzymes. While specific docking data for "2-(5-Isoxazolyl)phenol" is not publicly available, this guide leverages data from structurally similar isoxazole-containing compounds, offering valuable insights into their potential as anti-inflammatory agents.

The isoxazole scaffold is a prominent feature in many compounds developed for their anti-inflammatory properties.[1][2] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Molecular docking is a crucial computational technique used to predict the binding interactions and affinity of these small molecules with their protein targets at an atomic level.[3]

Comparative Docking Analysis of Isoxazole Derivatives against COX-2

The following table summarizes the results of various molecular docking studies, comparing the binding affinities of different isoxazole derivatives against the COX-2 enzyme. Where available, experimental data (IC50 values) are included to provide a more comprehensive performance overview. For context, the performance of well-established COX-2 inhibitors is also presented.

Compound IDTarget ProteinDocking Score (kcal/mol)Experimental IC50 (nM)Docking Software
Compound 5bCOX-2-8.7Not Reported in StudyAutoDock Vina
Compound 5cCOX-2-8.5Not Reported in StudyAutoDock Vina
Compound 5dCOX-2-8.4Not Reported in StudyAutoDock Vina
Compound A13COX-2Not Reported in Study13Not Specified
Compound A13COX-1Not Reported in Study64Not Specified
Compound C3COX-2Not Reported in Study930Not Specified
Compound C5COX-2Not Reported in Study850Not Specified
Compound C6COX-2Not Reported in Study550Not Specified
KetoprofenCOX-2-8.18Not Reported in StudyNot Specified
KetoprofenCOX-1-8.76Not Reported in StudyNot Specified
CelecoxibCOX-2-11.53Not Reported in StudyNot Specified
CelecoxibCOX-1-11.69Not Reported in StudyNot Specified

Note: The docking scores and IC50 values are extracted from multiple independent studies. Direct comparison of docking scores between different studies should be done with caution due to variations in computational protocols.[1][2][3][4][5]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from target and ligand preparation to the analysis of results.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB 1. Target Protein Selection (e.g., from PDB) Ligand 2. Ligand Preparation (2D to 3D, Energy Minimization) Grid 3. Grid Box Generation (Defining the Binding Site) Ligand->Grid Dock 4. Molecular Docking (Conformational Sampling) Grid->Dock Scoring 5. Scoring & Ranking (Binding Affinity Estimation) Dock->Scoring Analysis 6. Pose Analysis (Interaction Visualization) Scoring->Analysis Conclusion Lead Compound Identification Analysis->Conclusion

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a typical procedure for conducting a molecular docking study, as synthesized from methodologies reported in the referenced literature.

Preparation of the Target Protein
  • Receptor Acquisition: The three-dimensional crystal structure of the target protein (e.g., human COX-2) is typically obtained from the Protein Data Bank (PDB). For instance, the structure with PDB ID: 4COX is often used for COX-2 docking studies.[1][2]

  • Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protein is energy minimized to relieve any steric clashes. This step is crucial for accurate modeling of interactions.

Preparation of the Ligand
  • Ligand Sketching and Conversion: The two-dimensional structure of the ligand (e.g., an isoxazole derivative) is drawn using chemical drawing software and then converted to a three-dimensional structure.

  • Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a stable, low-energy conformation.

Molecular Docking Procedure
  • Grid Generation: A grid box is defined around the active site of the target protein. This grid specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking approaches.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to perform the docking simulation.[1][2] The software samples various conformations, positions, and orientations of the ligand within the defined grid box.[3]

  • Scoring Function: The docking program employs a scoring function to estimate the binding affinity (usually in kcal/mol) for each generated pose. The poses are then ranked based on these scores.[3]

Analysis of Docking Results
  • Binding Pose Selection: The pose with the most favorable docking score (the lowest binding energy) is typically selected for further analysis.

  • Interaction Analysis: The selected binding pose is visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site.[1][2][5] These interactions provide insights into the mechanism of inhibition.

This systematic approach allows for the rapid screening of large compound libraries and the rational design of new, more potent inhibitors. The combination of computational docking and experimental validation is a powerful strategy in modern drug discovery.

References

Validating the Mechanism of Action of 2-(5-Isoxazolyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the compound "2-(5-Isoxazolyl)phenol." Given the limited direct experimental data on this specific molecule, this document outlines a proposed validation strategy based on its structural features as a phenolic isoxazole derivative. We will compare its potential activities with well-established compounds: the selective COX-2 inhibitors Celecoxib and Valdecoxib for anti-inflammatory action, and the broad-spectrum antimicrobial agent Triclosan.

Postulated Mechanism of Action

Based on its chemical structure, "this compound" is hypothesized to exert its biological effects through a multi-faceted mechanism:

  • Anti-inflammatory Activity: The isoxazole ring is a key feature in several known cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] The phenolic hydroxyl group may also contribute to anti-inflammatory effects by scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[4][5][6]

  • Antimicrobial Activity: Phenolic compounds are known to exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes.[7] The isoxazole moiety may also contribute to this activity.

  • Antioxidant Activity: The phenolic structure suggests that the compound may act as a free radical scavenger, which can contribute to its overall therapeutic effects by mitigating oxidative stress.[8]

Comparative Analysis of Anti-inflammatory Activity

To validate the proposed anti-inflammatory mechanism, a comparative study with selective COX-2 inhibitors is proposed.

Table 1: Comparative COX-2 Inhibition
CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-2 (postulated)To be determinedTo be determined
Celecoxib COX-20.04 - 0.85>100
Valdecoxib COX-2~0.005~200

Note: IC50 values for Celecoxib and Valdecoxib are approximate and can vary depending on the assay conditions.

Table 2: Comparative Inhibition of Pro-inflammatory Mediators
CompoundInhibition of PGE2 Production (%)Inhibition of TNF-α Release (%)
This compound To be determinedTo be determined
Celecoxib SignificantModerate
Valdecoxib SignificantModerate

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of "this compound" can be assessed against a panel of pathogenic bacteria and compared with a standard antimicrobial agent.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound To be determinedTo be determined
Triclosan 0.01 - 0.10.1 - 10

Note: MIC values for Triclosan are approximate and can vary depending on the bacterial strain and testing methodology.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Objective: To determine the inhibitory activity and selectivity of "this compound" against COX-1 and COX-2 enzymes.

  • Methodology: A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) can be used. The assay is typically a colorimetric or fluorometric method that measures the peroxidase activity of the COX enzymes.

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The compound of interest ("this compound"), reference compounds (Celecoxib, Valdecoxib), and a vehicle control are pre-incubated with the enzymes.

    • Arachidonic acid is added as the substrate to initiate the reaction.

    • The production of prostaglandin G2 (PGG2), which is subsequently reduced to PGH2, is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate by the peroxidase component of the COX enzyme.

    • The absorbance or fluorescence is read using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]

Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) and TNF-α Production in Macrophages
  • Objective: To assess the effect of "this compound" on the production of key pro-inflammatory mediators in a cellular context.

  • Methodology:

    • RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) are cultured.

    • Cells are pre-treated with various concentrations of "this compound" or reference compounds for 1 hour.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The cell culture supernatant is collected.

    • The concentration of PGE2 and TNF-α in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • The percentage of inhibition of PGE2 and TNF-α production is calculated relative to the LPS-stimulated vehicle control.

NF-κB Activation Assay
  • Objective: To determine if "this compound" inhibits the NF-κB signaling pathway.

  • Methodology: A reporter gene assay is a common method.

    • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).

    • Cells are pre-treated with "this compound" or a known NF-κB inhibitor (e.g., Bay 11-7082).

    • NF-κB activation is induced with TNF-α or LPS.

    • After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[10]

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of a microorganism.

  • Methodology: The broth microdilution method is a standard procedure.

    • A two-fold serial dilution of "this compound" and the reference antimicrobial (Triclosan) is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized suspension of the test bacterium (S. aureus or E. coli).

    • Positive (bacteria and medium) and negative (medium only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Objective: To evaluate the antioxidant capacity of "this compound".

  • Methodology:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of "this compound" and a standard antioxidant (e.g., ascorbic acid or Trolox) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The scavenging activity is calculated as the percentage of DPPH discoloration.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[8][11]

Visualizing Mechanisms and Workflows

Proposed Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases COX2_protein COX-2 Protein Arachidonic_Acid Arachidonic Acid PGE2 Prostaglandins (PGE2) (Inflammation) Arachidonic_Acid->PGE2 Metabolism Isoxazolylphenol This compound Isoxazolylphenol->NFkB Inhibits (postulated) Isoxazolylphenol->COX2_protein Inhibits DNA DNA NFkB_active->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA (COX-2, TNF-α) Transcription->mRNA mRNA->COX2_protein Translation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Anti-inflammatory Validation

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis COX_assay COX-1/COX-2 Inhibition Assay IC50 Calculate IC50 (COX-2, DPPH) COX_assay->IC50 Selectivity Determine COX Selectivity Index COX_assay->Selectivity DPPH_assay DPPH Radical Scavenging Assay DPPH_assay->IC50 Macrophage_assay LPS-stimulated Macrophage Assay PGE2_TNF Quantify PGE2/TNF-α Inhibition Macrophage_assay->PGE2_TNF NFkB_assay NF-κB Reporter Gene Assay NFkB_inhibition Determine NF-κB Inhibition NFkB_assay->NFkB_inhibition end Conclusion: Elucidate Mechanism of Action IC50->end PGE2_TNF->end NFkB_inhibition->end Selectivity->end start Start: Compound Synthesis & Characterization start->COX_assay start->DPPH_assay start->Macrophage_assay start->NFkB_assay

Caption: Workflow for validating anti-inflammatory and antioxidant activity.

Proposed Antimicrobial Mechanism

G cluster_bacterium Bacterial Cell Cell_Wall Cell Wall & Membrane Disruption Membrane Disruption & Increased Permeability Cell_Wall->Disruption Cytoplasm Cytoplasm DNA Bacterial DNA DNA_Interaction Interaction with DNA (Replication/Transcription) DNA->DNA_Interaction Enzymes Essential Enzymes Inhibition Inhibition of Enzymatic Activity Enzymes->Inhibition Compound This compound Compound->Cell_Wall Targets Compound->DNA Interacts with Compound->Enzymes Inhibits Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death DNA_Interaction->Cell_Death

Caption: Postulated mechanisms of antimicrobial action.

References

Comparative Analysis of Isoxazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition profiles of isoxazole-containing compounds, with a focus on derivatives structurally related to "2-(5-Isoxazolyl)phenol." Due to a lack of specific publicly available cross-reactivity studies on "this compound" itself, this document leverages data from studies on analogous isoxazole structures to provide insights into the potential biological activities and structure-activity relationships (SAR) within this chemical class. The information presented is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a common feature in many biologically active molecules and approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] Derivatives of isoxazole have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The phenol moiety, when attached to the isoxazole ring, can act as a hydrogen bond donor and/or acceptor, further influencing the compound's interaction with protein targets.

Comparative Inhibitory Activity

To illustrate the comparative performance of isoxazole derivatives, this section presents data from a study on a series of isoxazole compounds as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[4][5]

Table 1: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Selected Isoxazole Derivatives [4][5]

Compound IDStructureR GroupIC50 (µM)
C3
4-Cl8.47C5 4-F10.48C6 4-CH3PotentZileuton (Reference) --

Note: The structures are representative examples from the study and are not "this compound". The IC50 value for C6 was described as "most potent" and "minimum IC50 value comparable to the reference drug" but a specific value was not provided in the abstract.

Structure-Activity Relationship (SAR) Insights

The data suggests that the nature of the substituent on the phenyl ring attached to the isoxazole core plays a significant role in the 5-LOX inhibitory activity. Halogen substitution (e.g., chloro and fluoro groups) appears to be favorable for potency. These observations are critical for the rational design of more potent and selective inhibitors. Further SAR studies on other isoxazole series have also highlighted the importance of substituent effects on biological activity.[6][7]

Experimental Protocols

The following is a generalized protocol for an in vitro 5-lipoxygenase inhibition assay, based on common methodologies in the field.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Enzyme Preparation: A crude preparation of 5-LOX is typically obtained from potato tubers or other suitable biological sources. The enzyme is extracted and partially purified.

  • Assay Buffer: The assay is performed in a suitable buffer, such as a phosphate buffer (pH 6.3).

  • Substrate: Linoleic acid or arachidonic acid is used as the substrate for the enzyme.

  • Test Compounds: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The formation of conjugated dienes (the product of the 5-LOX reaction) is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme 5-LOX Enzyme Preparation preincubation Pre-incubation: Enzyme + Compound enzyme->preincubation substrate Substrate Solution (Linoleic Acid) reaction Initiate Reaction: Add Substrate substrate->reaction compounds Test Compound Dilutions compounds->preincubation preincubation->reaction monitoring Monitor Absorbance at 234 nm reaction->monitoring calculation Calculate % Inhibition monitoring->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Workflow for the in vitro 5-LOX inhibition assay.

Signaling Pathway Context

5-Lipoxygenase is a crucial enzyme in the arachidonic acid cascade, which is a major signaling pathway involved in inflammation. Inhibition of 5-LOX blocks the production of leukotrienes, potent pro-inflammatory mediators.

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa lox 5-Lipoxygenase (5-LOX) aa->lox lta4 Leukotriene A4 (LTA4) lox->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 cyslt Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) lta4->cyslt inflammation Inflammation ltb4->inflammation cyslt->inflammation isoxazole Isoxazole Inhibitor isoxazole->lox Inhibition

Caption: Inhibition of the 5-LOX pathway by isoxazole derivatives.

Conclusion

While specific cross-reactivity data for "this compound" remains elusive in the public domain, the broader family of isoxazole derivatives demonstrates significant potential as modulators of key biological targets, such as the inflammatory enzyme 5-LOX. The presented data and methodologies offer a framework for researchers to evaluate and compare the performance of novel isoxazole-based compounds. Further investigation into the SAR of this chemical class will be instrumental in the development of next-generation therapeutic agents.

References

Benchmarking the antioxidant activity of "2-(5-Isoxazolyl)phenol" against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the anticipated antioxidant activity of "2-(5-Isoxazolyl)phenol" against established antioxidant compounds. Due to the current absence of direct experimental data for "this compound" in publicly accessible literature, this guide leverages findings from studies on structurally related isoxazole and phenol derivatives to project its potential efficacy. The objective is to offer a valuable resource for researchers interested in the antioxidant properties of this class of compounds, supported by detailed experimental protocols and relevant biological pathways.

Comparative Antioxidant Activity: An Indirect Analysis

The antioxidant capacity of a compound is commonly evaluated through its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

While direct IC50 values for "this compound" are not available, studies on analogous compounds suggest a promising antioxidant profile. The presence of a phenolic hydroxyl group is a well-established determinant of antioxidant activity. Furthermore, research on various isoxazole derivatives has demonstrated significant radical scavenging capabilities, in some cases surpassing those of standard antioxidants like Trolox.

For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have exhibited potent antioxidant activity in the DPPH assay, with IC50 values as low as 0.45 ± 0.21 µg/mL and 0.47 ± 0.33 µg/mL.[1][2] These values are notably superior to that of the widely used antioxidant standard, Trolox, which was reported with an IC50 of 3.10 ± 0.92 µg/mL in the same study.[1][2] This suggests that the isoxazole scaffold can be a platform for developing powerful antioxidants.

The following table summarizes the reported antioxidant activities of various isoxazole derivatives and standard antioxidants to provide a benchmark for the potential activity of "this compound".

Compound/StandardAssayIC50 ValueSource
Structurally Related Isoxazoles
Fluorophenyl-isoxazole-carboxamide derivative 2aDPPH0.45 ± 0.21 µg/mL[1][2]
Fluorophenyl-isoxazole-carboxamide derivative 2cDPPH0.47 ± 0.33 µg/mL[1][2]
Standard Antioxidants
TroloxDPPH3.10 ± 0.92 µg/mL[1][2]
TroloxDPPH3.77 ± 0.08 µg/mL[3]
TroloxABTS2.93 ± 0.03 µg/mL[3]
Ascorbic AcidDPPH~12.27 µg/mL[4]
Butylated Hydroxytoluene (BHT)DPPH~16.53 µg/mL[4]

Experimental Protocols for Antioxidant Activity Assessment

To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are essential. The following are detailed methodologies for two of the most common in vitro antioxidant assays: the DPPH and ABTS radical scavenging assays.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This neutralization is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (e.g., this compound) and standard antioxidants

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve the test compound and standard antioxidants in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the sample solution (e.g., 100 µL) to each well. Then, add an equal volume of the DPPH working solution (e.g., 100 µL).

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration that causes 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of a sample is measured by its ability to quench the color of the ABTS•+ radical, which is monitored by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound and standard antioxidants

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Dissolve the test compound and standard antioxidants in a suitable solvent to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a small volume of the sample solution (e.g., 10 µL) to each well. Then, add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated using the same formulas as in the DPPH assay.

Visualizing Experimental and Biological Frameworks

To further clarify the processes involved in antioxidant research, the following diagrams illustrate a typical experimental workflow and a key cellular signaling pathway related to oxidative stress.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_antioxidant Prepare Test Compound & Standard Solutions mix Mix Solutions in 96-well Plate prep_antioxidant->mix prep_reagent Prepare Radical (DPPH/ABTS) Solution prep_reagent->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: A generalized workflow for in vitro antioxidant activity screening.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub promotes Nucleus Nucleus Nrf2_free->Nucleus translocates to Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes Transcription->Antioxidant_Enzymes leads to synthesis of

Caption: The Nrf2-ARE signaling pathway in cellular antioxidant response.[6][7][8][9][10]

The Nrf2-ARE Signaling Pathway: A Target for Antioxidants

The Nrf2-antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress.[6][8] Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[9] However, in the presence of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[6][9]

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous genes.[8][10] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.[10] By upregulating these protective genes, the Nrf2-ARE pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby mitigating oxidative damage.[8] Compounds that can activate this pathway, potentially including novel antioxidants like "this compound," are of significant interest in the development of therapies for diseases associated with oxidative stress.[6]

References

Safety Operating Guide

Proper Disposal of 2-(5-Isoxazolyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(5-Isoxazolyl)phenol (CAS No: 61348-47-8), a compound recognized for its utility in pharmaceutical and agrochemical research.[1] Adherence to these procedural steps is critical for minimizing environmental impact and protecting personnel from potential hazards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[2] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.[3]

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[2]WarningP264, P280, P302+P352, P332+P317, P362+P364[2]
Serious Eye Irritation (Category 2)[2]WarningP280, P305+P351+P338, P337+P317[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)[2][3]WarningP261, P271, P304+P340, P319, P403+P233, P405[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves. Given the hazards of phenol-chloroform mixtures penetrating most glove materials rapidly, consider double-gloving or using laminate film gloves for extensive handling.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat. Heavily contaminated lab coats may need to be disposed of as hazardous waste.

  • Respiratory Protection: If handling the powder outside of a chemical fume hood or if dust is generated, consult your institution's environmental health and safety (EHS) office for respiratory protection requirements.

Disposal Workflow

The proper disposal of this compound follows a systematic workflow to ensure safety and compliance.

start Start: Identify this compound Waste waste_type Determine Waste Type: - Solid (pure compound, contaminated debris) - Liquid (solutions) start->waste_type solid_waste Solid Waste Disposal Protocol waste_type->solid_waste Solid liquid_waste Liquid Waste Disposal Protocol waste_type->liquid_waste Liquid package_solid Package in a labeled, sealed, non-reactive container. solid_waste->package_solid absorb_liquid Absorb liquid onto a non-combustible material (e.g., vermiculite, sand). liquid_waste->absorb_liquid final_disposal Transfer to designated hazardous waste storage area. package_solid->final_disposal package_liquid Place absorbed material into a labeled, sealed, non-reactive container. absorb_liquid->package_liquid package_liquid->final_disposal ehs_pickup Arrange for pickup by institutional EHS or licensed waste contractor. final_disposal->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocols

This protocol applies to the pure, solid compound and any solid materials contaminated with it (e.g., weighing paper, contaminated paper towels).

Methodology:

  • Work Area: Conduct all handling of solid this compound within a chemical fume hood to avoid inhalation of dust.

  • Containment: Carefully sweep up any solid waste, avoiding dust formation.[3]

  • Packaging: Place the solid waste into a clearly labeled, leak-tight, and non-reactive container. The container should be marked as "Hazardous Waste" and include the chemical name "this compound".

  • Contaminated PPE: Any grossly contaminated personal protective equipment, such as gloves, should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials like strong oxidizers.[4][5]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

This protocol applies to solutions containing this compound. Under no circumstances should this waste be poured down the drain. [5][6]

Methodology:

  • Absorption: For small spills or residual amounts, absorb the liquid onto a non-combustible absorbent material such as vermiculite, dry sand, or earth.[6][7]

  • Packaging: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[3][6] The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and the solvent used.

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a shatter-proof bottle, labeled as hazardous waste, and stored for pickup.[7]

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. The preferred method of final disposal for phenol-containing waste is incineration at a licensed facility.[6][7]

Spill Management

The immediate and correct response to a spill is crucial for safety.

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<50 mL) assess->small_spill Minor large_spill Large Spill (>50 mL) assess->large_spill Major cleanup Trained personnel with proper PPE clean up spill using absorbent material. small_spill->cleanup evacuate Evacuate the lab. Close doors. large_spill->evacuate package_waste Package contaminated materials as hazardous waste. cleanup->package_waste notify_ehs Notify Institutional EHS or Emergency Services. evacuate->notify_ehs

Caption: Logical relationship for responding to a this compound spill.

For minor spills of less than 50 mL, trained personnel wearing appropriate PPE can absorb the material, decontaminate the area, and package the waste for disposal.[8] For major spills exceeding 50 mL, or if the material is heated, evacuate the laboratory, close the doors, and immediately contact your institution's EHS or emergency response team.[4]

References

Personal protective equipment for handling 2-(5-Isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(5-Isoxazolyl)phenol

This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment for all personnel. While the specific toxicological properties of this compound have not been thoroughly investigated, its structure as a phenolic compound necessitates stringent safety protocols.[1] Phenolic compounds are known to be corrosive, toxic, and can be readily absorbed through the skin, potentially causing severe burns and systemic toxicity.[2][3][4]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for phenolic compounds and available safety data.

PPE CategorySpecificationRationale
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[2][3] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[3][5]Protects eyes from splashes and airborne particles of the compound. Phenolic compounds can cause severe and permanent eye injury.[2]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness).[3] - Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[2][3]Prevents skin contact. Phenol can be rapidly absorbed through the skin.[2][4] Nitrile gloves offer splash resistance but should be changed immediately upon contamination.[3] Neoprene and butyl rubber provide better resistance for more extensive handling.[2]
Skin and Body Protection - A fully buttoned laboratory coat.[3][6] - Long pants and closed-toe shoes.[2][3] - For potential for significant body splashes, a butyl rubber or neoprene apron should be worn.[2][3]Minimizes skin exposure from spills or splashes.
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[1][5] Ensure the respirator is properly fit-tested.Protects against inhalation of the compound, which may cause respiratory irritation.[1] All work with phenolic compounds should ideally be performed in a chemical fume hood to minimize inhalation risk.[3][5]

Operational Plan: Safe Handling Workflow

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

Pre-Handling Preparation
  • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.[5]

  • Designate Work Area: Conduct all work in a certified chemical fume hood.[3][5][7]

  • Emergency Equipment: Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

  • Assemble PPE: Gather all necessary PPE as specified in the table above.

  • Prepare Waste Container: Prepare a designated and clearly labeled hazardous waste container for this compound waste.[3]

Handling the Compound
  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[1] Use a chemical fume hood for all weighing and transfer operations.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Centrifugation: If centrifugation is necessary, use sealed safety cups to prevent the release of aerosols.[3]

Post-Handling Procedures
  • Decontamination: Wipe down the work area and any equipment used with an appropriate solvent (e.g., 70% isopropanol or ethanol) followed by soap and water.[4][8]

  • Storage: Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][6]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Designate Fume Hood prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Assemble PPE prep3->prep4 prep5 Prepare Waste Container prep4->prep5 handle1 Don PPE prep5->handle1 Proceed to Handling handle2 Weigh & Transfer Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Area handle3->post1 Proceed to Post-Handling post2 Store or Dispose post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 finish finish post4->finish End of Process

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Chemical Waste:

    • Collect all solutions and solid residues of this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Arrange for disposal through a licensed professional waste disposal service.[1] The compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.

    • This contaminated solid waste should also be disposed of as hazardous waste.

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[1]

    • Follow your institution's procedures for the disposal of empty chemical containers.

G cluster_waste_streams Waste Streams cluster_disposal Disposal Protocol start Waste Generation waste_chem Chemical Waste (Solid & Liquid) start->waste_chem waste_ppe Contaminated PPE & Materials start->waste_ppe waste_cont Empty Containers start->waste_cont collect_chem Collect in Sealed, Labeled Container waste_chem->collect_chem collect_ppe Collect in Separate, Sealed Container waste_ppe->collect_ppe handle_cont Treat as Product waste_cont->handle_cont dispose_prof Dispose via Licensed Professional Service collect_chem->dispose_prof collect_ppe->dispose_prof handle_cont->dispose_prof

Caption: Disposal workflow for this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Isoxazolyl)phenol
Reactant of Route 2
2-(5-Isoxazolyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.